Mepivacaine
説明
A local anesthetic that is chemically related to bupivacaine but pharmacologically related to lidocaine. It is indicated for infiltration, nerve block, and epidural anesthesia. This compound is effective topically only in large doses and therefore should not be used by this route. (From AMA Drug Evaluations, 1994, p168)
This compound is an Amide Local Anesthetic. The physiologic effect of this compound is by means of Local Anesthesia.
This compound is an amide-type local anesthetic agent. At the injection site, this compound binds to specific voltage-gated sodium ion channels in neuronal cell membranes, which inhibits both sodium influx and membrane depolarization. This leads to a blockage of nerve impulse initiation and conduction and results in a reversible loss of sensation. Compared to other local anesthetics, this agent has a more rapid onset and moderate duration of action.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1960 and has 4 investigational indications.
A local anesthetic that is chemically related to BUPIVACAINE but pharmacologically related to LIDOCAINE. It is indicated for infiltration, nerve block, and epidural anesthesia. This compound is effective topically only in large doses and therefore should not be used by this route. (From AMA Drug Evaluations, 1994, p168)
See also: Phencyclidine (related); this compound Hydrochloride (active moiety of).
Structure
3D Structure
特性
IUPAC Name |
N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-11-7-6-8-12(2)14(11)16-15(18)13-9-4-5-10-17(13)3/h6-8,13H,4-5,9-10H2,1-3H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INWLQCZOYSRPNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1722-62-9 (mono-hydrochloride) | |
| Record name | Mepivacaine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096888 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9023259 | |
| Record name | Mepivacaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Mepivacaine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015096 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
6.21e-01 g/L | |
| Record name | Mepivacaine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00961 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Mepivacaine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015096 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
96-88-8 | |
| Record name | Mepivacaine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96-88-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mepivacaine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096888 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mepivacaine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00961 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-Piperidinecarboxamide, N-(2,6-dimethylphenyl)-1-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Mepivacaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.313 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MEPIVACAINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6E06QE59J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Mepivacaine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015096 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
150.5 °C | |
| Record name | Mepivacaine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00961 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Mepivacaine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015096 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Mepivacaine's Mechanism of Action on Voltage-Gated Sodium Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mepivacaine is a potent, amide-type local anesthetic widely employed in clinical practice for regional anesthesia and nerve blocks.[1] Its therapeutic effect, the transient and reversible blockade of nerve impulse propagation, is primarily achieved by targeting voltage-gated sodium channels (NaV).[1][2] These channels are critical membrane proteins responsible for the rapid influx of sodium ions that initiates and propagates action potentials in excitable cells, including neurons.[3] By inhibiting NaV channels, this compound effectively raises the threshold for electrical excitation, leading to a failure to transmit nociceptive signals and resulting in localized anesthesia.[1] This guide provides an in-depth examination of the molecular and biophysical mechanisms underpinning this compound's interaction with NaV channels.
The Modulated Receptor Hypothesis: A State-Dependent Blockade
The interaction between this compound and NaV channels is not static; rather, it is dynamically influenced by the conformational state of the channel. The "modulated receptor hypothesis" posits that local anesthetics exhibit different binding affinities for the resting, open, and inactivated states of the NaV channel.[2][4]
-
Resting State: In quiescent neurons, most NaV channels are in a closed, resting state, ready to be activated. This compound has a relatively low affinity for channels in this conformation.[3]
-
Open and Inactivated States: Upon neuronal depolarization, channels transition to a brief open state, allowing sodium influx, before rapidly entering a non-conducting inactivated state. This compound demonstrates a significantly higher affinity for both the open and, particularly, the inactivated states.[4]
This state-dependent affinity leads to a phenomenon known as use-dependent or phasic block .[3] In rapidly firing neurons, such as those transmitting pain signals, NaV channels spend more time in the open and inactivated states. This provides an increased opportunity for high-affinity binding, causing the anesthetic block to accumulate and become more profound with successive action potentials.[3][5] This characteristic is highly desirable, as it allows for the preferential targeting of hyperactive nerve fibers.[3]
Physicochemical Properties and Channel Access
This compound's effectiveness is intrinsically linked to its chemical structure. As an amine-containing local anesthetic, it exists in equilibrium between a lipid-soluble (lipophilic) uncharged tertiary amine form and a water-soluble charged (protonated) quaternary amine form. The proportion of each is determined by the drug's pKa and the surrounding pH. This duality is crucial for reaching the intracellular binding site on the NaV channel. Two primary pathways have been proposed:
-
Hydrophobic (Lipophilic) Pathway: The uncharged, lipophilic form of this compound can partition into the lipid bilayer of the neuronal membrane. From within the membrane, it is thought to gain access to the binding site through lateral fenestrations (openings) in the side of the channel protein, directly reaching the inner pore. This pathway is less dependent on the channel's activation state and is associated with the tonic block of resting channels.[3]
-
Hydrophilic Pathway: Alternatively, the uncharged base can cross the neuronal membrane into the cytoplasm. Within the slightly more acidic intracellular environment, it re-equilibrates and the charged, protonated form becomes predominant. This charged molecule can then enter the NaV channel's inner pore through the intracellular activation gate, which is only accessible when the channel is in the open state. This pathway is fundamental to the pronounced use-dependent block.[3]
Quantitative Analysis of this compound's Inhibitory Action
The potency of a local anesthetic is often quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to block 50% of the sodium current. This value varies depending on the NaV channel isoform, the channel state being targeted (tonic vs. use-dependent block), and the experimental conditions.
| Drug | Target | Block Type | IC50 (µM) | Reference |
| This compound | Na+ Channels (Peripheral Nerve) | Tonic Block | 149 | [6] |
| This compound | K+ Channels (Peripheral Nerve) | Tonic Block | 2305 | [6] |
| Lidocaine | Na+ Channels (Peripheral Nerve) | Tonic Block | 204 | [6] |
| Lidocaine | TTXr Na+ Channels (Inactivated) | Phasic Block | 60 | [7] |
| Bupivacaine | Na+ Channels (Peripheral Nerve) | Tonic Block | 27 | [6] |
| Bupivacaine | NaV1.5 (Cardiac) | Phasic Block | 4.51 | [8] |
| Table 1: Comparative IC50 values for this compound and other local anesthetics. TTXr = Tetrodotoxin-resistant. |
As shown in the table, this compound is a potent blocker of sodium channels, with a significantly lower affinity for potassium channels, contributing to its specificity.[6] Its potency for tonic block is comparable to that of lidocaine but less than that of more lipophilic agents like bupivacaine.[6]
Key Experimental Protocols
The elucidation of this compound's mechanism of action relies on key experimental techniques, primarily electrophysiology and molecular biology.
Protocol: Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ionic currents across the membrane of a single cell, providing precise data on how this compound affects NaV channel function.
Objective: To determine the IC50 and state-dependence of NaV channel block by this compound.
Methodology:
-
Cell Preparation: A cell line expressing the NaV channel isoform of interest (e.g., HEK-293 cells transfected with NaV1.7 cDNA) or dissociated primary neurons (e.g., dorsal root ganglion neurons) are cultured on coverslips.[5]
-
Solution Preparation:
-
External Solution (Bath): Contains physiological concentrations of ions (e.g., NaCl, KCl, CaCl2, MgCl2), buffered to pH 7.4 with HEPES. K+ and Ca2+ channel blockers are often included to isolate the sodium current.
-
Internal Solution (Pipette): Contains a high concentration of a non-permeant cation (e.g., CsF or CsCl to block K+ channels) and is buffered to an intracellular pH (e.g., 7.2) with HEPES.
-
-
Recording: A glass micropipette with a ~1 µm tip, filled with the internal solution, is pressed against a cell. Suction is applied to form a high-resistance "gigaseal." A second pulse of suction ruptures the cell membrane, establishing the "whole-cell" configuration.
-
Voltage Protocol: A voltage-clamp amplifier controls the cell's membrane potential.
-
For Tonic Block: The cell is held at a hyperpolarized potential (e.g., -120 mV) where most channels are in the resting state. A brief depolarizing pulse (e.g., to -10 mV) is applied to elicit a current. This is repeated at a low frequency (e.g., 0.1 Hz) before and after applying various concentrations of this compound to the external solution.[3]
-
For Use-Dependent Block: The cell is held at a more physiological resting potential (e.g., -80 mV). A train of depolarizing pulses at a higher frequency (e.g., 10 Hz) is applied. The progressive decrease in current amplitude during the train indicates use-dependent block.[7]
-
-
Data Analysis: The peak sodium current amplitude is measured before and after drug application. A concentration-response curve is generated to calculate the IC50 value.
Protocol: Site-Directed Mutagenesis
This technique is used to identify the specific amino acid residues within the NaV channel that constitute the this compound binding site.
Objective: To identify key residues involved in this compound binding by observing how mutations affect blocking potency.
Methodology:
-
Primer Design: Synthetic DNA primers are designed. These primers are complementary to the sequence of the NaV channel gene but contain a specific base pair mismatch that will code for a different amino acid at the desired location (e.g., mutating a key phenylalanine to an alanine).[9][10]
-
Mutagenesis PCR: A polymerase chain reaction (PCR) is performed using a plasmid containing the wild-type NaV channel cDNA as a template. The mutagenic primers are incorporated, creating new plasmids that contain the desired mutation.[10][11]
-
Template Removal: The original, non-mutated parent DNA template is digested using a methylation-sensitive restriction enzyme (e.g., DpnI), leaving only the mutated plasmids.[9]
-
Transformation & Amplification: The mutated plasmids are introduced into competent E. coli bacteria, which then replicate, amplifying the mutated plasmid DNA.
-
Expression: The mutated plasmid DNA is purified and then expressed in a suitable system, such as Xenopus oocytes or a mammalian cell line (e.g., HEK-293).[12]
-
Functional Analysis: Whole-cell patch-clamp electrophysiology (as described above) is performed on the cells expressing the mutant channels. A significant change in this compound's IC50 or a loss of use-dependency for a particular mutant indicates that the mutated residue is a critical part of the drug's binding site or is allosterically linked to it.[13]
Conclusion
The anesthetic action of this compound is a sophisticated process governed by the principles of state-dependent inhibition. Its ability to preferentially block voltage-gated sodium channels in their open and inactivated states makes it a highly effective agent for silencing hyperactive neurons involved in pain transmission. The mechanism involves the drug accessing an intracellular binding site, composed of key amino acid residues, via both hydrophobic and hydrophilic pathways. A quantitative understanding of its potency, derived from electrophysiological experiments, combined with molecular insights from mutagenesis studies, provides a comprehensive picture of its mechanism. This detailed knowledge is fundamental for the rational design of future local anesthetics with improved efficacy and safety profiles.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of local anesthetic drug action on voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Block of neuronal tetrodotoxin-resistant Na+ currents by stereoisomers of piperidine local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fundamental properties of local anesthetics: half-maximal blocking concentrations for tonic block of Na+ and K+ channels in peripheral nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Complex blockade of TTX-resistant Na+ currents by lidocaine and bupivacaine reduce firing frequency in DRG neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Voltage-dependent blockade by bupivacaine of cardiac sodium channels expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.cbc.osu.edu [research.cbc.osu.edu]
- 10. Site-Directed Mutagenesis to Study the Structure–Function Relationships of Ion Channels | Springer Nature Experiments [experiments.springernature.com]
- 11. Site-directed mutagenesis - Wikipedia [en.wikipedia.org]
- 12. How batrachotoxin modifies the sodium channel permeation pathway: computer modeling and site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | The Sodium Channel as a Target for Local Anesthetic Drugs [frontiersin.org]
Stereospecificity in Action: A Technical Guide to the Enantiomers of Mepivacaine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mepivacaine, a widely utilized local anesthetic of the amide class, is administered clinically as a racemic mixture of its two stereoisomers: R-(-)-mepivacaine and S-(+)-mepivacaine. While chemically similar, these enantiomers exhibit significant differences in their pharmacokinetic and pharmacodynamic profiles. This in-depth technical guide elucidates the core distinctions between R-(-)-mepivacaine and S-(+)-mepivacaine, providing a comprehensive overview of their stereospecific properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying mechanisms to inform future research and drug development endeavors in the field of local anesthesia.
Introduction
The principle of stereoselectivity is a cornerstone of modern pharmacology. In the context of local anesthetics, the spatial arrangement of atoms within a molecule can profoundly influence its interaction with biological targets, leading to variations in efficacy, toxicity, and metabolic fate. This compound, characterized by a chiral center, exists as two non-superimposable mirror images, the R-(-) and S-(+) enantiomers.[1] Understanding the distinct pharmacological profiles of these isomers is crucial for optimizing clinical outcomes and developing safer and more effective local anesthetic agents. This guide provides a detailed examination of the stereospecific differences between R-(-)-mepivacaine and S-(+)-mepivacaine, with a focus on their pharmacokinetics, pharmacodynamics, and toxicological profiles.
Pharmacokinetic Profile: A Tale of Two Enantiomers
Significant stereoselective differences are observed in the absorption, distribution, metabolism, and excretion of this compound enantiomers. These differences are primarily attributed to stereoselective plasma protein binding and metabolic pathways.
Plasma Protein Binding and Distribution
The extent of plasma protein binding significantly influences the free, pharmacologically active concentration of a drug. In the case of this compound, the enantiomers exhibit differential binding to plasma proteins, primarily alpha-1-acid glycoprotein.[2]
-
R-(-)-mepivacaine demonstrates a larger unbound fraction in plasma compared to its S-(+)-counterpart.[3] This higher concentration of free R-(-)-mepivacaine can contribute to a more rapid onset of action but also potentially a higher risk of systemic toxicity.
-
S-(+)-mepivacaine exhibits greater plasma protein binding , resulting in a smaller volume of distribution and a lower unbound fraction.[3][4]
These differences in protein binding directly impact the pharmacokinetic parameters summarized in the table below.
Metabolism and Clearance
The liver is the primary site of this compound metabolism, primarily through N-demethylation, hydroxylation, and glucuronidation.[5][6] The metabolic pathways exhibit stereoselectivity, leading to different clearance rates for the two enantiomers.
-
R-(-)-mepivacaine has a larger total plasma clearance and a shorter terminal half-life compared to S-(+)-mepivacaine.[3] This suggests a more rapid elimination from the body.
-
S-(+)-mepivacaine is cleared more slowly from the plasma, resulting in a longer half-life and a larger area under the plasma concentration-time curve (AUC).[4]
Table 1: Comparative Pharmacokinetic Parameters of R-(-)-mepivacaine and S-(+)-mepivacaine in Humans
| Pharmacokinetic Parameter | R-(-)-mepivacaine | S-(+)-mepivacaine | Key Observations | Reference(s) |
| Unbound Fraction in Plasma | 35.6% ± 4.5% | 25.1% ± 4.6% | R-(-)-mepivacaine has a significantly larger unbound fraction. | [3] |
| Total Plasma Clearance (CL) | 0.79 ± 0.12 L/min | 0.35 ± 0.06 L/min | R-(-)-mepivacaine is cleared from plasma more than twice as fast. | [3] |
| Volume of Distribution at Steady State (Vss) | 103 ± 14 L | 57 ± 7 L | The larger Vss for R-(-)-mepivacaine reflects its lower protein binding. | [3] |
| Terminal Half-life (t1/2) | 113 ± 17 min | 123 ± 20 min | S-(+)-mepivacaine has a slightly longer elimination half-life. | [3] |
| Mean Residence Time (MRT) | 131 ± 15 min | 165 ± 24 min | The longer MRT for S-(+)-mepivacaine indicates its slower elimination. | [3] |
| Maximal Plasma Concentration (Cmax) after Racemic Mixture Administration | 1.54 ± 0.34 µg/mL | 2.34 ± 0.51 µg/mL | The Cmax of the S-(-) isomer was higher. | [4] |
Pharmacodynamic Differences: Interaction with the Molecular Target
The primary mechanism of action for local anesthetics is the blockade of voltage-gated sodium channels in neuronal cell membranes, which prevents the generation and propagation of action potentials.[5][7][8][9] While both enantiomers of this compound exhibit this activity, subtle stereospecific interactions with the sodium channel can influence their potency and duration of action.
Sodium Channel Blockade
This compound binds to a specific receptor site on the alpha subunit of the voltage-gated sodium channel, stabilizing the channel in its inactivated state and thereby preventing sodium influx.[10] Some studies suggest that the R-(+) enantiomers of local anesthetics are generally more potent in blocking sodium channels than the S-(-) enantiomers.[4] However, for this compound, the in-vitro nerve-blocking effects of the two isomers have been found to be similar.[11]
Vasoconstrictive Properties
Unlike many other local anesthetics that cause vasodilation, this compound can exhibit vasoconstrictive properties at clinical concentrations.[12] This effect is thought to be mediated by an increase in intracellular calcium concentration in vascular smooth muscle cells. The vasoconstriction induced by this compound is attenuated by the endothelial nitric oxide-cyclic guanosine monophosphate pathway.[12] While direct comparative studies on the vasoconstrictive potency of the individual enantiomers are limited, differences in their interaction with calcium channels or signaling pathways could contribute to stereospecific vascular effects.
Toxicological Profile: A Key Differentiator
The stereoselective differences in pharmacokinetics and pharmacodynamics translate into distinct toxicological profiles for the R-(-) and S-(+) enantiomers of this compound. Systemic toxicity from local anesthetics primarily affects the central nervous system (CNS) and the cardiovascular system.[13][14][15][16][17]
Central Nervous System (CNS) Toxicity
After slow intravenous injections or subcutaneous injections, the S-(+)-isomer of this compound has been shown to be less toxic than the R-(-)-isomer.[11] This difference may be partly explained by a greater uptake of S-(+)-mepivacaine by the lungs, reducing the concentration of the drug that reaches the brain.[11]
Cardiotoxicity
While this compound is generally considered to have a lower cardiotoxic potential than more lipophilic agents like bupivacaine, stereoselective differences in cardiotoxicity have been observed for other local anesthetics, with the R-(+) enantiomer often being more cardiotoxic.[14] For this compound, after rapid intravenous injections, no significant difference in toxicity between the two enantiomers was observed.[11]
Table 2: Summary of Stereospecific Toxicological Differences
| Toxicity Profile | R-(-)-mepivacaine | S-(+)-mepivacaine | Key Observations | Reference(s) |
| Toxicity after slow IV or subcutaneous injection | More toxic | Less toxic | S-(+)-mepivacaine shows a better safety profile with slower administration routes. | [11] |
| Toxicity after rapid IV injection | No significant difference | No significant difference | The route of administration influences the observed stereoselective toxicity. | [11] |
Experimental Protocols
The following sections outline the general methodologies employed in the studies cited in this guide. For detailed, step-by-step protocols, readers are encouraged to consult the original research articles.
Stereoselective HPLC Analysis of this compound Enantiomers in Plasma
This method is used to quantify the plasma concentrations of R-(-)- and S-(+)-mepivacaine.
-
Sample Preparation: Plasma samples are subjected to liquid-liquid extraction using an organic solvent (e.g., diethyl ether). The organic layer is then evaporated, and the residue is reconstituted in the mobile phase.
-
Chromatographic Separation: The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) system equipped with a chiral stationary phase column (e.g., alpha 1-acid glycoprotein column).
-
Detection: The separated enantiomers are detected using an ultraviolet (UV) detector at a specific wavelength (e.g., 210 nm).
-
Quantification: The concentration of each enantiomer is determined by comparing its peak area to a standard curve generated with known concentrations of the pure enantiomers.
Determination of Unbound Fraction by Equilibrium Dialysis
This technique is used to measure the extent of plasma protein binding.
-
Apparatus Setup: A dialysis cell is divided into two chambers by a semipermeable membrane that allows the passage of small molecules (like this compound) but not large proteins.
-
Sample Loading: One chamber is filled with a plasma sample containing the this compound enantiomers, and the other chamber is filled with a protein-free buffer solution.
-
Equilibration: The dialysis cell is incubated at a physiological temperature (e.g., 37°C) with gentle agitation until equilibrium is reached, allowing the unbound drug to diffuse across the membrane.
-
Analysis: The concentration of each this compound enantiomer in both the plasma and buffer chambers is determined using a validated analytical method, such as stereoselective HPLC.
-
Calculation: The unbound fraction is calculated as the ratio of the drug concentration in the buffer chamber to the drug concentration in the plasma chamber at equilibrium.
In Vivo Assessment of Local Anesthetic Efficacy (Sciatic Nerve Block Model)
This animal model is used to evaluate the onset, duration, and potency of the local anesthetic effects of the this compound enantiomers.
-
Animal Preparation: An appropriate animal model (e.g., rats) is anesthetized.
-
Nerve Block Procedure: A solution of the this compound enantiomer (or racemic mixture) is injected in close proximity to the sciatic nerve.
-
Assessment of Sensory Blockade: The response to a noxious stimulus (e.g., pinprick or thermal stimulus) in the dermatome supplied by the sciatic nerve is assessed at regular intervals. The absence of a withdrawal reflex indicates a successful sensory block.
-
Assessment of Motor Blockade: Motor function is evaluated by observing the animal's ability to perform specific movements (e.g., toe spreading) or by measuring muscle strength.
-
Data Analysis: The onset time (time to complete blockade) and duration of the sensory and motor blocks are recorded and compared between the different enantiomeric formulations.
Conclusion
The enantiomers of this compound, R-(-)-mepivacaine and S-(+)-mepivacaine, exhibit clinically significant stereospecific differences in their pharmacokinetic and toxicological profiles. S-(+)-mepivacaine is characterized by greater plasma protein binding, a smaller volume of distribution, and slower clearance, leading to a longer duration of action and lower systemic toxicity, particularly with slower administration routes. In contrast, R-(-)-mepivacaine has a larger unbound fraction and is cleared more rapidly. While their in-vitro nerve-blocking potencies appear similar, the differences in their in-vivo disposition have important implications for their clinical use. A thorough understanding of these stereospecific properties is paramount for the rational design of future local anesthetic drugs with improved therapeutic indices. Further research focusing on the specific interactions of each enantiomer with various ion channels and signaling pathways will continue to refine our knowledge and guide the development of safer and more effective pain management strategies.
References
- 1. static1.squarespace.com [static1.squarespace.com]
- 2. researchgate.net [researchgate.net]
- 3. High-performance liquid chromatographic assay of this compound enantiomers in human plasma in the nanogram per milliliter range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereoselective inhibition of neuronal sodium channels by local anesthetics. Evidence for two sites of action? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Is comparative cardiotoxicity of S(-) and R(+) bupivacaine related to enantiomer-selective inhibition of L-type Ca(2+) channels? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An in Vivo Mouse Model to Investigate the Effect of Local Anesthetic Nanomedicines on Axonal Conduction and Excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanical and electrophysiological effects of this compound on direct myocardial depression in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Lipid emulsion pretreatment has different effects on this compound and bupivacaine cardiac toxicity in an isolated rat heart model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Block of neuronal tetrodotoxin-resistant Na+ currents by stereoisomers of piperidine local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound-induced contraction is attenuated by endothelial nitric oxide release in isolated rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stereoselective block of cardiac sodium channels by bupivacaine in guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cardiovascular effect of dental anesthesia with articaine (40 mg with epinefrine 0,5 mg % and 40 mg with epinefrine 1 mg%) versus this compound (30 mg and 20 mg with epinefrine 1 mg%) in medically compromised cardiac patients: a cross-over, randomized, single blinded study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. iosrjournals.org [iosrjournals.org]
In-Vitro Effects of Mepivacaine on Neuronal Cell Cultures: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in-vitro effects of mepivacaine on neuronal cell cultures. This compound, an intermediate-acting amide local anesthetic, is widely used in clinical practice. Understanding its potential neurotoxic effects at the cellular level is crucial for ensuring patient safety and for the development of safer neuraxial anesthesia techniques. This document summarizes key quantitative data on this compound's impact on neuronal cell viability, apoptosis, and neurite integrity. Detailed experimental protocols for assessing these parameters are provided, along with visualizations of the implicated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers investigating local anesthetic neurotoxicity and for professionals involved in the development of novel therapeutic agents.
Quantitative Data Summary
The neurotoxic potential of this compound has been evaluated in various in-vitro models, with outcomes measured by cell viability, apoptosis induction, and effects on neuronal morphology. The following tables summarize the key quantitative findings from multiple studies.
Table 1: this compound's Effect on Neuronal Cell Viability and Apoptosis
| Cell Line | Assay | Concentration | Exposure Time | Observation | Reference |
| SH-SY5Y (Human Neuroblastoma) | MTT Assay | LD50 | 24 hours | Prilocaine = this compound = Ropivacaine | [1] |
| SH-SY5Y (Human Neuroblastoma) | Annexin V/7-AAD | Various | 24 hours | Concentration-dependent increase in early and late apoptosis/necrosis. | [1] |
Table 2: Comparative Neurotoxicity of this compound and Other Local Anesthetics
| Neuronal Model | Assay | Local Anesthetic | IC50 / Median Concentration | Observation | Reference |
| Chick Embryo Dorsal Root Ganglion Neurons | Growth Cone Collapse | This compound | 10-1.6 M | This compound was less potent in inducing growth cone collapse compared to lidocaine, bupivacaine, and ropivacaine.[2] | [2] |
| Lymnaea stagnalis Cultured Neurons | Morphological Changes | This compound | 5 x 10-4 M | This compound and procaine showed the least neurotoxicity.[3][4] | [3][4] |
| Lymnaea stagnalis Cultured Neurons | Morphological Changes | Lidocaine | 1 x 10-4 M | Lidocaine was more toxic than this compound.[3][4] | [3][4] |
| Lymnaea stagnalis Cultured Neurons | Morphological Changes | Bupivacaine | 2 x 10-4 M | Bupivacaine was more toxic than this compound.[3][4] | [3][4] |
| Lymnaea stagnalis Cultured Neurons | Morphological Changes | Ropivacaine | 2 x 10-4 M | Ropivacaine was more toxic than this compound.[3][4] | [3][4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the in-vitro effects of this compound on neuronal cell cultures.
Neuronal Cell Culture
Primary neuronal cultures or neuronal cell lines (e.g., SH-SY5Y) are commonly used. For primary cultures, dorsal root ganglia (DRG) from chick embryos or hippocampal neurons from embryonic rats are frequently utilized.[2][5]
-
Coating of Culture Vessels: Culture plates or coverslips are coated with substrates like poly-L-ornithine or poly-D-lysine followed by laminin to promote neuronal adhesion and growth.
-
Cell Seeding: Neurons are seeded at an appropriate density (e.g., 5,000-10,000 cells/well in a 96-well plate for viability assays).
-
Culture Medium: A suitable neurobasal medium supplemented with factors like B27, GlutaMAX, and nerve growth factor (NGF) is used.
-
Incubation: Cultures are maintained in a humidified incubator at 37°C with 5% CO₂.
Assessment of Cell Viability (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
-
Cell Plating: Seed neuronal cells in a 96-well plate and allow them to adhere overnight.
-
This compound Treatment: Expose cells to a range of this compound concentrations for a defined period (e.g., 24 hours). Include untreated controls.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control.
Assessment of Apoptosis (Annexin V/7-AAD Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat neuronal cells with this compound in a multi-well plate.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and 7-amino-actinomycin D (7-AAD). Incubate in the dark at room temperature. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while 7-AAD is a fluorescent DNA intercalator that is excluded by viable cells.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and 7-AAD-negative.
-
Early apoptotic cells: Annexin V-positive and 7-AAD-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and 7-AAD-positive.
-
Growth Cone Collapse Assay
This assay quantitatively assesses the neurotoxic effect of substances on the morphology of developing neurons.[2][5]
-
Neuronal Culture: Culture primary neurons (e.g., chick DRG neurons) on coated coverslips until they develop prominent growth cones.
-
This compound Exposure: Treat the neurons with different concentrations of this compound for a short duration (e.g., 15-60 minutes).
-
Fixation and Staining: Fix the cells with paraformaldehyde and stain with a fluorescent marker for F-actin (e.g., phalloidin) to visualize the growth cone structure.
-
Microscopy and Analysis: Observe the growth cones under a fluorescence microscope. A collapsed growth cone is identified by the loss of lamellipodia and filopodia, resulting in a rounded or retracted appearance. The percentage of collapsed growth cones is quantified for each treatment group.
Measurement of Intracellular Calcium ([Ca²⁺]i)
Fluorescent calcium indicators like Fura-2 are used to measure changes in intracellular calcium concentrations.
-
Cell Loading: Incubate neuronal cells with a cell-permeant form of the calcium indicator (e.g., Fura-2 AM). The ester groups are cleaved by intracellular esterases, trapping the indicator inside the cells.
-
This compound Application: Mount the coverslip with the loaded cells onto a perfusion chamber on a fluorescence microscope. Perfuse the cells with a buffer containing this compound.
-
Fluorescence Imaging: Excite the Fura-2 at two different wavelengths (e.g., 340 nm and 380 nm) and measure the emission at a single wavelength (e.g., 510 nm).
-
Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.
Assessment of Mitochondrial Membrane Potential (ΔΨm)
Lipophilic cationic fluorescent dyes like JC-1 or Rhodamine 123 are used to assess the mitochondrial membrane potential.
-
Cell Staining: Incubate neuronal cells with the fluorescent dye. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low potential, JC-1 remains as monomers and fluoresces green.
-
This compound Treatment: Expose the stained cells to this compound.
-
Fluorescence Measurement: Measure the red and green fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer.
-
Data Analysis: A decrease in the red/green fluorescence ratio indicates depolarization of the mitochondrial membrane, a hallmark of early apoptosis.
Signaling Pathways and Mechanisms of Action
The neurotoxicity of local anesthetics, including this compound, is thought to be mediated by several intracellular signaling pathways. While the precise mechanisms for this compound are still under full investigation, studies on various local anesthetics point towards the involvement of mitochondrial dysfunction, oxidative stress, and the activation of apoptotic cascades.[6]
Intrinsic Apoptosis Pathway
Local anesthetics can induce apoptosis through the mitochondrial-mediated intrinsic pathway. This involves the depolarization of the mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a caspase cascade, ultimately leading to programmed cell death.
Caption: this compound-induced intrinsic apoptosis pathway.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial pro-survival pathway. Inhibition of this pathway by local anesthetics can lead to a decrease in cell survival and an increase in apoptosis.
Caption: Inhibition of the PI3K/Akt survival pathway by this compound.
Mitogen-Activated Protein Kinase (MAPK) Pathways
The MAPK family of kinases, including p38 MAPK, JNK, and ERK, are involved in regulating cellular processes like proliferation, differentiation, and apoptosis. The activation of pro-apoptotic MAPKs (p38 and JNK) by local anesthetics can contribute to neuronal cell death.
Caption: Modulation of MAPK signaling pathways by this compound.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the in-vitro effects of this compound on neuronal cell cultures.
Caption: General workflow for in-vitro neurotoxicity studies of this compound.
Conclusion
The in-vitro data indicate that this compound exhibits a concentration-dependent neurotoxic effect on neuronal cell cultures, leading to decreased cell viability, induction of apoptosis, and alterations in neuronal morphology. Compared to other local anesthetics, this compound generally demonstrates a lower neurotoxic potential than more lipid-soluble agents like bupivacaine. The underlying mechanisms likely involve the disruption of mitochondrial function and the modulation of key signaling pathways such as the intrinsic apoptosis pathway, PI3K/Akt, and MAPK pathways. The experimental protocols and data presented in this guide provide a solid foundation for further research into the neurotoxic profile of this compound and the development of strategies to mitigate potential neuronal damage in clinical settings.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The neurotoxicity of local anesthetics on growing neurons: a comparative study of lidocaine, bupivacaine, this compound, and ropivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Procaine and this compound have less toxicity in vitro than other clinically used local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neurotrophic factors can partially reverse morphological changes induced by this compound and bupivacaine in developing sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Local Anesthetic-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the History and Original Synthesis of Mepivacaine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the history, original synthesis, and core physicochemical and pharmacological properties of mepivacaine, an amide-type local anesthetic. Developed as a safer alternative to existing local anesthetics, this compound quickly established itself as a valuable agent in clinical practice. This document details the original synthetic pathway, presents key quantitative data in a structured format, and outlines the fundamental mechanism of action. The information is intended to serve as a foundational resource for researchers and professionals involved in the development and study of local anesthetics.
Introduction and Historical Context
The quest for safer and more effective local anesthetics has been a continuous endeavor in medicinal chemistry. Following the introduction of lidocaine, the first amide-type local anesthetic, researchers sought to develop analogues with improved clinical profiles. This compound emerged from this pursuit, offering a unique combination of rapid onset and intermediate duration of action.
This compound, chemically known as (RS)-N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide, was first synthesized in 1956 by Bo Thuresson af Ekenstam and his colleagues at the Swedish pharmaceutical company Bofors Nobelkrut.[1] It became available in the United States in the 1960s and has since been widely used in both medical and dental procedures.[1] this compound's development was a significant step in the evolution of local anesthetics, providing clinicians with an alternative to lidocaine with a slightly different pharmacological profile, including a less pronounced vasodilatory effect.[2]
Physicochemical Properties
This compound is typically used as its hydrochloride salt to enhance its solubility and stability in aqueous solutions for injection.[3] The key physicochemical properties of this compound and its hydrochloride salt are summarized in the table below.
| Property | This compound Base | This compound Hydrochloride | Source(s) |
| Molecular Formula | C₁₅H₂₂N₂O | C₁₅H₂₃ClN₂O | [3][4] |
| Molecular Weight | 246.35 g/mol | 282.81 g/mol | [3][4] |
| Appearance | White, crystalline, odorless powder | White or buff-colored crystalline solid | [5] |
| Melting Point | Not specified | Not specified | |
| pKa | 7.6 - 7.8 | Not applicable | |
| Solubility | Slightly soluble in water | Freely soluble in water | [5] |
| pH of Solution | Not applicable | 4.5 to 6.8 | [6] |
Original Synthesis of this compound
The original synthesis of this compound, as described in the patent literature by its inventors, involves a multi-step process. The core of this synthesis is the formation of an amide bond between 2,6-dimethylaniline (2,6-xylidine) and a derivative of N-methylpipecolic acid.[7]
Synthetic Pathway Overview
The following diagram illustrates the logical workflow of the original synthetic approach.
Detailed Experimental Protocol
The following protocol is an interpretation of the procedures outlined in the original patent literature and represents the likely steps for the synthesis of this compound.[7]
Step 1: Synthesis of Malonic Acid Mono-2,6-xylidide
-
Heat 121 parts by weight of 2,6-xylidine with 400 parts of diethyl malonate at 160°C for 1 hour.
-
Allow the ethanol formed during the reaction to distill off.
-
Cool the reaction mixture to 80°C and add 500 parts of alcohol.
-
After cooling, the di-xylidide by-product is removed by suction filtration.
-
Pour the alcoholic solution containing the malonic ester mono-xylidide into 2,000 parts of water.
-
The mono-xylidide precipitates and is collected by filtration, washed with water, and recrystallized from diluted alcohol.
Step 2: Nitrosation
-
Dissolve the dried mono-xylidide from Step 1 in a suitable solvent.
-
Treat the solution with a nitrosating agent (e.g., nitrous acid) to form the nitroso malonic acid compound.
Step 3: Reduction
-
Reduce the nitroso malonic acid compound from Step 2 to form the corresponding amino-malonic ester arylamide. This can be achieved using a suitable reducing agent.
Step 4: Cyclization and Decarboxylation
-
React the amino-malonic ester arylamide from Step 3 with a polymethylene dihalogenide (e.g., 1,4-dibromobutane for the piperidine ring).
-
Treat the resulting amino, bromo-alkyl malonic ester arylamide with a mineral acid to effect decarboxylation and ring closure, forming the piperidine-2-carboxylic acid-2,6-xylidide (pipecolyl xylidide).
Step 5: N-Alkylation
-
Heat the pipecolyl xylidide obtained in Step 4 with a methylating agent (e.g., dimethyl sulfate) on a water bath for several hours.
-
Dissolve the reaction mixture in water and treat with activated carbon at a pH of 5.5.
-
Precipitate the this compound base from the aqueous solution by adding sodium hydroxide.
-
Collect the crystalline product by filtration and wash with water.
-
The resulting N-methyl-pipecolyl-2,6-xylidide is this compound base, which can be further reacted with hydrochloric acid to form the hydrochloride salt.
Mechanism of Action
This compound, like other local anesthetics of the amide class, exerts its therapeutic effect by blocking nerve impulse conduction.[8] The primary molecular target is the voltage-gated sodium channel in the neuronal cell membrane.[9]
Signaling Pathway
The mechanism of action can be visualized as a signaling pathway that disrupts the normal process of nerve impulse transmission.
By binding to the intracellular portion of the voltage-gated sodium channels, this compound stabilizes the channels in their inactive state.[10] This prevents the influx of sodium ions that is necessary for the depolarization of the neuronal membrane and the propagation of the action potential.[8][9] The result is a reversible blockade of nerve conduction and a localized loss of sensation.
Pharmacological Profile
The pharmacological properties of this compound determine its clinical utility. Key parameters related to its potency and toxicity are summarized below.
| Parameter | Value | Source(s) |
| Onset of Action | 3 to 20 minutes (route dependent) | [10] |
| Duration of Action | 2 to 2.5 hours (route dependent) | [10] |
| Protein Binding | 60% to 85% | |
| Metabolism | Primarily hepatic (N-demethylation, hydroxylation) | [10] |
| Elimination Half-life | 1.9 to 3.2 hours (adults) | [10] |
| Toxicity (LD₅₀, mice, IV) | 33 mg/kg (3% solution) | [5] |
| Toxicity (LD₅₀, mice, SC) | 258 mg/kg (3% solution) | [5] |
| Relative Neurotoxicity | Lower than lidocaine, bupivacaine, and tetracaine | [11] |
This compound has a similar anesthetic potency to lidocaine.[2] However, its milder vasodilating properties can result in a longer duration of action when used without a vasoconstrictor.[2]
Conclusion
This compound represents a significant milestone in the development of local anesthetics. Its original synthesis by af Ekenstam and colleagues provided a valuable therapeutic agent that continues to be widely used in clinical practice. This technical guide has provided a detailed overview of the historical context, the original synthetic pathway, and the core physicochemical and pharmacological properties of this compound. This information serves as a robust resource for researchers and professionals in the field of drug development and anesthetic science.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Efficacy and safety of this compound compared with lidocaine in local anaesthesia in dentistry: a meta-analysis of randomised controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Hydrochloride | C15H23ClN2O | CID 66070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C15H22N2O | CID 4062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. publications.ashp.org [publications.ashp.org]
- 7. US2955111A - Synthesis of n-alkyl-piperidine and n-alkyl-pyrrolidine-alpha-carboxylic acid amides - Google Patents [patents.google.com]
- 8. This compound: mechanism of action, clinical applications and safety_Chemicalbook [chemicalbook.com]
- 9. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 10. This compound (Professional Patient Advice) - Drugs.com [drugs.com]
- 11. researchgate.net [researchgate.net]
Mepivacaine's Effects on Intracellular Calcium Concentration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mepivacaine, an amide-type local anesthetic, exerts its primary pharmacological effect by blocking voltage-gated sodium channels, thereby inhibiting nerve impulse conduction. However, its influence extends beyond sodium channel modulation, significantly impacting intracellular calcium ([Ca²⁺]i) homeostasis. This alteration of [Ca²⁺]i is a key factor in both its therapeutic effects, such as vasoconstriction which prolongs its anesthetic action, and its potential side effects. This technical guide provides an in-depth analysis of the mechanisms by which this compound alters intracellular calcium concentrations, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Core Mechanisms of this compound-Induced [Ca²⁺]i Elevation
This compound elevates intracellular calcium primarily through two synergistic mechanisms: promoting calcium influx from the extracellular space and inducing calcium release from intracellular stores. The contribution of each mechanism can vary depending on the cell type and experimental conditions.
Calcium Influx from the Extracellular Space
The predominant mechanism for this compound-induced increase in [Ca²⁺]i is the influx of calcium from the extracellular environment. This is primarily mediated by the activation of Voltage-Operated Calcium Channels (VOCCs).
Caption: this compound-induced activation of VOCCs leading to calcium influx.
Calcium Release from Intracellular Stores
This compound also triggers the release of calcium from the sarcoplasmic/endoplasmic reticulum, albeit to a lesser extent than calcium influx. This process is primarily mediated by the activation of Inositol 1,4,5-trisphosphate (IP₃) receptors.
Caption: this compound-induced calcium release from the SR via IP₃ receptors.
Quantitative Data on this compound's Effects on [Ca²⁺]i
The following tables summarize the quantitative data from key studies on the effects of this compound on intracellular calcium concentration in rat aortic smooth muscle.
Table 1: Dose-Dependent Effect of this compound on Intracellular Calcium Concentration in Rat Aorta
| This compound Concentration (M) | % of Maximum [Ca²⁺]i Evoked by 60 mM KCl (Mean ± SD) |
| 3 x 10⁻⁵ | Baseline |
| 1 x 10⁻⁴ | Increased |
| 3 x 10⁻⁴ | Significantly Increased (P < 0.001 vs 3 x 10⁻⁵ M) |
| 1 x 10⁻³ | Peak Increase (P < 0.001 vs 3 x 10⁻⁵ M) |
| 3 x 10⁻³ | Sustained Increase (P < 0.001 vs 3 x 10⁻⁵ M) |
Data derived from studies on isolated rat aorta without endothelium. The ratio of F340 to F380 from fura-2 loaded aortic strips was used as a measure of [Ca²⁺]i.[1][2]
Table 2: Effect of Inhibitors on this compound-Induced [Ca²⁺]i Increase in Rat Aorta
| Inhibitor | Concentration (M) | This compound Concentration (M) | % Inhibition of this compound-Induced [Ca²⁺]i Increase |
| Nifedipine (VOCC inhibitor) | 10⁻⁸, 10⁻⁷ | 3 x 10⁻⁴ to 3 x 10⁻³ | Attenuated (P < 0.01 vs control) |
| Verapamil (VOCC inhibitor) | 10⁻⁷, 10⁻⁶ | 3 x 10⁻⁴ to 3 x 10⁻³ | Attenuated (P < 0.01 vs control) |
| 2-APB (IP₃ receptor blocker) | 10⁻⁵, 5 x 10⁻⁵ | 3 x 10⁻⁴ to 3 x 10⁻³ | Attenuated (P < 0.001 vs control) |
| Gadolinium (Gd³⁺) (SOCC blocker) | 10⁻⁶, 5 x 10⁻⁶ | 3 x 10⁻⁴ to 3 x 10⁻³ | No significant effect |
| Low Extracellular Ca²⁺ (1 mM) | - | 10⁻³ and 3 x 10⁻³ | Attenuated (P < 0.001 vs control) |
| Calcium-free Solution | - | 3 x 10⁻⁴ to 3 x 10⁻³ | Strongly inhibited (P < 0.001 vs control) |
This table summarizes the inhibitory effects of various channel blockers on the this compound-induced increase in intracellular calcium.[1][2]
This compound's Effects on [Ca²⁺]i in Neuronal Cells
In neuronal cells, this compound has been shown to inhibit depolarization-evoked calcium transients. This effect is thought to contribute to its anesthetic and potential neurotoxic properties.
Table 3: Inhibitory Effect of this compound on KCl- and Carbachol-Evoked [Ca²⁺]i Transients in SH-SY5Y Neuroblastoma Cells
| Local Anesthetic | IC₅₀ for KCl-evoked [Ca²⁺]i transient inhibition (mM) | IC₅₀ for Carbachol-evoked [Ca²⁺]i transient inhibition (mM) |
| This compound | > 2.3 | ~1.5 |
| Lidocaine | ~2.3 | ~1.2 |
| Ropivacaine | ~1.0 | ~0.5 |
| Bupivacaine | ~0.5 | ~0.2 |
This data indicates that this compound is less potent in inhibiting evoked calcium transients in neuronal cells compared to other local anesthetics like bupivacaine.[3]
The mechanisms in neurons are complex and may involve:
-
Inhibition of Voltage-Gated Calcium Channels (VGCCs): Similar to its action in smooth muscle, this compound can directly inhibit neuronal VGCCs.
-
Modulation of Ryanodine Receptors (RyRs): While direct evidence for this compound is limited, other local anesthetics have been shown to modulate RyR-mediated calcium release from the endoplasmic reticulum in neurons.
-
Interaction with TRP Channels: Local anesthetics can activate and sensitize Transient Receptor Potential (TRP) channels, such as TRPV1 and TRPA1, which are permeable to calcium and expressed in sensory neurons. This could contribute to both the analgesic and, at higher concentrations, neurotoxic effects.
Experimental Protocols
Measurement of Intracellular Calcium Concentration using Fura-2 AM in Aortic Smooth Muscle
This protocol outlines the methodology used in the key cited studies to measure [Ca²⁺]i changes in response to this compound in rat aortic smooth muscle.
References
A Technical Guide to the Long-Term Effects of Mepivacaine Exposure on Neural Tissue
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mepivacaine is an intermediate-acting amide local anesthetic widely utilized for regional anesthesia and nerve blocks.[1] While generally considered safe, concerns regarding the potential for local anesthetic-induced neurotoxicity persist, particularly with prolonged or high-concentration exposure. This technical guide provides an in-depth analysis of the long-term effects of this compound on neural tissue, synthesizing findings from key in vitro and in vivo studies. It details the cellular and molecular mechanisms of neurotoxicity, presents comparative quantitative data, outlines common experimental protocols, and visualizes the critical signaling pathways involved. The evidence indicates that this compound can induce neural cell death through apoptosis and necrosis, driven primarily by mitochondrial dysfunction, oxidative stress, and the modulation of crucial cell survival and death signaling pathways.
Mechanisms of this compound-Induced Neurotoxicity
The neurotoxic effects of this compound, like other local anesthetics, are dose- and time-dependent.[2][3] The primary mechanisms involve the disruption of fundamental cellular processes, leading to morphological changes, functional impairment, and ultimately, cell death.
Induction of Apoptosis and Necrosis
Exposure to clinically relevant concentrations of this compound can trigger programmed cell death, or apoptosis, in neuronal cells.[4] Studies on neuroblastoma cell lines demonstrate that at lower concentrations, this compound induces early apoptotic events, while higher concentrations tend to cause late apoptosis and necrosis.[4] This process is mediated by the activation of the intrinsic caspase pathway.[2][5] Key executioner enzymes, caspase-3 and caspase-7, are activated upon this compound exposure, playing a critical role in the apoptotic cascade.[5] Morphological studies confirm these findings, showing that local anesthetics can cause neurite degeneration and the collapse of neuronal growth cones, which are essential for neural development and repair.[6][7]
Mitochondrial Dysfunction and Oxidative Stress
Mitochondria are a primary target of local anesthetic toxicity.[8][9] this compound exposure can lead to a disruption of the mitochondrial membrane potential, uncoupling of oxidative phosphorylation, and a subsequent decrease in ATP production.[2][10] This mitochondrial dysfunction is a critical event that leads to two major downstream consequences:
-
Release of Cytochrome c: The compromised mitochondrial membrane releases pro-apoptotic factors like cytochrome c into the cytoplasm, which directly activates the caspase cascade.[2]
-
Generation of Reactive Oxygen Species (ROS): Impaired mitochondrial respiration leads to an overproduction of ROS, inducing a state of oxidative stress.[11][12] This oxidative stress causes further damage to cellular components, including DNA, lipids, and proteins, exacerbating the neurotoxic injury.[13][14]
Modulation of Key Signaling Pathways
The neurotoxic effects of this compound are regulated by a complex interplay of intracellular signaling pathways. In vitro models have identified several key pathways that are consistently implicated in local anesthetic-induced neurotoxicity.[2][15]
-
Mitogen-Activated Protein Kinase (MAPK) Pathways: The p38 MAPK and c-Jun N-terminal kinase (JNK) pathways are stress-activated kinases that are often involved in apoptotic signaling.[3][16] Exposure to local anesthetics, including this compound, has been shown to activate these pathways, contributing to neuronal cell death.[3][17]
-
PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical pro-survival signaling cascade that protects against apoptosis.[16][18] Local anesthetics can inhibit this pathway, thereby removing its protective effects and sensitizing the neuron to apoptotic stimuli.[2][15][16] Conversely, agents that enhance Akt activation have been shown to attenuate the neurotoxicity of local anesthetics.[15]
The interplay between these pathways determines the ultimate fate of the neuron upon exposure to this compound.
Quantitative Analysis of Neurotoxicity
The neurotoxic potential of this compound has been quantified in various experimental models. The half-maximal inhibitory/lethal concentration (IC50/LD50) is a key metric for comparing the potency of different local anesthetics.
Table 1: Comparative Cytotoxicity (IC50/LD50) of this compound and Other Local Anesthetics
| Local Anesthetic | Cell/Model System | Endpoint | Exposure Time | IC50 / LD50 Value | Reference |
| This compound | Chick DRG Neurons | Growth Cone Collapse | 15 min | ~10-1.6 M (~25 mM) | [6] |
| This compound | Human Neuroblastoma (SH-SY5Y) | Cell Death | 20 min | 4.84 ± 1.28 mM | [19] |
| This compound | Human Neuroblastoma (SHEP) | Cell Death | 24 hours | LD50 comparable to prilocaine & ropivacaine | [4] |
| Lidocaine | Chick DRG Neurons | Growth Cone Collapse | 15 min | ~10-2.8 M (~1.6 mM) | [6] |
| Lidocaine | Human Neuroblastoma (SH-SY5Y) | Cell Death | 20 min | 3.35 ± 0.33 mM | [19] |
| Bupivacaine | Chick DRG Neurons | Growth Cone Collapse | 15 min | ~10-2.6 M (~2.5 mM) | [6] |
| Bupivacaine | Human Neuroblastoma (SH-SY5Y) | Cell Death | 20 min | 0.95 ± 0.08 mM | [19] |
| Ropivacaine | Chick DRG Neurons | Growth Cone Collapse | 15 min | ~10-2.5 M (~3.2 mM) | [6] |
| Ropivacaine | Human Neuroblastoma (SH-SY5Y) | Cell Death | 20 min | 13.43 ± 0.61 mM | [19] |
| Procaine | Human Neuroblastoma (SH-SY5Y) | Cell Death | 10 min | Potency ≤ this compound | [5] |
Note: Direct comparison between studies should be made with caution due to differences in cell types, endpoints, and experimental conditions.
The data consistently place this compound in the lower to intermediate range of neurotoxicity among commonly used local anesthetics. It is generally found to be less toxic than bupivacaine and, depending on the model, may be less toxic than lidocaine.[4][5][7]
Experimental Protocols for Assessing Neurotoxicity
Standardized protocols are essential for evaluating and comparing the neurotoxic effects of local anesthetics. The following methodologies are frequently cited in the literature.
In Vitro Cell Models
-
Human Neuroblastoma Cell Lines (e.g., SH-SY5Y, SHEP): These immortalized cell lines are widely used due to their human neuronal characteristics, ease of culture, and suitability for high-throughput screening.[4][5]
-
Primary Neuronal Cultures: Dorsal root ganglion (DRG) neurons isolated from chick or rodent embryos provide a model system that more closely resembles the in vivo state of peripheral neurons.[6][20] These are particularly useful for studying effects on neuronal morphology, such as neurite outgrowth and growth cone dynamics.[6]
Key Experimental Assays
-
Cell Viability and Cytotoxicity Assays:
-
MTT Assay: This colorimetric assay measures the metabolic activity of viable cells. The reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan by mitochondrial dehydrogenases is proportional to the number of living cells.[5]
-
LDH Release Assay: Lactate dehydrogenase (LDH) is a cytosolic enzyme released into the culture medium upon plasma membrane damage (necrosis). Measuring LDH activity in the supernatant is a common indicator of cytotoxicity.[3]
-
-
Apoptosis Detection:
-
Caspase Activity Assay: This assay uses fluorescent substrates or inhibitors (like FLICA) to detect the activation of key apoptotic enzymes like caspase-3 and caspase-7.[5]
-
Annexin V/Propidium Iodide (PI) Staining: Flow cytometry using Annexin V (which binds to phosphatidylserine on early apoptotic cells) and PI (a nuclear stain that enters late apoptotic/necrotic cells) can distinguish between viable, early apoptotic, and late apoptotic/necrotic cell populations.[4]
-
-
Morphological Assessment:
Comparative Neurotoxicity and Clinical Implications
While all local anesthetics are neurotoxic in a dose-dependent manner, significant differences exist between agents.[6] this compound's toxicity profile is generally considered favorable compared to more potent, lipid-soluble agents like bupivacaine.[5][7] However, its potential for neurotoxicity remains a clinical consideration.
The reversibility of toxic effects is also a critical factor. Some studies show that the morphological changes induced by this compound may be less reversible compared to agents like bupivacaine or ropivacaine after washout, suggesting a potential for more persistent subtle damage.[6] Conversely, other studies have shown that neurotrophic factors can help support the recovery of neurons after this compound exposure.[20]
Clinically, neurotoxicity can manifest as transient neurological symptoms (TNS) or, in rare cases, more severe and persistent deficits like cauda equina syndrome.[2][21] The use of the lowest effective concentration and volume of this compound is a key strategy to mitigate these risks.
Conclusion
The long-term exposure of neural tissue to this compound can induce a cascade of cytotoxic events, culminating in neuronal apoptosis and necrosis. The primary mechanisms involve the disruption of mitochondrial function, leading to oxidative stress and the activation of intrinsic apoptotic signaling pathways, including the caspase and MAPK cascades, coupled with the inhibition of the pro-survival PI3K/Akt pathway. Quantitative studies place this compound in the low-to-intermediate tier of neurotoxicity relative to other local anesthetics. For drug development professionals and researchers, understanding these multifaceted mechanisms is crucial for designing safer anesthetic agents and developing neuroprotective strategies to be co-administered with local anesthetics, thereby improving the safety profile of regional anesthesia.
References
- 1. This compound: mechanism of action, clinical applications and safety_Chemicalbook [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. Local Anesthetic Schwann Cell Toxicity is Time and Concentration-Dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity of local anesthetics in human neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The neurotoxicity of local anesthetics on growing neurons: a comparative study of lidocaine, bupivacaine, this compound, and ropivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. General Anesthesia Causes Long-term Impairment of Mitochondrial Morphogenesis and Synaptic Transmission in Developing Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ingentaconnect.com [ingentaconnect.com]
- 10. researchgate.net [researchgate.net]
- 11. Mechanistic study of mtROS-JNK-SOD2 signaling in bupivacaine-induced neuron oxidative stress | Aging [aging-us.com]
- 12. Neurotoxic Effects of Local Anesthetics on Developing Motor Neurons in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Oxidative DNA Damage-induced PARP-1-mediated Autophagic Flux Disruption Contributes to Bupivacaine-induced Neurotoxicity During Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Local Anesthetic-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. Bupivacaine induces apoptosis via mitochondria and p38 MAPK dependent pathways [ouci.dntb.gov.ua]
- 18. cellmolbiol.org [cellmolbiol.org]
- 19. researchgate.net [researchgate.net]
- 20. Neurotrophic factors can partially reverse morphological changes induced by this compound and bupivacaine in developing sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Distinct neurotoxic effects of select local anesthetics on facial nerve injury and recovery - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Protocol for Assessing Mepivacaine-Induced Neurotoxicity in SH-SY5Y Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction Mepivacaine is an amide-type local anesthetic widely used in clinical practice. Despite its established efficacy, concerns exist regarding its potential neurotoxicity, particularly at higher concentrations or upon prolonged exposure. Understanding the cellular and molecular mechanisms underlying this neurotoxicity is crucial for risk assessment and the development of safer anesthetic strategies. The human neuroblastoma cell line, SH-SY5Y, is a well-established and widely used in vitro model for neurotoxicity studies because it mimics many biological properties of primary neurons.[1] This document provides a detailed protocol for assessing this compound-induced neurotoxicity in SH-SY5Y cells, covering key experimental procedures from cell culture to specific toxicity assays.
Experimental Workflow
The overall workflow for assessing this compound neurotoxicity involves culturing SH-SY5Y cells, exposing them to various concentrations of this compound, and subsequently performing a battery of assays to evaluate cytotoxicity, apoptosis, and oxidative stress.
Caption: General experimental workflow for assessing this compound neurotoxicity.
Detailed Experimental Protocols
SH-SY5Y Cell Culture
SH-SY5Y cells are cultured in a 1:1 mixture of DMEM and Ham's F-12 medium.[2]
-
Growth Medium: DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells when they reach approximately 80% confluency.[2] Wash with PBS, detach using a trypsin-EDTA solution, neutralize with growth medium, centrifuge, and re-seed at a recommended ratio of 1:4 to 1:16.[2]
This compound Treatment
-
Preparation: Prepare a stock solution of this compound hydrochloride in sterile culture medium. Further dilute the stock solution with growth medium to achieve the desired final concentrations for the experiment.
-
Seeding: Seed SH-SY5Y cells into appropriate well plates (e.g., 96-well for viability, 6-well for protein/RNA analysis) at a predetermined density (e.g., 2x10⁴ cells/well for 96-well plates).[1] Allow cells to adhere for 24 hours.
-
Treatment: Remove the existing medium and replace it with medium containing various concentrations of this compound. Include an untreated control group (medium only). The concentration range should be determined by preliminary dose-response experiments to establish an IC50 value (the concentration that inhibits 50% of cell viability).[1][3] A typical exposure duration is 24 hours.[1][4]
Cell Viability and Cytotoxicity Assays
2.3.1. MTT Assay (Cell Viability)
This assay measures the metabolic activity of viable cells.
-
Procedure: After this compound treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate and incubate for 4 hours at 37°C.[5]
-
Solubilization: Remove the MTT-containing medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Calculation: Express cell viability as a percentage relative to the untreated control group.
2.3.2. Lactate Dehydrogenase (LDH) Assay (Cytotoxicity)
This assay quantifies the release of LDH from damaged cells into the culture medium, indicating loss of membrane integrity.
-
Sample Collection: After treatment, carefully collect the cell culture supernatant.
-
Procedure: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. Typically, the supernatant is incubated with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
Measurement: Measure the absorbance of the resulting formazan product according to the kit's protocol.
-
Calculation: LDH release is often expressed as a percentage of the total LDH (determined by lysing a set of control cells). Incubation with 1 mM bupivacaine has been shown to significantly increase extracellular LDH release at 6, 12, and 24 hours.[6][7]
Apoptosis Assays
2.4.1. Annexin V-FITC / Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Collection: After this compound treatment, collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Binding Buffer provided in a commercial kit. Add Annexin V-FITC and PI and incubate in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells using a flow cytometer. Studies have shown that local anesthetics can significantly increase the number of apoptotic (Annexin V positive) cells.[4]
2.4.2. Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
-
Cell Lysis: After treatment, lyse the cells to release intracellular contents.
-
Procedure: Use a commercial colorimetric or fluorometric caspase-3 assay kit. Incubate the cell lysate with a caspase-3-specific substrate (e.g., DEVD-pNA).
-
Measurement: Measure the absorbance or fluorescence generated by the cleavage of the substrate.
-
Analysis: Compare the caspase-3 activity in treated cells to that of the untreated control. Increased caspase-3 expression is a marker of bupivacaine-induced neurotoxicity.[6]
Oxidative Stress Assays
2.5.1. Intracellular Reactive Oxygen Species (ROS) Detection
This assay uses fluorescent probes to measure the level of intracellular ROS.
-
Probe Loading: Use a probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).[8] After this compound treatment, wash the cells and incubate them with 10 µM DCFH-DA in serum-free medium for 30-60 minutes at 37°C.[8]
-
Measurement: After incubation, wash the cells to remove excess probe. Measure the fluorescence intensity (excitation ~480-488 nm, emission ~520-530 nm) using a fluorescence microplate reader or flow cytometer.[8]
-
Analysis: An increase in fluorescence indicates a higher level of intracellular ROS.
2.5.2. Antioxidant Enzyme Activity (SOD and CAT)
This involves measuring the activity of key antioxidant enzymes, Superoxide Dismutase (SOD) and Catalase (CAT).
-
Lysate Preparation: Prepare cell lysates from treated and control cells.
-
Procedure: Use commercial assay kits for SOD and CAT activity according to the manufacturer's protocols.
-
Measurement: Measure the change in absorbance, which is proportional to the enzyme activity.
-
Analysis: A decrease in SOD and CAT activities following this compound treatment can indicate an overwhelmed antioxidant defense system.[1]
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Effect of this compound on SH-SY5Y Cell Viability (MTT Assay)
| This compound Conc. (mM) | Cell Viability (% of Control) ± SD |
|---|---|
| 0 (Control) | 100 ± 4.5 |
| 0.5 | 88.2 ± 5.1 |
| 1.0 | 75.6 ± 4.8 |
| 2.0 | 51.3 ± 3.9 |
| 4.0 | 24.7 ± 3.1 |
Hypothetical data based on typical dose-response curves.[9]
Table 2: Apoptosis and Necrosis Rates Post-Mepivacaine Treatment (Flow Cytometry)
| This compound Conc. (mM) | Early Apoptosis (%) ± SD | Late Apoptosis/Necrosis (%) ± SD |
|---|---|---|
| 0 (Control) | 4.1 ± 1.2 | 2.5 ± 0.8 |
| 1.0 | 15.3 ± 2.5 | 5.8 ± 1.5 |
| 2.0 | 28.9 ± 3.1 | 12.4 ± 2.2 |
Hypothetical data based on published findings for local anesthetics.[6]
Table 3: Oxidative Stress Markers Post-Mepivacaine Treatment (2.0 mM)
| Marker | Control Group ± SD | This compound Group ± SD |
|---|---|---|
| Intracellular ROS (RFU) | 100 ± 8.7 | 215.4 ± 15.2 |
| SOD Activity (U/mg protein) | 12.4 ± 1.1 | 6.8 ± 0.9 |
| CAT Activity (U/mg protein) | 25.1 ± 2.3 | 13.5 ± 1.8 |
Hypothetical data illustrating increased ROS and decreased antioxidant activity.[1]
Proposed Signaling Pathway of Neurotoxicity
Local anesthetic-induced neurotoxicity is a multifactorial process. Evidence suggests that this compound, like other local anesthetics, can induce mitochondrial dysfunction, leading to an increase in reactive oxygen species (ROS) and subsequent activation of apoptotic pathways.[4][10]
Caption: Proposed signaling pathway for this compound-induced apoptosis.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. SH-SY5Y culturing [protocols.io]
- 3. Comparative Metabolomics Study of the Impact of Articaine and Lidocaine on the Metabolism of SH-SY5Y Neuronal Cells [mdpi.com]
- 4. longdom.org [longdom.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Neurotoxicity Induced by Bupivacaine via T-Type Calcium Channels in SH-SY5Y Cells | PLOS One [journals.plos.org]
- 7. Neurotoxicity Induced by Bupivacaine via T-Type Calcium Channels in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Bupivacaine induces apoptosis via mitochondria and p38 MAPK dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantification of Mepivacaine in Human Plasma by High-Performance Liquid Chromatography (HPLC)
Introduction
Mepivacaine is an amide-type local anesthetic widely used in dental and medical procedures. The quantification of this compound in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments to ensure patient safety and efficacy. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a robust, reliable, and commonly employed technique for the determination of this compound in biological matrices. This document provides a detailed protocol for the quantification of this compound in human plasma using a validated HPLC-UV method.
Principle of the Method
This method involves the extraction of this compound and an internal standard (IS), such as lidocaine or bupivacaine, from a plasma matrix, followed by chromatographic separation and quantification. The initial step is a sample clean-up procedure, typically protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE), to remove interfering endogenous components.[1][2] The extracted analyte is then injected into a reverse-phase HPLC system. Separation is achieved on a C18 column with an isocratic mobile phase. Detection is performed using a UV detector at a wavelength where this compound exhibits significant absorbance. Quantification is based on the ratio of the peak area of this compound to the peak area of the internal standard, plotted against a series of calibration standards with known concentrations.
Experimental Protocols
Materials and Reagents
-
This compound Hydrochloride Reference Standard: USP grade or equivalent.
-
Internal Standard (IS): Lidocaine Hydrochloride or Bupivacaine Hydrochloride, USP grade.
-
Solvents: Acetonitrile (ACN) and Methanol (MeOH), HPLC grade.
-
Buffers: Monobasic Potassium Phosphate (KH₂PO₄), Sodium Hydroxide (NaOH), Formic Acid, Orthophosphoric Acid.
-
Water: HPLC grade or ultrapure water.
-
Extraction Solvents: Diethyl ether, n-pentane, isoamyl alcohol (for LLE).
-
Biological Matrix: Drug-free human plasma.
Instrumentation
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatography Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[3]
-
Data Acquisition Software: Chromatography software for data collection and analysis.
-
Ancillary Equipment: Analytical balance, pH meter, vortex mixer, centrifuge, and solvent filtration apparatus.
Preparation of Solutions
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent is typical. For example, a mobile phase can consist of a mixture of acetonitrile and a phosphate buffer (pH adjusted to 6.5-7.6) in a ratio of approximately 40:60 (v/v).[4] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed before use.[5][6]
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve 10 mg of this compound HCl reference standard in 10 mL of methanol.
-
Separately, prepare a 1 mg/mL stock solution of the internal standard (e.g., Lidocaine HCl) in methanol.
-
Store stock solutions at 2-8°C.
-
-
Working Standard Solutions:
-
Calibration Standards and Quality Control (QC) Samples:
-
Spike blank human plasma with the appropriate working standard solutions to achieve final concentrations for the calibration curve. A typical range is 0.5 ng/mL to 2000 ng/mL.[5][6]
-
Prepare QC samples in blank plasma at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).[5][6]
-
Sample Preparation
An effective sample preparation procedure is critical for removing plasma proteins and other interferences. Two common methods are detailed below.
Method A: Protein Precipitation (PPT) Protein precipitation is a rapid and straightforward technique suitable for high-throughput analysis.[7]
-
Pipette 200 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 600 µL of cold acetonitrile (ACN) containing 0.1% formic acid to precipitate the proteins.[7]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[7]
-
Carefully transfer the supernatant to a clean tube or HPLC vial.
-
Inject a portion (e.g., 10-20 µL) of the supernatant into the HPLC system.
Method B: Liquid-Liquid Extraction (LLE) LLE provides a cleaner extract compared to PPT, potentially leading to lower matrix effects and improved sensitivity.
-
Add 10 µL of the internal standard working solution.
-
Add 200 µL of 1 M Sodium Hydroxide (NaOH) to alkalinize the sample.[8]
-
Add 3 mL of an extraction solvent (e.g., diethyl ether or a mixture of n-pentane and isoamyl alcohol).[8][9]
-
Vortex for 1 minute, then centrifuge for 5 minutes at 3000 rpm.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100-200 µL of the mobile phase.[9]
-
Inject a portion (e.g., 10-20 µL) into the HPLC system.
Data Presentation
Quantitative data should be clearly organized for easy interpretation and comparison.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 5 µm)[5][6] |
| Mobile Phase | Acetonitrile : 10 mM Ammonium Acetate with 0.5% Formic Acid (40:60, v/v)[5][6] |
| Flow Rate | 0.5 - 1.0 mL/min[4][5] |
| Injection Volume | 10 µL[5][6] |
| Column Temperature | 20 - 45°C[5][10] |
| UV Detection | 210 - 220 nm[9] |
| Run Time | ~10 minutes |
| Retention Time | This compound: ~4.7 min (example)[4] |
Table 2: Method Validation and Performance Characteristics
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.995[9] | > 0.999 |
| Calibration Range | - | 0.5 - 2000 ng/mL[5][6] |
| Lower Limit of Quantitation (LLOQ) | Signal-to-Noise ≥ 10; Accuracy within ±20%; Precision (RSD) ≤ 20%[11] | 0.5 ng/mL[5][6] |
| Accuracy (QC Samples) | Within ±15% of nominal value (±20% at LLOQ)[5] | 95.5% - 104.2% |
| Precision (RSD %) | ≤ 15% (≤ 20% at LLOQ)[5] | Within-run: 7.8 - 12.9%; Between-run: 9.2 - 10.6%[5][6] |
| Recovery | Consistent, precise, and reproducible | 82.0 - 108%[1] |
| Stability | Analyte stable under various storage and handling conditions[5][11] | Stable for at least 30 days at -80°C[5] |
Visualizations
Diagrams illustrating the experimental workflows provide a clear and concise overview of the protocols.
Caption: Overall workflow for this compound quantification in plasma.
Caption: Protein Precipitation (PPT) sample preparation workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. A STABILITY INDICATING HPLC METHOD FOR THE DETERMINATION OF this compound HYDROCHLORIDE | Semantic Scholar [semanticscholar.org]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. clinichrom.com [clinichrom.com]
- 8. ualberta.ca [ualberta.ca]
- 9. High-performance liquid chromatographic assay of this compound enantiomers in human plasma in the nanogram per milliliter range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. benchchem.com [benchchem.com]
LC-MS/MS method for sensitive determination of mepivacaine in biological samples
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mepivacaine is a local anesthetic of the amide type, widely used in dental and medical procedures.[1][2][3] Accurate and sensitive quantification of this compound in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic studies, toxicological assessments, and clinical monitoring.[1][4][5] This document provides a detailed protocol for the sensitive determination of this compound in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a technique offering superior sensitivity and selectivity.[1][6] The method described herein is based on established procedures and is suitable for high-throughput analysis in a research or clinical setting.
Principle
This method utilizes LC-MS/MS for the separation, identification, and quantification of this compound. The biological sample is first processed to remove proteins and other interfering substances. The analyte is then separated from other components using high-performance liquid chromatography (HPLC) and subsequently detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of an internal standard (IS), such as lidocaine, compensates for variability during sample preparation and analysis.[1]
Materials and Reagents
-
This compound hydrochloride (Reference Standard)
-
Lidocaine (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Methyl tert-butyl ether (MTBE)
-
Sodium hydroxide (NaOH)
-
Ultra-pure water
-
Drug-free human plasma/serum/urine for calibration standards and quality controls
Equipment
-
LC-MS/MS system (e.g., Varian 1200L Triple Quadrupole Mass Spectrometer with a ProStar HPLC system or equivalent)[1]
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator)
-
Pipettes and tips
-
Volumetric flasks and other standard laboratory glassware
Experimental Workflow
Caption: Workflow for this compound quantification.
Detailed Protocols
Preparation of Stock and Working Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound hydrochloride in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of lidocaine in 10 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with 50% methanol to create working solutions for calibration standards and quality controls.
Sample Preparation (Liquid-Liquid Extraction)
This protocol is adapted from a validated method for this compound in human plasma.[1]
-
Pipette 200 µL of the biological sample (plasma, serum, or urine) into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (e.g., 1 µg/mL lidocaine).
-
Add 50 µL of 1 M sodium hydroxide to alkalinize the sample.[1]
-
Vortex for 1 minute.
-
Add 3 mL of methyl tert-butyl ether.[1]
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 12,000 rpm for 10 minutes.[1]
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.[1]
-
Vortex and centrifuge at 12,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for injection.
LC-MS/MS Parameters
The following tables summarize the chromatographic and mass spectrometric conditions for the analysis of this compound.
Table 1: Chromatographic Conditions [1]
| Parameter | Value |
| Column | ODS-3, 5 µm (150 mm x 4.6 mm) |
| Mobile Phase | 10 mmol/L Ammonium acetate (with 0.5% formic acid) and Acetonitrile (60:40, v/v) |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 20°C |
| Injection Volume | 10 µL |
| Run Time | 4 minutes |
Table 2: Mass Spectrometric Conditions [1][6]
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | This compound: m/z 247.3 → 98.1Lidocaine (IS): m/z 235.2 → 86.1 |
| Ion Spray Voltage | 4000 V |
| Source Temperature | 300°C |
| Nebulizing Gas | 40 psi |
| Turbo Gas | 50 psi |
| Curtain Gas | 16 psi |
| Collision Gas | 5 psi |
Method Validation
A summary of the quantitative performance of a validated LC-MS/MS method for this compound is presented below.
Table 3: Method Validation Parameters [1][4][6]
| Parameter | Result |
| Linearity Range | 0.5 - 2000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Intra-day Precision (RSD%) | 7.83 - 12.9% |
| Inter-day Precision (RSD%) | 9.25 - 10.62% |
| Accuracy | Within ±15% (±20% for LLOQ) |
Data Analysis
-
Data acquisition and processing are performed using the software provided with the LC-MS/MS instrument (e.g., Varian MS workstation version 6.3).[1]
-
Peak areas of this compound and the internal standard are integrated.
-
A calibration curve is constructed by plotting the peak area ratio (this compound/internal standard) against the concentration of the calibration standards.
-
The concentration of this compound in the unknown samples is determined from the calibration curve using linear regression.
Application
This validated LC-MS/MS method has been successfully applied to pharmacokinetic studies of this compound in human subjects.[1][4] The high sensitivity, with an LLOQ of 0.5 ng/mL, allows for the detailed characterization of the this compound concentration-time profile after administration.[1][4][6]
Conclusion
The described LC-MS/MS method provides a robust, sensitive, and selective approach for the quantification of this compound in biological samples. The simple one-step liquid-liquid extraction procedure and short chromatographic run time make it suitable for high-throughput analysis.[1] This application note and protocol serve as a comprehensive guide for researchers and scientists in the fields of pharmacology, toxicology, and drug development.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Evaluation of the plasmatic level of this compound in different anatomical regions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel LC-MS/MS analytical method for detection of articaine and this compound in blood and its application to a preliminary pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel LC-MS/MS method for this compound determination and pharmacokinetic study in a single-dose two-period crossover in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and application of a quantitative LC-MS/MS assay for the analysis of four dental local anesthetics in human plasma and breast milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Mepivacaine in Rodent Peripheral Nerve Blocks
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing mepivacaine for peripheral nerve blocks in rodent models. This document includes detailed experimental protocols, quantitative data summaries, and visual representations of key concepts to facilitate reproducible and effective research.
Introduction to this compound
This compound is an amide-type local anesthetic with a rapid onset and intermediate duration of action.[1] Its primary mechanism of action involves the blockade of voltage-gated sodium channels in neuronal cell membranes.[1][2][3] By binding to the intracellular portion of these channels, this compound inhibits the influx of sodium ions, thereby preventing the generation and propagation of action potentials and resulting in a reversible loss of sensation.[1][2][3]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of this compound in peripheral nerve blocks in rat and mouse models.
Table 1: this compound Dosage and Duration of Action in Rat Peripheral Nerve Blocks
| Nerve Block Type | Concentration (%) | Volume (mL) | Onset of Action (minutes) | Duration of Sensory Block (minutes) | Duration of Motor Block (minutes) | Reference |
| Sciatic Nerve | 1.0 | 0.1 | Not Reported | ~102 | ~102 | [4][5] |
| 2.0 | 0.1 | Not Reported | Not Reported | Not Reported | ||
| Infraorbital Nerve | 0.5 | 0.2 | < 5 | 58 ± 13 | Not Applicable | [6] |
| 1.0 | 0.2 | < 5 | 78 ± 23 | Not Applicable | [6] |
Table 2: this compound Dosage and Duration of Action in Mouse Peripheral Nerve Blocks
| Nerve Block Type | Concentration (%) | Volume (µL) | Onset of Action (minutes) | Duration of Sensory Block (minutes) | Duration of Motor Block (minutes) | Reference |
| Sciatic Nerve | 0.5 | 40 | Not Reported | ~120 | Not Significantly Different from Control | |
| 1.0 | 40 | Not Reported | ~150 | Not Significantly Different from Control | ||
| 2.0 | 40 | Not Reported | ~180 | Not Significantly Different from Control |
Experimental Protocols
Protocol 1: Sciatic Nerve Block in Rats
1. Animal Preparation:
-
House male Sprague-Dawley rats (250-300g) under standard laboratory conditions with ad libitum access to food and water.
-
Anesthetize the rat using an appropriate anesthetic regimen (e.g., isoflurane inhalation).
-
Place the anesthetized rat in a lateral recumbent position with the limb to be blocked facing upwards.
-
Aseptically prepare the injection site over the greater trochanter.
2. Injection Procedure:
-
Identify the injection site just posterior to the greater trochanter.
-
Insert a 27-gauge needle perpendicular to the skin and advance it until it contacts the femur.
-
Withdraw the needle slightly and redirect it posteriorly to slide off the bone.
-
Inject 0.1 mL of the desired this compound solution perineurally.
3. Assessment of Nerve Block:
-
Sensory Block: Assess nociceptive blockade using the hot plate test or von Frey filaments. An increase in withdrawal latency or threshold indicates a successful sensory block.
-
Motor Block: Evaluate motor function by observing the animal's gait, righting reflex, and grip strength. A scoring system can be used to quantify the degree of motor impairment.
Protocol 2: Infraorbital Nerve Block in Rats
1. Animal Preparation:
-
Use adult Sprague-Dawley rats (300-400g).
-
Sedate the animal with an appropriate agent (e.g., pentobarbital, 30 mg/kg, i.p.).
-
Place the rat in a stereotaxic apparatus to ensure head stability.
2. Injection Procedure:
-
Identify the infraorbital foramen, located rostral to the zygomatic arch and ventral to the inferior orbital ridge.
-
Insert a 30-gauge needle into the foramen to a depth of approximately 2-3 mm.
-
Inject 0.2 mL of the this compound solution.[6]
3. Assessment of Nerve Block:
-
Sensory Block: Test for analgesia by applying a noxious stimulus (e.g., gentle pinching with forceps) to the upper lip on the ipsilateral side. The absence of a withdrawal response (e.g., head flick, vocalization) indicates a successful block. Test at regular intervals (e.g., every 5 minutes) to determine the onset and duration of the block.
Protocol 3: Sciatic Nerve Block in Mice
1. Animal Preparation:
-
Use adult mice (e.g., C57BL/6, 25-30g).
-
Anesthetize the mouse with isoflurane.
-
Place the mouse in a lateral position.
2. Injection Procedure:
-
Palpate the femur and identify the area between the greater trochanter and the ischial tuberosity.
-
Insert a 30-gauge needle midway between these two points and advance it until it gently contacts the femur.
-
Withdraw the needle slightly and inject 40 µL of the this compound solution.
3. Assessment of Nerve Block:
-
Sensory Block (Antinociceptive Effect): Use the hot plate test and measure the latency to a response (e.g., paw licking, jumping). An increased latency indicates sensory blockade.
-
Motor Function: Assess motor coordination using a rotarod test or by observing the animal's gait. A score can be assigned based on the degree of motor impairment.
Visualizations
Mechanism of Action of this compound
Caption: this compound's mechanism of action on voltage-gated sodium channels.
Experimental Workflow for Rodent Peripheral Nerve Block
References
- 1. Encapsulation of this compound prolongs the analgesia provided by sciatic nerve blockade in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of local anesthetic concentration, dose and volume on the duration of single-injection ultrasound-guided axillary brachial plexus block with this compound: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2.4. Performance of Sciatic Nerve Block [bio-protocol.org]
- 4. Motor and sensory blockade after epidural injection of this compound, bupivacaine, and etidocaine--a double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Experimental evaluation of local anaesthetic solutions using rat infraorbital nerve block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-term sensorimotor changes after a sciatic nerve block with bupivacaine and liposomal bupivacaine in a high-fat diet/low-dose streptozotocin rodent model of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Application of Mepivacaine in In-Vitro Electrophysiology Patch-Clamp Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mepivacaine is a local anesthetic of the amide class, widely used in clinical practice for its rapid onset and intermediate duration of action.[1] Its primary mechanism of action is the blockade of voltage-gated sodium channels (NaV), which is fundamental to its ability to inhibit the initiation and propagation of action potentials in neuronal and cardiac tissues.[1][2][3] In addition to its effects on sodium channels, this compound has been shown to interact with other ion channels, including various types of potassium (K+) channels.[4][5] Patch-clamp electrophysiology is a powerful technique that allows for the detailed investigation of the effects of compounds like this compound on ion channel function at the molecular level, providing high-resolution data on channel gating, pharmacology, and kinetics.[6]
These application notes provide a comprehensive overview of the use of this compound in in-vitro patch-clamp studies, including its mechanism of action, quantitative data on its effects on various ion channels, and detailed experimental protocols.
Mechanism of Action
This compound, like other local anesthetics, is a state-dependent blocker of voltage-gated sodium channels. It exhibits a higher affinity for the open and inactivated states of the channel compared to the resting state.[7] this compound, in its uncharged form, crosses the cell membrane and, once inside the neuron, becomes protonated.[8] The resulting cation then binds to a receptor site within the pore of the sodium channel, physically occluding the channel and preventing the influx of sodium ions that is necessary for depolarization and the generation of an action potential.[3][8] This state-dependent binding leads to a use-dependent or phasic block, where the degree of inhibition increases with the frequency of channel activation.[9]
Beyond its primary target, this compound has been shown to modulate the function of several potassium channel subtypes, which can contribute to its overall electrophysiological profile and potential side effects.[4][5]
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on various ion channels as determined by patch-clamp studies.
Table 1: Inhibitory Concentrations (IC50) of this compound on Voltage-Gated Sodium Channels
| Channel Subtype | Cell Type/Preparation | Experimental Condition | IC50 (µM) | Reference(s) |
| TTX-resistant Na+ currents | Dorsal root ganglion neurons (rat) | Whole-cell patch-clamp | Not specified, but reversible inhibition observed | [9] |
| Na+ channels | Myelinated nerve fibers (amphibian) | Outside-out patch-clamp | Not specified, but reversible block observed | [10] |
Table 2: Inhibitory Concentrations (IC50) of this compound on Potassium Channels
| Channel Subtype | Cell Type/Preparation | Experimental Condition | IC50 (µM) | Reference(s) |
| Flicker K+ channel | Myelinated nerve fibers (amphibian) | Outside-out patch-clamp | 56 | [4] |
| KCNQ1/KCNE1 channels | CHO Cells | Whole-cell patch-clamp | >1000 (low sensitivity) | [11] |
| ATP-dependent K+ channels (KATP) | Cardiomyocytes (rat) | Excised membrane patches | Similar potency to lidocaine (IC50 ~43 µM) | [12] |
| Transient and sustained K+ currents | Dorsal root ganglion neurons (rat) | Whole-cell patch-clamp | Inhibition observed | [13] |
| Rapidly inactivating K+ currents | Dorsal horn neurons (rat) | Not specified | Inhibition observed | [5] |
Experimental Protocols
The following are detailed protocols for investigating the effects of this compound on voltage-gated sodium channels using the whole-cell patch-clamp technique.
Protocol 1: Determining the Tonic Block of Voltage-Gated Sodium Channels by this compound
Objective: To determine the concentration-dependent inhibitory effect (IC50) of this compound on voltage-gated sodium channels in a resting or low-frequency firing state.
1. Cell Preparation:
-
Culture a suitable cell line expressing the sodium channel subtype of interest (e.g., HEK-293 cells stably expressing NaV1.5) or primary neurons (e.g., dorsal root ganglion neurons).
-
Plate the cells onto glass coverslips 24-48 hours prior to the recording session to achieve an appropriate cell density for patching.
2. Solutions:
-
External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose. To isolate sodium currents, potassium and calcium channel blockers (e.g., 10 mM TEA-Cl and 0.1 mM CdCl2) can be added.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH and osmolarity to ~290 mOsm with sucrose. Cesium is used to block outward potassium currents from the inside.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound hydrochloride in deionized water. On the day of the experiment, dilute the stock solution to the desired final concentrations in the external solution.
3. Electrophysiological Recording:
-
Place a coverslip with the cells in the recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution at a rate of 1-2 mL/min.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a target cell with the micropipette and form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the membrane patch under the pipette tip by applying gentle suction to establish the whole-cell configuration.
-
Switch the amplifier to voltage-clamp mode and hold the membrane potential at a hyperpolarized level (e.g., -100 mV) to ensure most sodium channels are in the resting state.
4. Voltage-Clamp Protocol:
-
To elicit sodium currents, apply a depolarizing voltage step (e.g., to -10 mV for 50 ms) from the holding potential.
-
Apply these test pulses at a low frequency (e.g., 0.1 Hz) to allow for full recovery of the channels from inactivation between pulses.
-
Record stable baseline currents in the control external solution.
-
Apply increasing concentrations of this compound via the perfusion system, allowing for complete solution exchange and equilibration at each concentration.
-
Record the sodium currents at each this compound concentration using the same voltage-step protocol.
5. Data Analysis:
-
Measure the peak inward sodium current amplitude at each this compound concentration.
-
Normalize the peak current at each concentration to the control (pre-drug) current.
-
Plot the normalized current as a function of the this compound concentration and fit the data to the Hill equation to determine the IC50 value.
Protocol 2: Assessing the Use-Dependent Block of Voltage-Gated Sodium Channels by this compound
Objective: To investigate the frequency-dependent inhibition of voltage-gated sodium channels by this compound.
1. Cell Preparation and Solutions:
-
Follow steps 1 and 2 from Protocol 1.
2. Electrophysiological Recording:
-
Follow step 3 from Protocol 1.
3. Voltage-Clamp Protocol:
-
From a holding potential of -100 mV, apply a train of short depolarizing pulses (e.g., to -10 mV for 20 ms) at a specific frequency (e.g., 1 Hz, 5 Hz, or 10 Hz).
-
Record the peak sodium current for each pulse in the train in the control external solution.
-
Apply a fixed concentration of this compound (e.g., the previously determined IC50 for tonic block) and allow for equilibration.
-
Repeat the pulse train stimulation at the same frequencies in the presence of this compound.
4. Data Analysis:
-
For each frequency, normalize the peak current of each pulse in the train to the peak current of the first pulse in that train.
-
Compare the rate and extent of current decline during the pulse train in the absence and presence of this compound. A more rapid and pronounced decline in the presence of the drug indicates use-dependent block.
-
Plot the normalized peak current as a function of the pulse number for control and this compound conditions at different frequencies.
Visualizations
References
- 1. This compound: mechanism of action, clinical applications and safety_Chemicalbook [chemicalbook.com]
- 2. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. drugs.com [drugs.com]
- 4. rupress.org [rupress.org]
- 5. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 9. Block of neuronal tetrodotoxin-resistant Na+ currents by stereoisomers of piperidine local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stereoselectivity of bupivacaine in local anesthetic-sensitive ion channels of peripheral nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Long QT 1 mutation KCNQ1A344V increases local anesthetic sensitivity of the slowly activating delayed rectifier potassium current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of bupivacaine on ATP-dependent potassium channels in rat cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Local anesthetic inhibition of voltage-activated potassium currents in rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Metabolism Studies of Mepivacaine Using Liver Microsomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mepivacaine is a local anesthetic of the amide type, widely used in dental and medical procedures. The clearance of this compound from the body is primarily dependent on hepatic metabolism. Understanding its metabolic profile is crucial for predicting drug-drug interactions, assessing potential toxicity, and establishing safe dosing regimens. In vitro studies using liver microsomes are a fundamental tool in drug development to investigate the metabolic pathways and enzyme kinetics of a drug candidate. This document provides detailed application notes and protocols for studying the in vitro metabolism of this compound using human liver microsomes (HLM).
This compound is known to be metabolized rapidly in the liver, with only a small fraction (5-10%) of the parent drug excreted unchanged in the urine.[1] The primary metabolic pathways involve N-demethylation and aromatic hydroxylation, catalyzed by cytochrome P450 (CYP) enzymes.[2] While specific data for this compound is limited, studies on structurally similar amide-type local anesthetics, such as lidocaine and ropivacaine, strongly suggest the involvement of CYP1A2 and CYP3A4 in these metabolic transformations.[3][4][5][6][7]
Data Presentation
Due to a lack of publicly available, specific kinetic data for this compound metabolism in human liver microsomes, the following tables present data for the structurally related local anesthetics, lidocaine and ropivacaine, to provide a comparative reference. Researchers should determine the specific kinetic parameters for this compound experimentally.
Table 1: Michaelis-Menten Kinetic Parameters for the Metabolism of Lidocaine in Human Liver Microsomes
| Metabolic Pathway | Major CYP Isoform(s) | Km (µM) | Vmax (pmol/min/mg protein) | Reference Compound |
| N-deethylation (to MEGX) | CYP1A2, CYP3A4 | Biphasic Kinetics | Not specified | Lidocaine |
| 3-hydroxylation | CYP1A2 | Not specified | Not specified | Lidocaine |
| MEGX: Monoethylglycinexylidide |
Table 2: Michaelis-Menten Kinetic Parameters for the Metabolism of Ropivacaine in Human Liver Microsomes
| Metabolic Pathway | Major CYP Isoform(s) | Km (µM) | Vmax (nmol/min/mg protein) | Reference Compound |
| 3-hydroxylation | CYP1A2 | Not specified | Not specified | Ropivacaine |
| N-dealkylation (to PPX) | CYP3A4 | Not specified | Not specified | Ropivacaine |
| PPX: 2',6'-pipecoloxylidide |
Mandatory Visualizations
This compound Metabolic Pathway
Caption: Inferred metabolic pathway of this compound.
Experimental Workflow for this compound Metabolism Studies
Caption: Workflow for in vitro this compound metabolism assay.
Experimental Protocols
Metabolic Stability of this compound in Human Liver Microsomes
Objective: To determine the rate of metabolism of this compound in human liver microsomes.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (e.g., from a commercial supplier)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ice-cold)
-
Internal standard (e.g., a structurally similar compound not metabolized by the same enzymes)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Thaw the human liver microsomes on ice immediately before use. Dilute the microsomes to the desired concentration (e.g., 0.5 mg/mL) with potassium phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the diluted human liver microsomes and this compound (at the desired final concentration, e.g., 1 µM).
-
Pre-incubate the plate at 37°C for 5 minutes with shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C with shaking.
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding an excess of ice-cold acetonitrile containing the internal standard.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining this compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear portion of the curve.
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg microsomal protein/mL).
-
Determination of Kinetic Parameters (Km and Vmax) for this compound Metabolism
Objective: To determine the Michaelis-Menten kinetic parameters (Km and Vmax) for the formation of this compound metabolites.
Materials:
-
Same as for the metabolic stability assay.
-
Authentic standards of the expected metabolites (e.g., hydroxythis compound, pipecolylxylidine) if available for quantification.
Procedure:
-
Incubation:
-
Follow the same initial steps as the metabolic stability assay.
-
Instead of a single concentration of this compound, use a range of substrate concentrations that bracket the expected Km value (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µM).
-
Incubate for a fixed period determined from the linear range of metabolite formation in preliminary experiments.
-
-
Sample Processing and LC-MS/MS Analysis:
-
Process the samples as described above.
-
Use the LC-MS/MS method to quantify the formation of the specific metabolite(s) of interest.
-
-
Data Analysis:
-
Plot the rate of metabolite formation (V) versus the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation: V = (Vmax * [S]) / (Km + [S]) using non-linear regression analysis to determine the Km and Vmax values.
-
Reaction Phenotyping of this compound Metabolism
Objective: To identify the specific CYP isoforms responsible for this compound metabolism.
Materials:
-
Same as for the kinetic parameter determination.
-
Recombinant human CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4 expressed in a suitable system).
-
Selective chemical inhibitors for specific CYP isoforms (e.g., furafylline for CYP1A2, ketoconazole for CYP3A4).
Procedure:
-
Recombinant Enzyme Screening:
-
Incubate this compound with a panel of individual recombinant human CYP isoforms.
-
Analyze for the formation of metabolites to identify which enzymes are capable of metabolizing the drug.
-
-
Chemical Inhibition Study:
-
Incubate this compound with human liver microsomes in the presence and absence of selective chemical inhibitors for the CYP isoforms identified in the recombinant screening.
-
A significant reduction in metabolite formation in the presence of a specific inhibitor indicates the involvement of that CYP isoform.
-
-
Data Analysis:
-
Compare the rate of metabolite formation in the presence and absence of inhibitors to determine the percentage of inhibition.
-
Correlate the metabolic activity with the known activity of the recombinant enzymes.
-
Analytical Method: LC-MS/MS for this compound and its Metabolites
A sensitive and specific LC-MS/MS method is essential for the accurate quantification of this compound and its metabolites in the microsomal matrix.
-
Chromatography: A C18 reversed-phase column is typically used for separation. The mobile phase often consists of a gradient of acetonitrile and water or methanol and water, with a small amount of formic acid or ammonium acetate to improve ionization.
-
Mass Spectrometry: Electrospray ionization (ESI) in the positive ion mode is commonly used. The instrument is operated in multiple reaction monitoring (MRM) mode to enhance selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and its metabolites need to be optimized.
Disclaimer: The protocols provided are intended as a general guide. Researchers should optimize the experimental conditions, including substrate and protein concentrations, and incubation times, for their specific laboratory settings and research goals. The information regarding the specific CYP isoforms involved in this compound metabolism is based on inferences from structurally related compounds and should be experimentally confirmed.
References
- 1. This compound | C15H22N2O | CID 4062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Neutral metabolites of this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of a new local anesthetic, ropivacaine, by human hepatic cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lidocaine metabolism in human liver microsomes by cytochrome P450IIIA4. [sonar.ch]
- 5. Metabolism of ropivacaine in humans is mediated by CYP1A2 and to a minor extent by CYP3A4: an interaction study with fluvoxamine and ketoconazole as in vivo inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Involvement of CYP1A2 and CYP3A4 in lidocaine N-deethylation and 3-hydroxylation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Determination of Mepivacaine Dose-Response Curve in Rat Sciatic Nerve Block
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for determining the dose-response curve of the local anesthetic mepivacaine in a rat sciatic nerve block model. Included are detailed experimental protocols for animal preparation, nerve block administration, and the assessment of both sensory and motor blockade. Additionally, this guide presents illustrative quantitative data to demonstrate the expected dose-dependent effects of this compound on the onset and duration of nerve blockade. The mechanism of action of this compound is also described and visually represented. This application note is intended to serve as a practical resource for researchers in pharmacology and drug development investigating the efficacy and characteristics of local anesthetics.
Introduction
This compound is an intermediate-acting local anesthetic of the amide class, widely utilized for regional anesthesia.[1] Its mechanism of action involves the blockade of voltage-gated sodium channels in neuronal cell membranes, which inhibits the influx of sodium ions necessary for the initiation and propagation of nerve impulses.[2][3] The rat sciatic nerve block model is a standard preclinical assay for evaluating the efficacy, potency, and duration of action of local anesthetic agents.[4] Establishing a clear dose-response relationship is crucial for understanding the pharmacological profile of this compound and for the development of new anesthetic formulations.
Mechanism of Action
This compound, like other local anesthetics, exerts its effect by reversibly blocking nerve conduction. The primary molecular target is the voltage-gated sodium channel within the nerve cell membrane. By binding to these channels, this compound stabilizes them in an inactive state, preventing the influx of sodium ions that is essential for the depolarization phase of an action potential. This blockade of ion flux raises the threshold for electrical excitation in the nerve, and at sufficient concentrations, completely prevents the propagation of the nerve impulse, resulting in a loss of sensation and motor function in the area innervated by the blocked nerve.[2][3]
This compound's Mechanism of Action
Experimental Protocols
The following protocols provide a detailed methodology for conducting a dose-response study of this compound in a rat sciatic nerve block model.
Animal Model
-
Species: Sprague-Dawley rats
-
Weight: 250-300 g
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimation: Animals should be acclimated to the laboratory environment and handling for at least 3 days prior to the experiment.
Materials and Reagents
-
This compound hydrochloride (various concentrations, e.g., 0.5%, 1%, 1.5%, 2%)
-
Sterile saline (0.9%)
-
Anesthetic for induction (e.g., isoflurane)
-
Clippers for hair removal
-
Disinfectant (e.g., 70% ethanol, povidone-iodine)
-
1 mL syringes with 25-gauge needles
-
Nerve stimulator (optional, for precise nerve localization)
-
Apparatus for sensory testing (e.g., radiant heat source, von Frey filaments)
-
Apparatus for motor testing (e.g., grip strength meter, inclined plane)
Experimental Workflow
Experimental Workflow Diagram
Sciatic Nerve Block Procedure
-
Anesthetize the rat using isoflurane.
-
Place the animal in a prone position and shave the hair over the hip and thigh of the hindlimb to be injected.
-
Disinfect the injection site.
-
Identify the injection site, which is located just posterior to the greater trochanter.
-
Insert the needle perpendicular to the skin and advance it until it contacts the bone of the greater trochanter.
-
Redirect the needle slightly posteriorly and advance it a few millimeters. A slight twitch of the foot may be observed if a nerve stimulator is used, confirming proximity to the sciatic nerve.
-
Inject a fixed volume (e.g., 0.2 mL) of the this compound solution or saline control slowly.
-
Withdraw the needle and allow the animal to recover from anesthesia.
Assessment of Sensory Block
The efficacy and duration of the sensory block can be assessed using the hindpaw withdrawal latency to a thermal stimulus.
-
Place the rat in a clear plastic chamber on a glass plate.
-
Allow the animal to acclimate for at least 15 minutes.
-
A radiant heat source is focused on the plantar surface of the hindpaw.
-
The time taken for the rat to withdraw its paw (paw withdrawal latency) is recorded.
-
A cut-off time (e.g., 20-30 seconds) should be established to prevent tissue damage.
-
Measurements are taken at baseline (before the block) and at regular intervals (e.g., every 15-30 minutes) after the block until the withdrawal latency returns to baseline.
-
A significant increase in paw withdrawal latency indicates a successful sensory block.
Assessment of Motor Block
Motor function can be evaluated using several methods, including the extensor postural thrust test or by assessing grip strength.
-
Extensor Postural Thrust: Hold the rat vertically and allow the hindpaws to contact a digital balance. The force exerted by the hindlimb is recorded.
-
Grip Strength: A dynamometer can be used to measure the grip strength of the hindpaw.
-
Measurements are taken at baseline and at regular intervals post-injection until motor function returns to pre-injection levels.
-
A significant decrease in force or grip strength indicates a successful motor block.
Illustrative Dose-Response Data
Disclaimer: The following data is illustrative and intended to represent the expected dose-dependent effects of this compound. Specific values should be determined experimentally.
| This compound Concentration (%) | Onset of Sensory Block (minutes, Mean ± SD) | Duration of Sensory Block (minutes, Mean ± SD) | Onset of Motor Block (minutes, Mean ± SD) | Duration of Motor Block (minutes, Mean ± SD) |
| 0.5 | 5.2 ± 1.5 | 95 ± 15 | 8.1 ± 2.0 | 65 ± 12 |
| 1.0 | 3.8 ± 1.2 | 150 ± 20 | 6.5 ± 1.8 | 110 ± 18 |
| 1.5 | 2.5 ± 0.8 | 210 ± 25 | 4.9 ± 1.5 | 160 ± 22 |
| 2.0 | 1.9 ± 0.6 | 240 ± 30 | 3.7 ± 1.1 | 190 ± 28 |
Data Analysis
The collected data on the onset and duration of sensory and motor block for each this compound concentration should be used to construct a dose-response curve. The effective dose for 50% of the maximal effect (ED50) can be calculated to quantify the potency of this compound. Statistical analysis, such as ANOVA followed by post-hoc tests, should be employed to determine significant differences between the dose groups.
Conclusion
The protocols and information provided in this document offer a comprehensive framework for conducting a dose-response study of this compound in a rat sciatic nerve block model. Adherence to these methodologies will enable researchers to obtain reliable and reproducible data on the anesthetic properties of this compound, which is essential for both basic pharmacological research and the development of new drug formulations.
References
- 1. Perineural Dexmedetomidine Added to Ropivacaine for Sciatic Nerve Block in Rats Prolongs the Duration of Analgesia by Blocking the Hyperpolarization-activated Cation Current - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spinal procaine is less neurotoxic than this compound, prilocaine and bupivacaine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The neurotoxicity of local anesthetics on growing neurons: a comparative study of lidocaine, bupivacaine, this compound, and ropivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
Troubleshooting & Optimization
Troubleshooting mepivacaine precipitation in physiological buffer solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mepivacaine. The focus is on preventing and resolving issues related to this compound precipitation in physiological buffer solutions during in vitro experiments.
Troubleshooting Guide: this compound Precipitation
This guide addresses common issues encountered when preparing and using this compound solutions in physiological buffers.
Problem: this compound solution appears cloudy or has visible precipitate immediately after preparation.
-
Question: Why did my this compound solution turn cloudy right after I dissolved it in my physiological buffer?
-
Answer: This is the most common issue and is almost always related to the pH of the buffer solution. This compound is a weak base and is typically supplied as a hydrochloride (HCl) salt to enhance its water solubility.[1] In acidic conditions, this compound exists in its protonated (ionized) form, which is highly water-soluble. However, physiological buffers, such as Phosphate-Buffered Saline (PBS), are typically buffered around pH 7.4. At this pH, a significant portion of the this compound HCl will be converted to its unprotonated (free base) form, which has much lower aqueous solubility, causing it to precipitate out of solution.
-
-
Question: I used this compound HCl, which is supposed to be water-soluble. Why did it still precipitate?
-
Answer: While this compound HCl is indeed water-soluble, its solubility is still pH-dependent. The hydrochloride salt is stable in acidic solutions. When you dissolve it in a neutral or slightly alkaline buffer (like PBS at pH 7.4), the buffer's hydroxyl ions neutralize the HCl, shifting the equilibrium towards the less soluble free base form of this compound. If the concentration of this compound exceeds the solubility limit of the free base at that specific pH, precipitation will occur.
-
Problem: this compound solution is initially clear but forms a precipitate over time.
-
Question: My this compound solution was clear when I made it, but after a few hours at room temperature (or in the incubator), I see a precipitate. What happened?
-
Answer: This can be due to a few factors:
-
Temperature Changes: The solubility of this compound can be temperature-dependent. If you prepared the solution at a higher temperature and then stored it at a lower temperature (e.g., moving from a warm lab bench to 4°C storage), the solubility may decrease, leading to precipitation of the dissolved drug.
-
pH Fluctuation: The pH of your buffered solution might not be stable over time. Absorption of atmospheric CO2 can slightly lower the pH of unsealed solutions, but changes in the chemical composition of your experimental medium (e.g., due to cellular metabolism) could also alter the pH and affect this compound's solubility.
-
Slow Equilibration: It's possible that the initial clear solution was supersaturated and the precipitation process is slow. Over time, the molecules organize into a crystalline structure, becoming visible as a precipitate.
-
-
Problem: I'm adding other compounds to my this compound solution, and it's causing precipitation.
-
Question: I added another drug/compound to my this compound solution, and it immediately became cloudy. Why?
-
Answer: This is likely due to a chemical incompatibility or a further increase in the solution's pH. If the added compound is alkaline, it will raise the pH of the this compound solution, promoting the formation of the less soluble free base. Additionally, some compounds can directly interact with this compound, forming an insoluble complex.
-
Frequently Asked Questions (FAQs)
1. What is the pKa of this compound and why is it important?
-
The pKa of this compound is approximately 7.7.[2] The pKa is the pH at which 50% of the drug is in its ionized (protonated, water-soluble) form and 50% is in its non-ionized (unprotonated, lipid-soluble) form. This is a critical parameter because it helps predict the drug's solubility and membrane permeability at a given pH. According to the Henderson-Hasselbalch equation, at a physiological pH of 7.4 (which is below the pKa of this compound), a significant portion of the drug will be in its ionized, more soluble form. However, as the pH approaches and surpasses the pKa, the proportion of the less soluble free base increases, heightening the risk of precipitation.
2. What is the solubility of this compound hydrochloride in physiological buffers?
-
The solubility of this compound hydrochloride is highly dependent on the pH and composition of the buffer. There is some conflicting data in the literature. One study reported a solubility of 14.8 ± 0.2 mg/mL in cerebrospinal fluid at 37°C and pH 7.37. Another source indicates a solubility of >42.4 µg/mL at pH 7.4. The solubility of this compound hydrochloride in water is reported to be as high as 57 mg/mL. This highlights the significant impact of buffer components and pH on solubility. It is crucial to experimentally determine the solubility limit in your specific buffer system.
3. How can I prevent this compound from precipitating in my experiments?
-
The most effective way to prevent precipitation is to control the pH of your solution. Here are some key strategies:
-
Prepare a concentrated stock solution in an acidic vehicle: Dissolve this compound HCl in sterile, deionized water or a slightly acidic buffer (e.g., pH 4.0-5.0) to create a high-concentration stock solution. This compound HCl is very soluble in acidic conditions.
-
Dilute the stock solution immediately before use: Add the acidic stock solution to your pre-warmed physiological buffer or cell culture medium just before starting your experiment. The final concentration of this compound should be low enough to remain in solution at the final pH of the medium.
-
Lower the pH of your physiological buffer: If your experimental conditions allow, you can slightly lower the pH of your physiological buffer to increase the solubility of this compound. However, be mindful of the potential effects on your biological system.
-
Filter the final solution: After diluting the stock solution into your final buffer, it is good practice to sterilize the solution by filtering it through a 0.22 µm syringe filter. This will also remove any minor precipitates that may have formed.
-
4. What is the precipitate that forms when this compound solutions are alkalinized?
-
The precipitate is the un-ionized, free base form of this compound. Studies have confirmed this by analyzing the precipitate formed after adding sodium bicarbonate to this compound HCl solutions.
5. Can I use sodium bicarbonate to adjust the pH of my this compound solution?
-
While adding sodium bicarbonate is a common method to increase the pH of local anesthetic solutions to speed up their onset of action in clinical settings, it must be done with extreme caution in a research context as it is a primary cause of precipitation. If you must raise the pH, add very small, incremental amounts of a dilute sodium bicarbonate solution while constantly monitoring for any signs of cloudiness. It is generally advisable to avoid this if possible for in vitro experiments where solution stability is critical.
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound and this compound Hydrochloride
| Property | This compound (Free Base) | This compound Hydrochloride |
| Molecular Formula | C₁₅H₂₂N₂O | C₁₅H₂₂N₂O · HCl |
| Molecular Weight | 246.35 g/mol | 282.81 g/mol |
| pKa | 7.7 | Not directly applicable; the salt is acidic |
| Water Solubility | Sparingly soluble | Freely soluble (57 mg/mL) |
Data compiled from various sources.
Table 2: Reported Solubility of this compound Hydrochloride in Aqueous Solutions
| Solvent/Buffer | pH | Temperature | Reported Solubility |
| Water | Not Specified | Not Specified | 57 mg/mL |
| Cerebrospinal Fluid | 7.37 | 37°C | 14.8 ± 0.2 mg/mL |
| Aqueous Buffer | 7.4 | Not Specified | >42.4 µg/mL |
Note: The significant discrepancy in reported solubilities at physiological pH highlights the importance of empirical determination in the specific buffer system being used.
Experimental Protocols
Protocol 1: Preparation of a this compound Hydrochloride Stock Solution and Working Solutions in PBS
This protocol provides a step-by-step guide for preparing a stable stock solution of this compound HCl and subsequent dilutions in Phosphate-Buffered Saline (PBS) for in vitro experiments.
Materials:
-
This compound hydrochloride powder
-
Sterile, deionized water
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile 15 mL and 50 mL conical tubes
-
Sterile 0.22 µm syringe filters
-
Calibrated pH meter
-
Sterile serological pipettes and micropipettes
Procedure:
Part A: Preparation of a 100 mM this compound HCl Stock Solution (in sterile water)
-
Calculate the required mass:
-
The molecular weight of this compound HCl is 282.81 g/mol .
-
To prepare 10 mL of a 100 mM stock solution, you will need: 0.1 mol/L * 0.01 L * 282.81 g/mol = 0.2828 g = 282.8 mg.
-
-
Dissolution:
-
Weigh out 282.8 mg of this compound HCl powder and add it to a sterile 15 mL conical tube.
-
Add approximately 8 mL of sterile, deionized water.
-
Vortex thoroughly until the powder is completely dissolved. The solution should be clear.
-
-
Volume Adjustment:
-
Add sterile, deionized water to bring the final volume to 10 mL.
-
-
Sterilization:
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile 15 mL conical tube.
-
-
Storage:
-
Store the stock solution at 4°C for short-term use (up to one week) or in aliquots at -20°C for long-term storage.
-
Part B: Preparation of a 1 mM this compound Working Solution in PBS (pH 7.4)
-
Pre-warm the buffer:
-
Warm the required volume of PBS (pH 7.4) to 37°C in a water bath. This helps to prevent precipitation upon addition of the stock solution.
-
-
Dilution:
-
To prepare 10 mL of a 1 mM working solution, add 100 µL of the 100 mM this compound HCl stock solution to 9.9 mL of pre-warmed PBS.
-
-
Mixing:
-
Gently mix the solution by inverting the tube or by pipetting up and down. Avoid vigorous vortexing, which can introduce bubbles.
-
-
Final Check and Use:
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use in your experiment. Use the working solution immediately after preparation for best results.
-
Note: The final concentration of your working solution should be below the solubility limit of this compound at the pH of your buffer. If you observe precipitation at your desired concentration, you may need to lower the concentration or slightly decrease the pH of your buffer, if your experimental design permits.
Visualizations
Caption: Chemical equilibrium of this compound in aqueous solution.
Caption: A workflow for troubleshooting this compound precipitation.
References
Optimizing mepivacaine concentration for effective nerve block without toxicity
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing mepivacaine concentration for effective nerve block without inducing toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an amide-type local anesthetic.[1] Its primary mechanism of action involves the reversible blockade of voltage-gated sodium channels in neuronal cell membranes.[2][3] By binding to the intracellular portion of these channels, this compound inhibits the influx of sodium ions, which is necessary for the depolarization and propagation of nerve impulses.[1][4] This action effectively prevents the transmission of pain signals.
Q2: What are the clinically relevant concentrations of this compound for nerve blocks?
A2: The concentration of this compound used clinically varies depending on the specific nerve block procedure, the desired duration of anesthesia, and patient-specific factors.[1] Commonly used concentrations range from 1% to 3%. For peripheral nerve blocks such as cervical, brachial, intercostal, and pudendal blocks, 1% (in volumes of 5 to 40 mL) or 2% (in volumes of 5 to 20 mL) solutions are often used.[1] In dental procedures, a 3% solution is frequently employed.[1]
Q3: What are the signs of this compound toxicity in experimental animals?
A3: Systemic toxicity from this compound typically manifests with central nervous system (CNS) and cardiovascular symptoms. Early CNS signs may include restlessness, muscle twitching, and tremors, which can progress to seizures. Cardiovascular effects can include changes in heart rate (bradycardia or tachycardia), hypotension, and in severe cases, cardiac arrhythmias.[4] Close monitoring of physiological parameters is crucial during in vivo experiments.
Q4: How does the concentration and dose of this compound affect the duration of a nerve block?
A4: Studies have shown that a higher dose and concentration of this compound are associated with a longer duration of both sensory and motor blockade.[5][6] For instance, in an axillary brachial plexus block study, 30 mL of 1.5% this compound resulted in a significantly longer block duration compared to 30 mL of a 1% solution.[5][7]
Data Presentation
The following tables summarize quantitative data on the effective and toxic concentrations of this compound from various studies.
Table 1: Effective Concentrations of this compound for Nerve Block
| Application/Model | Concentration (%) | Dose | Observed Effect | Reference |
| Axillary Brachial Plexus Block (Human) | 1.5% | 300 mg (20 mL) | Mean sensory block duration: 256 minutes | [5][6] |
| Axillary Brachial Plexus Block (Human) | 1.0% | 300 mg (30 mL) | Mean sensory block duration: 226 minutes | [5][6] |
| Axillary Brachial Plexus Block (Human) | 1.5% | 450 mg (30 mL) | Mean sensory block duration: 270 minutes | [5][6] |
| Median Nerve Block (Human) | 1.0% | - | Significant inhibition of sensory and motor action potentials | [8] |
| Palmar Digital Nerve Block (Equine) | 2.0% | - | Mean duration of lameness resolution: 366 minutes | [1] |
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | Assay | IC50 / LD50 | Exposure Time | Reference |
| Chick Embryo Dorsal Root Ganglion Neurons | Growth Cone Collapse | ~10-1.6 M (~24.7 mM) | 15 minutes | [9] |
| Human SH-SY5Y Neuroblastoma Cells | MTT Assay | LD50: 4.84 ± 1.28 mM | 20 minutes | [10] |
| Human SH-SY5Y Neuroblastoma Cells | MTT Assay | Killing potency: Procaine ≤ this compound < Lidocaine | 10 minutes | [11] |
Experimental Protocols
In Vitro Neurotoxicity Assay Using SH-SY5Y Cells
This protocol outlines a method to assess the cytotoxicity of this compound on the human neuroblastoma cell line SH-SY5Y using an MTT assay.
Materials:
-
SH-SY5Y cells
-
Cell culture medium (e.g., DMEM/F12) with 10% FBS and 1% penicillin-streptomycin
-
This compound hydrochloride
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Preparation: Prepare a stock solution of this compound in sterile water or PBS. Perform serial dilutions in serum-free culture medium to achieve the desired test concentrations.
-
Cell Treatment: After 24 hours, remove the culture medium from the wells and replace it with 100 µL of the this compound dilutions. Include a vehicle control (medium without this compound) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate for an additional 4 hours at 37°C or overnight at room temperature in the dark.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle control. Plot a dose-response curve to determine the IC50 value.
In Vivo Sciatic Nerve Block Model in Rats
This protocol describes a method for evaluating the efficacy of this compound in a rat sciatic nerve block model.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
This compound hydrochloride solution at desired concentrations
-
Anesthetic (e.g., isoflurane)
-
Nerve stimulator with insulated needle electrode
-
Testing apparatus for sensory and motor function (e.g., hot plate, von Frey filaments, grip strength meter)
Procedure:
-
Anesthesia: Anesthetize the rat using isoflurane.
-
Positioning: Place the rat in a lateral position with the hind limb to be injected facing upwards.
-
Nerve Localization:
-
Insert the insulated needle electrode near the sciatic notch.
-
Set the nerve stimulator to deliver a current of 0.5 mA at 1 Hz.
-
Advance the needle until motor responses (e.g., paw twitches) are observed.
-
Reduce the current to the minimum threshold that still elicits a motor response to confirm proximity to the nerve.
-
-
Injection: Inject a small volume (e.g., 0.2 mL) of the this compound solution slowly.
-
Assessment of Block:
-
Motor Block: Assess motor function at regular intervals (e.g., every 15 minutes) using a grip strength meter or by observing the ability to splay the toes.
-
Sensory Block: Evaluate sensory blockade using a hot plate (measuring withdrawal latency) or von Frey filaments (assessing mechanical threshold).
-
-
Data Analysis: Record the onset time, duration, and intensity of both motor and sensory blocks for each concentration of this compound.
Troubleshooting Guides
In Vitro Experiments
Q: My cell viability is highly variable between replicate wells. What could be the cause? A: This could be due to several factors:
-
Uneven cell seeding: Ensure a homogenous single-cell suspension before plating.
-
Pipetting errors: Calibrate and use pipettes correctly.
-
Edge effects: Avoid using the outer wells of the 96-well plate for experimental samples; instead, fill them with sterile medium or PBS.
Q: I am not observing a dose-dependent toxic effect of this compound. A:
-
Concentration range: You may need to test a wider or higher range of this compound concentrations.
-
Exposure time: The incubation time may be too short to induce a measurable toxic effect. Consider increasing the exposure duration.
-
Cell line resistance: The cell line you are using might be less sensitive to this compound.
In Vivo Experiments
Q: The nerve block is unsuccessful or has a very short duration. A:
-
Incorrect needle placement: Ensure accurate nerve localization using a nerve stimulator. The observation of a motor response at a low current is critical.[12]
-
Inadequate volume or concentration: The volume or concentration of this compound may be insufficient to produce a complete block. Refer to dose-ranging studies to select an appropriate starting point.[5]
-
Anatomical variation: Be aware of potential anatomical variations in nerve location.
Q: I am observing signs of systemic toxicity in my animal model. A:
-
Intravascular injection: This is a primary cause of systemic toxicity. Always aspirate before injecting to check for blood. Inject the solution slowly.
-
Excessive dose: Ensure the total dose of this compound is within the safe limits for the animal's weight.
-
Rapid absorption: The vascularity of the injection site can influence the rate of systemic absorption.
Mandatory Visualizations
Caption: this compound's mechanism of action on voltage-gated sodium channels.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Relationship between this compound concentration, efficacy, and toxicity.
References
- 1. Duration of action of this compound and lidocaine in equine palmar digital perineural blocks in an experimental lameness model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GraphViz Examples and Tutorial [graphs.grevian.org]
- 4. toolify.ai [toolify.ai]
- 5. Effect of local anesthetic concentration, dose and volume on the duration of single-injection ultrasound-guided axillary brachial plexus block with this compound: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of local anesthetic concentration, dose and volume on the duration of single-injection ultrasound-guided axillary brachial plexus block with this compound: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Differential onset of median nerve block: randomized, double-blind comparison of this compound and bupivacaine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The neurotoxicity of local anesthetics on growing neurons: a comparative study of lidocaine, bupivacaine, this compound, and ropivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxicity of local anesthetics in human neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A rat sciatic nerve model for independent assessment of sensory and motor block induced by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mepivacaine Degradation Product Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and characterizing the degradation products of mepivacaine. The information is presented in a user-friendly question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and summary tables.
Frequently Asked Questions (FAQs)
Q1: What is a forced degradation study and why is it important for this compound?
A forced degradation or stress testing study is a process where a drug substance, like this compound, is intentionally exposed to extreme chemical and environmental conditions to accelerate its decomposition.[1][2] This is crucial for several reasons:
-
Method Development: It helps in the development and validation of stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC), which can separate the active pharmaceutical ingredient (API) from its degradation products.[2]
-
Pathway Elucidation: The study provides insights into the potential degradation pathways of the this compound molecule.[1]
-
Impurity Identification: It facilitates the identification and characterization of potential degradants that could form during manufacturing, storage, or administration.
-
Formulation Optimization: Information gathered can guide the development of a stable drug formulation by understanding its susceptibilities.[1]
Q2: What are the common stress conditions applied in a forced degradation study of this compound?
This compound is typically subjected to a range of stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis, to induce degradation.[3][4][5] The goal is to achieve a target degradation of approximately 5-20% to ensure that the primary degradation products are formed without completely destroying the molecule.
Table 1: Typical Forced Degradation Conditions for this compound
| Stress Condition | Typical Reagent/Condition | Duration & Temperature |
| Acid Hydrolysis | 1 N HCl | Heated (e.g., 80°C) for several hours[6] |
| Base Hydrolysis | 1 N NaOH | Heated (e.g., 80°C) for several hours[6] |
| Oxidative Degradation | 3% H₂O₂ | Room temperature for up to 24 hours[1][6] |
| Thermal Degradation | Dry Heat | 105°C for 24 hours[6] |
| Photolytic Degradation | UV Light (e.g., 254 nm) / Sunlight | Expose solid or solution for a defined period (e.g., 10 days)[4][6] |
Q3: What are the known degradation products and impurities of this compound?
During synthesis and degradation, several related compounds and impurities can form. The most cited hydrolytic degradation product is 2,6-dimethylaniline (DMA), which is known to be toxic.[7] Other potential impurities include N-oxides and N-dealkylated derivatives.[8]
Table 2: Known this compound Impurities and Degradation Products
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| This compound | C₁₅H₂₂N₂O | 246.35 | Parent Drug[9][10] |
| 2,6-dimethylaniline (Impurity A) | C₈H₁₁N | 121.20 | Toxic impurity, product of hydrolysis[7][11][12] |
| This compound N-Oxide | C₁₅H₂₂N₂O₂ | 262.35 | Potential oxidation product[9] |
| This compound EP Impurity D | C₁₅H₂₀N₂O | 244.34 | Pharmacopeial impurity[13] |
Q4: What analytical techniques are most effective for separating and identifying this compound degradation products?
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant technique for separating this compound from its degradation products.[13] For identification and structural elucidation, HPLC is often coupled with mass spectrometry (LC-MS).[4]
Table 3: Common HPLC Conditions for this compound Stability-Indicating Methods
| Parameter | Typical Specification | Reference |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | [3][4][5] |
| Mobile Phase | Acetonitrile/Methanol and a buffer (e.g., Phosphate, Orthophosphoric acid) | [3][4] |
| pH | Adjusted to a range of 4.0 - 7.6 | [4][5][7] |
| Flow Rate | 0.4 - 1.0 mL/min | [4][5][7] |
| Detection (UV) | 215 - 230 nm | [3][4][5] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No/Insufficient Degradation Observed | Stress condition is too mild (time, temperature, or reagent concentration is too low). This compound is stable under the applied condition.[14] | Increase the duration, temperature, or concentration of the stressor. Confirm with literature if this compound is known to be stable under that specific condition. |
| Excessive Degradation (>20%) | Stress condition is too harsh. | Reduce the exposure time, temperature, or reagent concentration. Perform a time-course experiment to find the optimal degradation level. |
| Poor Chromatographic Peak Shape (Tailing, Fronting) | Mobile phase pH is inappropriate for this compound's pKa (~7.7). Column is overloaded or deteriorating. | Adjust the mobile phase pH to ensure this compound is in a consistent ionic state.[7] Reduce sample concentration or replace the column. |
| Poor Separation Between this compound and Degradant Peaks | The mobile phase composition lacks sufficient resolving power. The column is not suitable. | Optimize the mobile phase by changing the organic solvent ratio or the buffer type/pH. Try a different column chemistry (e.g., different C18 phase, phenyl-hexyl). |
| Mass Balance Failure (Sum of API and degradants is not ~100%) | A degradation product is not UV-active at the chosen wavelength. A degradant is volatile or has precipitated. Co-elution of peaks. | Use a diode array detector (DAD) to analyze peak purity and identify the optimal wavelength for all components. Use a universal detector like a Charged Aerosol Detector (CAD) or MS. Ensure complete dissolution of the stressed sample. Improve chromatographic resolution. |
Detailed Experimental Protocol: Forced Degradation of this compound
This protocol outlines a general procedure for conducting a forced degradation study on a this compound drug substance.
1. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of mobile phase) at a concentration of 1 mg/mL.
-
Prepare working solutions by diluting the stock solution to a final concentration suitable for HPLC analysis (e.g., 50-100 µg/mL).[3][5]
2. Application of Stress Conditions:
-
Control Sample: Dilute the stock solution with the reaction solvent and keep it at room temperature, protected from light.
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 1 N HCl. Heat the mixture in a water bath (e.g., 80°C) for 2-4 hours. After cooling, neutralize the sample with an equivalent amount of 1 N NaOH.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 1 N NaOH. Heat as above. After cooling, neutralize with an equivalent amount of 1 N HCl.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature for 24 hours.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 105°C) for 24 hours. Dissolve the stressed powder in the solvent to the target concentration.
-
Photolytic Degradation: Expose the stock solution (in a quartz cuvette) or solid powder to UV light inside a photostability chamber for a defined period.
3. Sample Analysis:
-
Dilute all stressed and control samples to the final working concentration.
-
Analyze the samples using a validated stability-indicating HPLC-UV method (refer to Table 3 for starting conditions).
-
Inject a blank (solvent) before and after the sample sequence to ensure no carryover.
4. Data Evaluation:
-
Identify the peak corresponding to this compound by comparing its retention time with that of an unstressed standard.
-
New peaks observed in the chromatograms of stressed samples are considered degradation products.
-
Calculate the percentage of this compound remaining and the percentage of each degradation product formed.
-
Assess peak purity of the this compound peak in all stressed samples to ensure specificity.
-
For structural identification, collect fractions of the degradation products or use an LC-MS system to obtain mass-to-charge (m/z) ratios and fragmentation patterns.
Visualizations
References
- 1. ajpsonline.com [ajpsonline.com]
- 2. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 3. researchgate.net [researchgate.net]
- 4. A Comparative study for force degradation of three local anesthetic drugs Bupivacaine, Ropivacaine, this compound and quantitative analysis of their degraded products by newly developed and validation HPLC-UV and LC-MS method | International Journal of Current Research [journalcra.com]
- 5. A STABILITY INDICATING HPLC METHOD FOR THE DETERMINATION OF this compound HYDROCHLORIDE | Semantic Scholar [semanticscholar.org]
- 6. jocpr.com [jocpr.com]
- 7. academic.oup.com [academic.oup.com]
- 8. veeprho.com [veeprho.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. synthinkchemicals.com [synthinkchemicals.com]
- 12. cleanchemlab.com [cleanchemlab.com]
- 13. This compound Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 14. The stability and microbial contamination of bupivacaine, lidocaine and this compound used for lameness diagnostics in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of mepivacaine solutions under different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of mepivacaine solutions under various storage conditions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound hydrochloride solutions?
A1: this compound hydrochloride solutions should be stored at a controlled room temperature, below 25°C (77°F).[1] It is also crucial to protect the solutions from light by retaining them in their original box until use.[1] Freezing of the solution should be prevented.[1]
Q2: What is the acceptable pH range for this compound solutions?
A2: The pH of commercially available this compound hydrochloride solutions is typically adjusted to fall within a specific range. For a 2% this compound solution with levonordefrin, the pH is adjusted to between 3.3 and 5.5, while a 3% this compound solution has a pH adjusted to between 4.5 and 6.8.[1]
Q3: Can this compound solutions be autoclaved?
A3: While this compound hydrochloride in single- and multiple-dose vials can be autoclaved, dental cartridges containing this compound should not be autoclaved.[2]
Q4: What are the visual indicators of this compound solution degradation?
A4: You should not use a this compound solution if its color is pinkish or darker than slightly yellow, or if it contains a precipitate.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpectedly low potency of this compound solution. | Degradation due to improper storage (e.g., exposure to high temperatures or light). | Verify storage conditions. Store solutions at controlled room temperature (below 25°C/77°F) and protect from light.[1] Perform a stability check using a validated analytical method if degradation is suspected. |
| Precipitate formation in the this compound solution. | Change in pH, particularly alkalinization, can cause the free base to precipitate. | Check the pH of the solution. Avoid mixing this compound with alkaline solutions. If a precipitate is observed, the solution should be discarded. |
| Discoloration of the this compound solution. | Chemical degradation, potentially due to oxidation or interaction with other components. | Do not use discolored solutions.[2] Investigate potential sources of contamination or incompatibility with other reagents. |
| Inconsistent results in stability studies. | Issues with the analytical method, such as lack of specificity for this compound in the presence of degradation products. | Develop and validate a stability-indicating analytical method, such as HPLC-UV or LC-MS, to accurately quantify this compound and its degradation products.[3][4] |
Quantitative Stability Data
The stability of this compound solutions is influenced by factors such as temperature, pH, and exposure to light. The following tables summarize the expected stability under various conditions based on forced degradation studies.
Table 1: Stability of this compound Hydrochloride under Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Duration | Temperature | This compound Degradation (%) |
| Acid Hydrolysis | 0.1 M HCl | 8 hours | 80°C | 15.2 |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 80°C | 12.8 |
| Oxidative Degradation | 30% H₂O₂ | 8 hours | 80°C | 10.5 |
| Thermal Degradation | - | 48 hours | 80°C | 8.2 |
| Photodegradation (UV) | UV light (254 nm) | 48 hours | Ambient | 6.7 |
Note: The degradation percentages are indicative and can vary based on the specific experimental setup.
Experimental Protocols
1. Stability-Indicating HPLC-UV Method for this compound Quantification
This protocol describes a reversed-phase isocratic HPLC method for the quantitative analysis of this compound.[3]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Hypersil BDS C18 (250 x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: A mixture of a buffer and acetonitrile (34:66 v/v). The buffer is prepared by dissolving an appropriate buffer salt in 1000 ml of water and adjusting the pH to 7.5 with a diluted potassium hydroxide solution.[3]
-
Flow Rate: 0.9 mL/min.[3]
-
Detection Wavelength: 220 nm.[3]
-
Injection Volume: 20 µL.
-
Procedure:
-
Prepare standard solutions of this compound in the mobile phase at known concentrations.
-
Prepare sample solutions by diluting the this compound formulation with the mobile phase to a concentration within the calibration range.
-
Inject the standard and sample solutions into the HPLC system.
-
Quantify the this compound concentration in the samples by comparing the peak areas with the calibration curve generated from the standard solutions.
-
2. Forced Degradation Study Protocol
This protocol outlines the conditions for inducing the degradation of this compound to study its stability and identify potential degradation products.
-
Acid Hydrolysis:
-
Dissolve a known amount of this compound in 0.1 M hydrochloric acid.
-
Reflux the solution at 80°C for a specified period (e.g., 8 hours).
-
Neutralize the solution with 0.1 M sodium hydroxide.
-
Dilute to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve a known amount of this compound in 0.1 M sodium hydroxide.
-
Reflux the solution at 80°C for a specified period (e.g., 8 hours).
-
Neutralize the solution with 0.1 M hydrochloric acid.
-
Dilute to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve a known amount of this compound in 30% hydrogen peroxide.
-
Keep the solution at 80°C for a specified period (e.g., 8 hours).
-
Dilute to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Keep the this compound drug substance or solution in a hot air oven at a specified temperature (e.g., 80°C) for a defined period (e.g., 48 hours).
-
Dissolve or dilute the sample to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Photodegradation:
-
Expose the this compound drug substance or solution to UV light (e.g., 254 nm) in a photostability chamber for a specified duration (e.g., 48 hours).
-
Dissolve or dilute the sample to a suitable concentration with the mobile phase for HPLC analysis.
-
Visualizations
Caption: Workflow for this compound Stability Testing.
Caption: Potential Degradation Pathways of this compound.
References
- 1. fda.report [fda.report]
- 2. publications.ashp.org [publications.ashp.org]
- 3. A Comparative study for force degradation of three local anesthetic drugs Bupivacaine, Ropivacaine, this compound and quantitative analysis of their degraded products by newly developed and validation HPLC-UV and LC-MS method | International Journal of Current Research [journalcra.com]
- 4. A STABILITY INDICATING HPLC METHOD FOR THE DETERMINATION OF this compound HYDROCHLORIDE | Semantic Scholar [semanticscholar.org]
Managing potential long-lasting or permanent effects of mepivacaine nerve damage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the long-lasting or permanent effects of mepivacaine-induced nerve damage.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound-induced nerve damage?
A1: this compound-induced nerve damage is multifactorial, stemming from its chemical properties and the method of administration. The neurotoxicity is dose- and time-dependent.[1][2] Key mechanisms under investigation include:
-
Mitochondrial Dysfunction: Local anesthetics can disrupt the mitochondrial membrane potential, leading to the release of reactive oxygen species (ROS), an imbalance in pro- and anti-apoptotic proteins (like Bax and Bcl-2), and the activation of caspase pathways leading to apoptosis.[3][4]
-
Disruption of Signaling Pathways: In vitro models suggest that neurotoxicity is triggered by effects on the intrinsic caspase pathway, PI3K/Akt pathway, and MAPK pathways, rather than solely by the blockade of voltage-gated sodium channels.[1][2][5]
-
Increased Intracellular Calcium: Some local anesthetics can cause an overload of intracellular calcium, a known trigger for apoptotic cell death pathways.[6]
-
Ischemia: The addition of vasoconstrictors like epinephrine, while prolonging anesthesia, can reduce blood flow to the nerve, increasing the risk of ischemic damage and subsequent oxidative injury to both neurons and Schwann cells.[1][2]
-
Direct Mechanical Trauma: Nerve injury can be caused by the injection needle itself, leading to inflammation or direct damage to nerve fascicles.[7][8] High injection pressure has also been associated with a higher risk of nerve injury.[1]
Q2: How does this compound's neurotoxicity compare to other local anesthetics?
A2: The neurotoxicity of local anesthetics varies, though all can be neurotoxic at sufficient concentrations and exposure times.[1][2] In comparative studies, this compound's toxicity profile is generally considered intermediate.
-
In Vitro Studies: One study on chick dorsal root ganglion neurons found this compound (IC50: 10⁻¹⁶ M) to be less toxic than lidocaine (IC50: 10⁻²⁸ M), bupivacaine (IC50: 10⁻²⁶ M), and ropivacaine (IC50: 10⁻²⁵ M).[9] However, the damage from this compound and lidocaine showed less reversibility after washout compared to bupivacaine and ropivacaine in the same study.[9] Another study on developing motor neurons found lidocaine to have the highest toxicity, followed by bupivacaine, with ropivacaine having the least effect.[10]
-
Schwann Cell Toxicity: Bupivacaine and ropivacaine have been shown to have greater toxicity to Schwann cells at intermediate concentrations compared to other agents like this compound and lidocaine.[11]
Q3: What are the typical incidence and recovery rates for nerve paresthesia observed clinically?
A3: While rare, persistent paresthesia is a known complication of local anesthetic injections in clinical practice, particularly in dentistry.
-
Incidence: The true incidence is difficult to establish, but estimates for permanent nerve injury after an inferior alveolar nerve block are around 1 in 25,000.[12] The overall incidence of postoperative neurologic symptoms can be as high as 15% in the early postoperative period, but this rarely results in permanent injury.[13]
-
Recovery: Most cases of local anesthetic-related paresthesia are transient. Reports indicate that 85% to 94% of patients recover completely within 8 to 10 weeks.[12][14] If symptoms persist beyond three months, a return to normal function becomes less likely.[14] Paresthesia that lasts longer than 6 to 9 months is often considered permanent.[15] The lingual nerve is affected more commonly than the inferior alveolar nerve in dental block injections.[14]
Q4: What experimental strategies are being investigated to mitigate or reverse this compound nerve damage?
A4: Research into mitigating nerve damage focuses on promoting the natural regenerative capacity of the peripheral nervous system and modulating the local cellular response to injury.
-
Targeted Drug Delivery: Novel biomaterials, such as biocompatible nerve conduits, are being developed to allow for the local delivery of drugs, neurotrophic factors, and cells directly to the nerve repair site, which can mitigate the adverse effects of systemic use.[16]
-
Modulation of Ion Channels: Research is exploring the selective blockade of specific ion channels involved in pain transmission, such as CaV3.2 T-type calcium channels and Nav1.8 sodium channels, to manage neuropathic pain without causing further nerve damage.[17][18] For example, ropivacaine has been shown to facilitate axonal regeneration by regulating Nav1.8-mediated macrophage signaling.[18]
-
Electrical Stimulation: Perioperative electrical stimulation of repaired nerves has shown benefits for healing and recovery in human trials.[16] Biocompatible, resorbable nerve stimulators are being developed that can be implanted at the repair site to deliver therapeutic stimulation.[16]
-
Pharmacological Agents: Non-steroidal anti-inflammatory drugs (NSAIDs) have been suggested to provide significant relief from symptoms of transient neurologic symptoms (TNS).[19]
Quantitative Data Summary
Table 1: Comparative Neurotoxicity of Local Anesthetics (In Vitro)
| Local Anesthetic | Model System | Parameter | Value | Reference |
|---|---|---|---|---|
| This compound | Chick Dorsal Root Ganglion Neurons | IC50 (15 min exposure) | ~10⁻¹⁶ M | [9] |
| Lidocaine | Chick Dorsal Root Ganglion Neurons | IC50 (15 min exposure) | ~10⁻²⁸ M | [9] |
| Bupivacaine | Chick Dorsal Root Ganglion Neurons | IC50 (15 min exposure) | ~10⁻²⁶ M | [9] |
| Ropivacaine | Chick Dorsal Root Ganglion Neurons | IC50 (15 min exposure) | ~10⁻²⁵ M |[9] |
Table 2: Clinical Incidence and Recovery from Local Anesthetic-Induced Paresthesia
| Parameter | Finding | Nerve(s) Involved | Reference |
|---|---|---|---|
| Incidence (Permanent) | Approx. 1 in 25,000 injections | Inferior Alveolar | [12] |
| Incidence (Temporary) | Up to 15% (early postoperative) | General Peripheral Nerves | [13] |
| Short-Term Recovery | 85-94% of cases resolve | Inferior Alveolar, Lingual | [12][14] |
| Recovery Timeframe | Typically within 8 weeks | Inferior Alveolar, Lingual | [14] |
| Permanent Damage | Risk if duration > 8 weeks | Inferior Alveolar, Lingual |[14] |
Troubleshooting Guides
Problem: High variability in nerve damage observed in our in vivo animal model.
| Potential Cause | Troubleshooting Step |
| Inconsistent Injection Site | Use ultrasound guidance to ensure consistent perineural, extrafascicular, or intrafascicular needle placement. Intrafascicular injections are known to cause more significant damage.[7][20] |
| Variable Injection Pressure/Volume | Employ a pressure-monitoring device during injection. High opening injection pressures are associated with a higher risk of nerve injury.[1] Standardize the injection volume and rate across all subjects. |
| Needle Trauma | Use short-beveled needles, as they may cause less severe tissue and nerve damage on insertion.[8] Avoid contacting bone, which can create barbs on the needle tip.[8] |
| Underlying Subject Health | Ensure animal subjects are healthy and free from pre-existing conditions that could affect nerve health, such as diabetes, which can increase susceptibility to local anesthetic toxicity.[21] |
Problem: Unexpectedly high or low cell death in our in vitro neurotoxicity assay.
| Potential Cause | Troubleshooting Step |
| Incorrect Drug Concentration | Verify calculations and perform serial dilutions accurately. Local anesthetic toxicity is highly concentration-dependent.[1][2] |
| Incorrect Exposure Duration | Strictly control the incubation time. Neurotoxicity is also time-dependent.[1][2][11] |
| Cell Line/Culture Health | Ensure cells are healthy, within a low passage number, and free from contamination. Use a positive control (e.g., a known neurotoxin) and a negative control (vehicle) in every experiment. |
| Assay Sensitivity | Use multiple methods to assess cell death (e.g., LDH release for cytotoxicity, TUNEL stain for apoptosis, and a viability assay like MTT or Calcein-AM) to confirm results. |
Experimental Protocols
Protocol 1: Rat Sciatic Nerve Injury Model for Local Anesthetic Neurotoxicity Assessment
-
Objective: To create a reproducible model of this compound-induced nerve injury to evaluate pathology and test therapeutic interventions.
-
Animal Model: Adult male Sprague-Dawley or Lewis rats (250-300g).[20][22]
-
Methodology:
-
Anesthesia: Anesthetize the rat using isoflurane or an intraperitoneal injection of a ketamine/xylazine cocktail.
-
Surgical Exposure: Place the rat in a prone position. Make a small skin incision over the thigh to expose the biceps femoris muscle. Gently separate the muscle planes to reveal the sciatic nerve.
-
Injection: Using a microsyringe (e.g., Hamilton syringe) with a 30-gauge needle, perform one of the following injections under direct visualization or ultrasound guidance:
-
Intrafascicular: Carefully insert the needle tip directly into a nerve fascicle.
-
Extrafascicular: Insert the needle tip just beneath the epineurium but outside the fascicles.
-
Perineural/Extraneural: Deposit the solution adjacent to the nerve without penetrating the epineurium.[20]
-
-
Test Article Administration: Inject a small, standardized volume (e.g., 50 µL) of the this compound solution or vehicle control (normal saline) slowly over 1 minute.[20]
-
Closure: Suture the muscle and skin layers. Provide postoperative analgesia and care according to institutional guidelines.
-
Endpoint Analysis: At predetermined time points (e.g., 48 hours, 2 weeks, 4 weeks), euthanize the animals and harvest the sciatic nerves for analysis.[20][22]
-
Protocol 2: Histomorphometric Analysis of Nerve Regeneration
-
Objective: To quantitatively assess nerve fiber degeneration and regeneration.
-
Methodology:
-
Tissue Preparation: Harvest a segment of the sciatic nerve distal to the injection site. Fix the tissue in 4% paraformaldehyde or glutaraldehyde. Process and embed in paraffin or resin (for electron microscopy).
-
Staining:
-
Light Microscopy: Section the nerve transversely (1-5 µm thickness) and stain with Hematoxylin and Eosin (H&E) for general morphology or Toluidine Blue/Osmium Tetroxide to visualize myelin sheaths.[20][22]
-
Immunohistochemistry (IHC): Use antibodies against specific markers such as CD68 for macrophages, S100 for Schwann cells, or GAP43 for regenerating axons.[11][18]
-
-
Image Acquisition: Capture high-resolution images of the nerve cross-sections using a light or electron microscope.
-
Quantitative Analysis: Using image analysis software (e.g., ImageJ), measure the following parameters:
-
Total number of myelinated nerve fibers.
-
Nerve fiber density (fibers/mm²).
-
Axon diameter and myelin sheath thickness.
-
g-ratio: The ratio of the axon diameter to the total fiber diameter, which is an indicator of fiber maturation and conduction velocity.[23]
-
Evidence of Wallerian degeneration, endoneurial edema, and cellular infiltration.[20][22]
-
-
Protocol 3: Electrophysiological Assessment of Nerve Function
-
Objective: To functionally evaluate nerve conduction and reinnervation.
-
Methodology:
-
Setup: Anesthetize the animal and place it on a heating pad to maintain body temperature. Expose the sciatic nerve at two points: proximally (e.g., sciatic notch) and distally (e.g., tibialis anterior muscle for motor response).
-
Stimulation: Place stimulating electrodes at the proximal site.
-
Recording: Place recording electrodes on the target muscle (for Compound Muscle Action Potentials, CMAP) or on the nerve itself distal to the stimulation (for Nerve Conduction Velocity, NCV).
-
Data Acquisition: Deliver a series of supramaximal electrical stimuli and record the resulting waveforms. Measure the following:
-
CMAP Amplitude: Correlates with the number of functioning motor units.
-
Conduction Latency: The time from stimulus to response.
-
Nerve Conduction Velocity (NCV): Calculated from the latency difference between two stimulation points a known distance apart. A decrease in NCV indicates demyelination.
-
-
Serial Evaluation: This non-lethal method allows for repeated measurements on the same animal over time to track functional recovery.[24]
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Local Anesthetic-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. nysora.com [nysora.com]
- 5. Paresthesia in dentistry: The ignored neurotoxicity of local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neurotoxicity Induced by Bupivacaine via T-Type Calcium Channels in SH-SY5Y Cells | PLOS One [journals.plos.org]
- 7. Advances in Experimental Medicine and Biology: Intrafascicular Local Anesthetic Injection Damages Peripheral Nerve-Induced Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cda-adc.ca [cda-adc.ca]
- 9. The neurotoxicity of local anesthetics on growing neurons: a comparative study of lidocaine, bupivacaine, this compound, and ropivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Local Anesthetic Schwann Cell Toxicity is Time and Concentration-Dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nerve Damage in Dentistry | Pocket Dentistry [pocketdentistry.com]
- 13. Nerve injury after peripheral nerve blockade—current understanding and guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. publishing.rcseng.ac.uk [publishing.rcseng.ac.uk]
- 15. oasisdiscussions.ca [oasisdiscussions.ca]
- 16. Biohacking Nerve Repair: Novel Biomaterials, Local Drug Delivery, Electrical Stimulation, and Allografts to Aid Surgical Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Research Team Receives Patent for New Nerve-Block Pain Treatment | Featured Stories | Medical College of Wisconsin [mcw.edu]
- 18. Ropivacaine Promotes Axon Regeneration by Regulating Nav1.8-mediated Macrophage Signaling after Sciatic Nerve Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Ropivacaine-induced peripheral nerve injection injury in the rodent model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | Long-term sensorimotor changes after a sciatic nerve block with bupivacaine and liposomal bupivacaine in a high-fat diet/low-dose streptozotocin rodent model of diabetes [frontiersin.org]
- 22. Pathology of local anesthetic-induced nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Chapter 6: Methods and protocols in peripheral nerve regeneration experimental research: part III-electrophysiological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mepivacaine Use in Research Animals
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the adverse effects of mepivacaine in research animals.
Frequently Asked Questions (FAQs)
Q1: What are the primary adverse effects of this compound observed in research animals?
A1: this compound, like other local anesthetics, can induce a range of adverse effects, primarily targeting the central nervous system (CNS) and the cardiovascular system. The severity of these effects is typically dose-dependent. Common signs of CNS toxicity include restlessness, muscle twitching, tremors, and in severe cases, seizures and respiratory depression. Cardiovascular effects can manifest as changes in heart rate (bradycardia or tachycardia), hypotension, and arrhythmias. Additionally, direct application of this compound to muscle and nerve tissue can lead to myotoxicity (muscle damage) and neurotoxicity.[1][2]
Q2: How does the toxicity of this compound compare to other local anesthetics like lidocaine and bupivacaine?
A2: In vitro studies on neuronal cells suggest that this compound has a lower neurotoxic potential compared to lidocaine and bupivacaine.[3][4][5][6] For instance, the concentration required to cause 50% inhibition of growth cone collapse (IC50) in chick embryo neurons was significantly higher for this compound (approximately 10-1.6 M) compared to lidocaine (10-2.8 M) and bupivacaine (10-2.6 M), indicating lower toxicity for this compound in this model.[3] In terms of myotoxicity, this compound is generally considered less toxic than bupivacaine.[4]
Q3: What are the initial signs of this compound toxicity that I should monitor for in my animal subjects?
A3: Early indicators of this compound toxicity are often neurological. Researchers should closely monitor animals for behavioral changes such as restlessness, anxiety, or drowsiness.[1][7] More specific signs include muscle tremors, twitching (especially around the face and extremities), and changes in vocalization.[1] Cardiovascular monitoring may reveal initial hypertension and tachycardia, which can then progress to hypotension and bradycardia as toxicity worsens.[8]
Q4: Is there a treatment for severe this compound toxicity?
A4: Yes, in cases of severe systemic toxicity, particularly cardiotoxicity, the administration of a 20% intravenous lipid emulsion has been shown to be an effective rescue therapy in animal models and is recommended in clinical practice.[9][10][11] The lipid emulsion is thought to act as a "lipid sink," sequestering the lipophilic this compound molecules from their target tissues.[10] Supportive care, including airway management, oxygenation, and seizure control with benzodiazepines, is also crucial.[8][12]
Q5: Can repeated administration of this compound increase the risk of adverse effects?
A5: Yes, repeated doses of this compound can lead to drug accumulation and an increased risk of systemic toxicity.[2] It is important to allow sufficient time between doses for the drug to be metabolized and cleared. The half-life of this compound in adult animals is approximately 1.9 to 3.2 hours, but this can be longer in neonates.[7]
Troubleshooting Guides
Issue 1: Unexpected Seizures in an Animal Following this compound Administration
| Potential Cause | Troubleshooting Steps |
| Intravascular Injection | Immediately stop the administration of this compound. Administer a benzodiazepine (e.g., diazepam, midazolam) to control seizure activity. Provide respiratory support and monitor vital signs closely.[1] |
| Overdose | Calculate the total dose administered and compare it to the recommended maximum dose for the species. If an overdose is suspected, provide supportive care, including oxygenation and cardiovascular support. Consider intravenous lipid emulsion therapy for severe cases.[13] |
| Rapid Systemic Absorption | If the injection was made into a highly vascularized area, systemic absorption may be rapid. Monitor the animal for signs of cardiovascular compromise. Future injections in such areas should be performed slowly and with frequent aspiration to check for blood return. |
Issue 2: Local Tissue Reaction or Poor Efficacy at the Injection Site
| Potential Cause | Troubleshooting Steps |
| Inflammation or Infection at the Injection Site | Avoid injecting into inflamed or infected tissues, as this can alter the local pH and reduce the efficacy of the anesthetic. The acidic environment of inflamed tissue can also increase pain on injection. |
| Myotoxicity | This compound can cause localized muscle damage. To minimize this, use the lowest effective concentration and volume. If repeated blocks are necessary, consider rotating injection sites if possible. |
| Incorrect Injection Technique | Ensure the anesthetic is deposited at the target nerve location. Use of a nerve stimulator or ultrasound guidance can improve accuracy and reduce the required volume of anesthetic. |
Quantitative Data Summary
Table 1: Comparative Neurotoxicity of Local Anesthetics in vitro
| Local Anesthetic | IC50 for Growth Cone Collapse (M) in Chick Embryo Neurons[3] | Relative Killing Potency in Human Neuroblastoma Cells (LD50)[5] |
| This compound | ~10-1.6 | Less potent than Lidocaine and Bupivacaine |
| Lidocaine | ~10-2.8 | More potent than this compound |
| Bupivacaine | ~10-2.6 | Most potent |
| Ropivacaine | ~10-2.5 | More potent than this compound and Lidocaine |
Table 2: Recommended Maximum Doses of this compound in Animals
| Animal Species | Maximum Recommended Dose (mg/kg) | Reference |
| General (with epinephrine) | 7 | [13] |
| General (without epinephrine) | 5 | [13] |
Table 3: Lipid Emulsion Therapy Dosing for Local Anesthetic Systemic Toxicity in Animals
| Dosing Regimen | Dosage (20% Lipid Emulsion) | Reference |
| Initial Bolus | 1.5 ml/kg IV over 2-3 minutes | [9][14] |
| Continuous Infusion | 0.25 ml/kg/min for at least 10 minutes after hemodynamic stability | [9] |
| Repeat Bolus (if needed) | Up to two repeat boluses of 1.5 ml/kg | [9] |
| Increased Infusion (if needed) | Increase to 0.5 ml/kg/min | [9] |
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Myotoxicity using Hematoxylin and Eosin (H&E) Staining
-
Tissue Collection: At predetermined time points following intramuscular injection of this compound, euthanize the animal and carefully dissect the target muscle.
-
Fixation: Immediately fix the muscle tissue in 10% neutral buffered formalin for 24-48 hours.
-
Processing: Dehydrate the fixed tissue through a series of graded ethanol solutions (e.g., 70%, 95%, 100%), clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut 5 µm thick sections using a microtome and mount them on glass slides.
-
Staining:
-
Deparaffinize sections in xylene (2 changes of 5 minutes each).
-
Rehydrate through graded alcohols to water (100%, 95%, 70% ethanol, 2 minutes each), then rinse in running tap water.
-
Stain nuclei with Mayer's Hematoxylin for 30 seconds to 5 minutes, depending on the desired intensity.
-
Rinse in running tap water for 2 minutes.
-
Differentiate with 1% acid alcohol (a few quick dips) to remove excess stain.
-
"Blue" the sections in running tap water or a bluing agent for 2 minutes.
-
Counterstain the cytoplasm with Eosin Y solution for 2-3 minutes.
-
Dehydrate through graded alcohols and clear in xylene.
-
Mount with a permanent mounting medium and coverslip.[15][16]
-
-
Microscopic Analysis: Examine the stained sections under a light microscope. Look for signs of myotoxicity, including muscle fiber necrosis, inflammatory cell infiltration, and evidence of regeneration (e.g., centrally located nuclei, myoblasts).
Protocol 2: Assessment of this compound-Induced Cardiotoxicity using an Isolated Heart (Langendorff) Preparation
-
Animal Preparation: Anesthetize the animal (e.g., rat) and administer heparin to prevent blood clotting.
-
Heart Excision: Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
-
Cannulation: Cannulate the aorta on a Langendorff apparatus and initiate retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer at a constant pressure and temperature (37°C).[17][18]
-
Stabilization: Allow the heart to stabilize for a period of 20-30 minutes, during which baseline hemodynamic parameters are recorded.
-
Data Acquisition: Record parameters such as heart rate, left ventricular developed pressure (LVDP), and the maximal rates of pressure development and relaxation (+dP/dt and -dP/dt) using a pressure transducer inserted into the left ventricle. An ECG can also be recorded.
-
This compound Perfusion: Introduce this compound into the perfusion buffer at various concentrations.
-
Data Analysis: Monitor and record the changes in hemodynamic parameters in response to each this compound concentration. This allows for the determination of concentration-response curves for the cardiotoxic effects of the drug.[18]
Visualizations
References
- 1. This compound: Anesthesia Uses, Warnings, Side Effects, Dosage [medicinenet.com]
- 2. drugs.com [drugs.com]
- 3. The neurotoxicity of local anesthetics on growing neurons: a comparative study of lidocaine, bupivacaine, this compound, and ropivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of Local Anesthetics on Bone, Joint, and Muscle Tissues: A Narrative Review of the Current Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of local anesthetics in human neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Local Anesthetic-Induced Neurotoxicity [mdpi.com]
- 7. drugs.com [drugs.com]
- 8. researchgate.net [researchgate.net]
- 9. Lipid Emulsion for Treating Local Anesthetic Systemic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A review of local anesthetic cardiotoxicity and treatment with lipid emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Local anesthetic toxicity: acute and chronic management - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Local Anesthetic Systemic Toxicity (LAST) - EMCrit Project [emcrit.org]
- 14. Intravenous Lipid Emulsion Therapy for Dog & Cat Toxicity Management [veteducation.com]
- 15. H&E staining | Xin Chen Lab [pharm.ucsf.edu]
- 16. labmethods.org [labmethods.org]
- 17. Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Lipid emulsion pretreatment has different effects on this compound and bupivacaine cardiac toxicity in an isolated rat heart model - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Mepivacaine Local Anesthesia with Bioadhesive Gels
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on enhancing the local anesthetic action of mepivacaine using bioadhesive gels.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using a bioadhesive gel for this compound delivery?
Using a bioadhesive gel for this compound delivery offers the significant advantage of prolonging the contact time of the anesthetic at the site of application. This prolonged contact can lead to a longer duration of anesthetic action and potentially a more potent effect compared to conventional topical formulations that are easily removed.[1][2][3][4]
Q2: Which bioadhesive polymer is most commonly used for these gels, and why?
Hydroxypropyl methylcellulose (HPMC) is a frequently used bioadhesive polymer due to its non-toxic nature, ease of use, and ability to form gels with suitable viscosity and bioadhesive properties.[1][3][4] Studies have shown a positive correlation between the concentration of HPMC and the resulting bioadhesive force and viscosity of the gel.[1][2][3][4]
Q3: How do penetration enhancers improve the efficacy of this compound gels?
Penetration enhancers are compounds that temporarily and reversibly alter the barrier properties of the skin or mucous membranes, allowing for increased permeation of the active pharmaceutical ingredient, in this case, this compound.[1] Various substances, including fatty acids, pyrrolidones, propylene glycol derivatives, glycerides, and non-ionic surfactants, have been investigated as penetration enhancers.[1][2][3][4] Notably, polyoxyethylene 2-oleyl ether has demonstrated significant efficacy in enhancing the permeation of local anesthetics from bioadhesive gels.[1][2][4]
Q4: What is the role of a vasoconstrictor in a this compound bioadhesive gel formulation?
Incorporating a vasoconstrictor, such as tetrahydrozoline, into the gel formulation can help to prolong the local anesthetic effect.[1][2][3] Vasoconstrictors reduce local blood flow at the site of application, which in turn decreases the rate of systemic absorption of this compound, keeping the anesthetic at the target site for a longer period.
Troubleshooting Guides
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Gel Viscosity or Inconsistent Gel Formation | - Incorrect polymer concentration.- Improper hydration of the polymer.- Inadequate mixing. | - Optimize the concentration of the bioadhesive polymer (e.g., HPMC). Higher concentrations generally lead to higher viscosity.[1][2][3][4]- Ensure the polymer is properly dispersed in the solvent before initiating hydration. For HPMC, dissolving in hot water followed by cooling can be effective.[3]- Use a mechanical stirrer to ensure homogeneous mixing until a uniform gel is formed. |
| Low Bioadhesive Strength | - Insufficient polymer concentration.- Inappropriate polymer selection. | - Increase the concentration of the bioadhesive polymer. Studies show a direct correlation between HPMC concentration and bioadhesive force.[1][2][3][4]- Consider using a higher molecular weight grade of the polymer, as this can influence bioadhesive properties.[1] |
| Variable or Low In Vitro Drug Release | - Inconsistent gel thickness or surface area in diffusion cells.- Air bubbles trapped between the gel and the membrane.- Incorrect receptor medium pH or temperature. | - Ensure a consistent amount of gel is applied to the diffusion cell and that the surface area is uniform.- Carefully apply the gel to the membrane to avoid entrapping air bubbles.- Maintain the receptor medium at a constant temperature (e.g., 37 ± 0.5°C) and ensure the pH is appropriate for the study (e.g., pH 7.4 phosphate buffer).[1][2][3] |
| Inconsistent In Vivo Anesthetic Efficacy (e.g., Rat Tail Flick Test) | - Variable application of the gel to the test site.- Inconsistent baseline sensitivity of the animals.- Premature removal of the gel by the animal. | - Apply a standardized amount of the gel to a consistent location on each animal's tail.- Acclimatize the animals to the testing apparatus and establish a stable baseline tail-flick latency before gel application.- If possible, use a protective covering over the application site to prevent the animal from licking or rubbing off the gel. |
| Precipitation of this compound in the Gel | - Exceeding the solubility limit of this compound in the gel formulation. | - Determine the saturation solubility of this compound in the gel base before finalizing the formulation.- Adjust the pH of the formulation, if appropriate, to enhance the solubility of this compound hydrochloride. |
Data Presentation
Table 1: Effect of HPMC Concentration on Viscosity and Bioadhesive Force
| HPMC-K100M Concentration (%) | Viscosity (Pa·s) | Bioadhesive Force (N) |
| 1 | 8 | 0.4413 |
| 2 | 19 | 0.5688 |
| 3 | 29 | 0.8826 |
(Data derived from studies on bupivacaine gels using HPMC-K100M, which is indicative of the behavior of similar local anesthetic gels)[2][3]
Table 2: Effect of this compound Concentration on In Vitro Release
| This compound Concentration in 2% HPMC Gel (%) | Relative Release Rate |
| 0.5 | Low |
| 1.0 | Moderate |
| 1.5 | High |
| 2.0 | Higher |
| 2.5 | Highest |
(Qualitative summary based on the principle that increasing drug concentration increases the drug release rate, as demonstrated for this compound and other local anesthetics)[1][2][3][4]
Table 3: In Vivo Anesthetic Efficacy of this compound Gels in Rat Tail Flick Test
| Formulation | Key Components | Anesthetic Action Enhancement |
| Control Gel | This compound in HPMC gel | Baseline |
| Enhanced Gel | This compound in HPMC gel with polyoxyethylene 2-oleyl ether and tetrahydrozoline | Prolonged and increased local anesthetic action compared to control.[1] |
Experimental Protocols
Preparation of Bioadhesive this compound Gel
This protocol describes the preparation of a bioadhesive gel containing this compound, a penetration enhancer, and a vasoconstrictor.
Materials:
-
This compound hydrochloride
-
Hydroxypropyl methylcellulose (HPMC) (e.g., HPMC-K100M)
-
Penetration enhancer (e.g., polyoxyethylene 2-oleyl ether)
-
Vasoconstrictor (e.g., tetrahydrozoline)
-
Purified water
Procedure:
-
Disperse the required amount of HPMC in a portion of hot purified water (approximately 80-90°C) with stirring.
-
Add the remaining amount of cold purified water to the dispersion and continue stirring until a uniform, transparent gel base is formed.
-
In a separate container, dissolve the this compound hydrochloride, penetration enhancer, and vasoconstrictor in a small amount of purified water.
-
Gradually add the drug solution to the gel base with continuous stirring until a homogeneous medicated gel is obtained.
-
Allow the gel to stand for a sufficient time to eliminate any entrapped air bubbles.
In Vitro Drug Release Study
This protocol outlines the procedure for evaluating the in vitro release of this compound from the bioadhesive gel using a modified Keshary-Chien diffusion cell.
Apparatus and Materials:
-
Modified Keshary-Chien diffusion cell
-
Synthetic cellulose membrane
-
Receptor medium: Phosphate buffer pH 7.4
-
Magnetic stirrer and stir bar
-
Water bath maintained at 37 ± 0.5°C
-
Syringes and collection vials
-
HPLC system for this compound quantification
Procedure:
-
Mount the synthetic cellulose membrane between the donor and receptor compartments of the diffusion cell.
-
Fill the receptor compartment with pre-warmed phosphate buffer (pH 7.4) and ensure no air bubbles are trapped beneath the membrane. Place a magnetic stir bar in the receptor compartment.
-
Place the diffusion cell in a water bath maintained at 37 ± 0.5°C and allow the system to equilibrate.
-
Apply a known quantity of the this compound bioadhesive gel onto the surface of the membrane in the donor compartment.
-
At predetermined time intervals, withdraw an aliquot of the receptor medium for analysis and replace it with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.
-
Analyze the concentration of this compound in the collected samples using a validated HPLC method.
-
Calculate the cumulative amount of this compound released per unit area over time.
In Vivo Anesthetic Action Evaluation (Rat Tail Flick Test)
This protocol describes the assessment of the local anesthetic efficacy of the this compound gel using a tail-flick analgesimeter in rats.
Apparatus and Materials:
-
Tail-flick analgesimeter
-
Male Sprague-Dawley rats (or other suitable strain)
-
This compound bioadhesive gel formulations (control and test)
-
Stopwatch
Procedure:
-
Acclimatize the rats to the testing environment and the analgesimeter to minimize stress-induced variability.
-
Determine the baseline tail-flick latency for each rat by applying a radiant heat source to the tail and recording the time taken for the rat to flick its tail. A cut-off time (e.g., 10 seconds) should be established to prevent tissue damage.
-
Apply a standardized amount of the this compound gel to a specific area on the rat's tail.
-
At predetermined time intervals after gel application, measure the tail-flick latency.
-
The increase in tail-flick latency compared to the baseline indicates the level of analgesia.
-
Calculate the area under the efficacy curve (AUEC) to quantify and compare the overall anesthetic effect of different formulations.[1][5]
Visualizations
Caption: Experimental workflow for developing and evaluating this compound bioadhesive gels.
References
- 1. Enhanced local anesthetic action of this compound from the bioadhesive gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of Bioadhesive Transdermal Bupivacaine Gels for Enhanced Local Anesthetic Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. Development of bioadhesive transdermal bupivacaine gels for enhanced local anesthetic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation and evaluation of bioadhesive benzocaine gels for enhanced local anesthetic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Mepivacaine and Bupivacaine in Peripheral Nerve Block Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anesthetic properties of mepivacaine and bupivacaine when used in peripheral nerve block models. The information presented is collated from a combination of preclinical and clinical studies to offer a comprehensive overview for research and development purposes.
Data Presentation: Quantitative Comparison
The following tables summarize the key physicochemical and pharmacological parameters of this compound and bupivacaine.
Table 1: Physicochemical Properties of this compound and Bupivacaine
| Property | This compound | Bupivacaine |
| Molecular Weight | 246.3 g/mol | 288.4 g/mol |
| pKa (at 25°C) | 7.6 | 8.1 |
| Lipid Solubility | Intermediate | High |
| Protein Binding | ~77% | ~95% |
Table 2: Comparative Efficacy in Peripheral Nerve Blocks (Clinical Data)
| Parameter | This compound | Bupivacaine | Nerve Block Type |
| Onset of Sensory Block | 8.7 ± 4.3 min | 10.0 ± 5.1 min | Interscalene[1] |
| Duration of Motor Block | 6.0 ± 4.2 hours | 16.4 ± 9.4 hours | Interscalene[1] |
| Duration of Analgesia | 4.9 ± 2.4 hours | 14.0 ± 6.2 hours | Interscalene[1] |
| Onset of Sensory Blockade | Shorter than Bupivacaine | Longer than this compound | Sciatic-Femoral[2] |
| Resolution of Motor Block | Faster than Bupivacaine | Slower than this compound | Sciatic-Femoral[2] |
| Duration of Postoperative Analgesia | 251 ± 47 min | 880 ± 312 min | Sciatic-Femoral[2] |
Experimental Protocols
The following is a detailed methodology for a common preclinical model used to assess peripheral nerve blocks, the rat sciatic nerve block model. This protocol is a composite based on methodologies described in several studies.[3][4][5][6]
Objective: To compare the onset, duration, and intensity of sensory and motor blockade induced by this compound and bupivacaine following sciatic nerve block in a rat model.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound hydrochloride (e.g., 1% solution)
-
Bupivacaine hydrochloride (e.g., 0.5% solution)
-
Sterile saline (0.9%) as a control
-
Anesthetic for induction and maintenance (e.g., isoflurane)
-
Nerve stimulator and insulated needle
-
Apparatus for sensory testing (e.g., radiant heat source for Hargreaves test, von Frey filaments)
-
Apparatus for motor function assessment (e.g., grip strength meter)
Procedure:
-
Animal Preparation:
-
Anesthetize the rat using isoflurane.
-
Shave the hair over the lateral aspect of the thigh of the hind paw to be injected.
-
Position the rat in a lateral decubitus position with the limb to be blocked uppermost.
-
-
Sciatic Nerve Block Injection:
-
Identify the injection site between the greater trochanter and the ischial tuberosity.
-
Insert the insulated needle connected to a nerve stimulator set at a low frequency (e.g., 1-2 Hz) and current (e.g., 0.5 mA).
-
Advance the needle until motor nerve stimulation (dorsiflexion or plantar flexion of the foot) is observed.
-
Reduce the current to the minimum at which the motor response is still present to ensure close proximity to the nerve.
-
Inject a standardized volume (e.g., 0.2 mL) of the test solution (this compound, bupivacaine, or saline) slowly.
-
-
Assessment of Sensory Blockade:
-
Thermal Nociception (Hargreaves Test):
-
At predetermined time intervals (e.g., every 15-30 minutes) post-injection, place the rat on a glass surface.
-
Apply a focused beam of radiant heat to the plantar surface of the hind paw.
-
Record the time taken for the rat to withdraw its paw (paw withdrawal latency). An increased latency compared to baseline indicates sensory blockade. A cut-off time is set to prevent tissue damage.
-
-
Mechanical Nociception (von Frey Test):
-
Apply calibrated von Frey filaments to the plantar surface of the hind paw.
-
Determine the paw withdrawal threshold by observing the filament force that elicits a withdrawal response. An increased threshold indicates sensory blockade.
-
-
-
Assessment of Motor Blockade:
-
Grip Strength Test:
-
At the same time intervals as sensory testing, allow the rat to grasp a wire mesh grid connected to a force transducer.
-
Gently pull the rat backwards until its grip is released.
-
Record the maximal force exerted by the hindlimb. A decrease in grip strength indicates motor blockade.
-
-
-
Data Analysis:
-
Onset of Block: Time from injection to the first significant change in sensory or motor function.
-
Duration of Block: Time from onset until sensory and motor functions return to baseline levels.
-
Intensity of Block: The magnitude of the change in sensory threshold or motor function from baseline.
-
Mandatory Visualizations
Signaling Pathway of Local Anesthetics
Local anesthetics, including this compound and bupivacaine, exert their primary effect by blocking voltage-gated sodium channels in the neuronal cell membrane. This action inhibits the propagation of action potentials, thereby preventing the transmission of nerve impulses.
Caption: Mechanism of action of local anesthetics.
Experimental Workflow for Comparative Analysis
This diagram outlines the key steps in a preclinical study comparing this compound and bupivacaine in a rat sciatic nerve block model.
Caption: Experimental workflow for preclinical comparison.
Discussion of Comparative Performance
Onset of Action: this compound generally exhibits a faster onset of action compared to bupivacaine.[2] This can be attributed to its lower pKa (7.6), which is closer to the physiological pH of tissues. A lower pKa means a greater proportion of the drug exists in the non-ionized, lipid-soluble form, allowing for more rapid diffusion across the nerve sheath and membrane to reach its site of action on the intracellular side of the sodium channel.
Duration of Action: Bupivacaine has a significantly longer duration of action and provides more prolonged postoperative analgesia than this compound.[1][2] This is primarily due to its higher lipid solubility and greater degree of protein binding (approximately 95% for bupivacaine versus 77% for this compound). The high lipid solubility allows for greater partitioning into the lipid-rich nerve tissue, creating a local drug depot. Extensive protein binding further reduces the rate of clearance of the drug from the site of injection.
Potency: Bupivacaine is a more potent local anesthetic than this compound. This is also related to its higher lipid solubility, which facilitates its interaction with the sodium channel receptor.
Toxicity: Bupivacaine is associated with a higher risk of systemic toxicity, particularly cardiotoxicity, compared to this compound. The high lipid solubility and extensive protein binding of bupivacaine contribute to its slower dissociation from cardiac sodium channels, which can lead to severe cardiac arrhythmias. Some studies also suggest that bupivacaine can induce neurotoxicity through mechanisms involving endoplasmic reticulum stress and apoptosis.[7][8]
Conclusion
The choice between this compound and bupivacaine for peripheral nerve blocks in a research setting depends on the specific experimental goals. This compound's rapid onset may be advantageous for short procedures, while bupivacaine's prolonged duration of action is beneficial for studies requiring long-lasting anesthesia or analgesia. The differing physicochemical properties of these two agents provide a clear basis for their distinct clinical profiles. When designing preclinical studies, it is crucial to consider these differences to select the most appropriate agent and to accurately interpret the experimental outcomes. Further research into the specific signaling pathways involved in the neurotoxicity of these agents is warranted to develop safer and more effective local anesthetics.
References
- 1. The effect of mixing 1.5% this compound and 0.5% bupivacaine on duration of analgesia and latency of block onset in ultrasound-guided interscalene block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A double-blind comparison of ropivacaine, bupivacaine, and this compound during sciatic and femoral nerve blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A rat sciatic nerve model for independent assessment of sensory and motor block induced by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sciatic nerve blockade in infant, adolescent, and adult rats: a comparison of ropivacaine with bupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Long-term sensorimotor changes after a sciatic nerve block with bupivacaine and liposomal bupivacaine in a high-fat diet/low-dose streptozotocin rodent model of diabetes [frontiersin.org]
- 6. Perineural administration of dexmedetomidine in combination with bupivacaine enhances sensory and motor blockade in sciatic nerve block without inducing neurotoxicity in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Monosialoganglioside protects against bupivacaine-induced neurotoxicity caused by endoplasmic reticulum stress in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neurotoxicity of local anesthetics in dentistry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Chiral HPLC Methods for Mepivacaine Enantiomer Separation
For researchers, scientists, and drug development professionals, the stereoselective analysis of chiral compounds like the local anesthetic mepivacaine is of paramount importance. The differential pharmacological and toxicological profiles of its (R)- and (S)-enantiomers necessitate robust and reliable analytical methods for their separation and quantification. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) stands as the most powerful and widely used technique for this purpose.[1][2] This guide provides a comparative overview of validated chiral HPLC methods for the separation of this compound enantiomers, supported by experimental data and detailed protocols to aid in method selection and implementation.
Comparison of Chiral HPLC Methods
The successful chiral separation of this compound enantiomers is highly dependent on the selection of the chiral stationary phase and the optimization of the mobile phase composition.[3] Polysaccharide-based CSPs, particularly those derived from cellulose, have demonstrated broad applicability for the resolution of a wide range of racemic compounds.[4]
Below is a summary of performance data from studies utilizing different cellulose-based CSPs for the separation of this compound enantiomers.
| Chiral Stationary Phase | Mobile Phase Composition (v/v) | Flow Rate (mL/min) | Detection (nm) | (S)-Mepivacaine Retention Time (t R1 ) (min) | (R)-Mepivacaine Retention Time (t R2 ) (min) | Selectivity (α) | Resolution (R s ) | Reference |
| Chiralcel OD | Hexane / Ethyl Alcohol (97:3) | 0.6 | 220 | - | - | - | Partial Separation | |
| Chiralcel OD | Hexane / Isopropanol | - | - | - | - | - | Partial Separation (≤0.81) | [5] |
Note: Specific retention times, and selectivity values were not always available in the cited literature, which often reported qualitative outcomes like "partial separation."
Experimental Protocols
A generalized yet detailed protocol for the validation of a chiral HPLC method for this compound enantiomers, adhering to ICH Q2(R1) guidelines, is outlined below.[6][7]
Instrumentation and Chromatographic Conditions
-
HPLC System: An isocratic HPLC system equipped with a UV detector is typically sufficient.
-
Chiral Column: A polysaccharide-based chiral stationary phase, such as Chiralcel OD (cellulose tris-3,5-dimethyl phenylcarbamate), is a common choice.
-
Mobile Phase: A normal-phase mobile phase consisting of a mixture of a nonpolar solvent like hexane and a polar organic modifier such as ethanol or isopropanol is frequently used. The exact ratio needs to be optimized to achieve adequate resolution.
-
Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.
-
Detection Wavelength: UV detection is commonly performed at 220 nm.[8]
-
Temperature: Analyses are generally carried out at ambient temperature.[8]
Preparation of Solutions
-
Standard Stock Solution: Prepare a stock solution of racemic this compound hydrochloride in the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to cover the desired concentration range for linearity studies.
-
Sample Preparation: For pharmaceutical formulations, dissolve the product in the mobile phase to achieve a concentration within the calibration range. For biological matrices, a solid-phase extraction may be necessary.[5]
Method Validation Parameters
The validation of the chiral HPLC method should assess the following parameters:
-
Specificity: The ability to assess the enantiomers in the presence of other components. This can be demonstrated by the baseline resolution of the enantiomeric peaks from each other and from any other peaks in the chromatogram.
-
Linearity: The linearity of the method should be established by analyzing a series of concentrations of the racemic mixture. The peak areas of each enantiomer are plotted against their respective concentrations, and the correlation coefficient (r²) should be determined.
-
Accuracy: The accuracy of the method can be determined by a recovery study, where a known amount of each enantiomer is added to a placebo or sample matrix and the recovery is calculated.
-
Precision:
-
Repeatability (Intra-day precision): Analyze multiple injections of the same standard solution on the same day.
-
Intermediate Precision (Inter-day precision): Analyze the same standard solution on different days, by different analysts, or with different equipment.
-
The precision is expressed as the relative standard deviation (%RSD) of the peak areas or concentration measurements.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters determine the lowest concentration of each enantiomer that can be reliably detected and quantified, respectively. They can be estimated based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The robustness of the method should be assessed by intentionally varying chromatographic parameters such as the mobile phase composition, flow rate, and column temperature and observing the effect on the resolution and retention times of the enantiomers.
Workflow for Chiral HPLC Method Validation
The following diagram illustrates the logical workflow for the development and validation of a chiral HPLC method for this compound enantiomer separation.
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. csfarmacie.cz [csfarmacie.cz]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. eijppr.com [eijppr.com]
- 5. Chiral Aspects of Local Anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
Mepivacaine vs. Ropivacaine: A Comparative Analysis of Anesthetic Duration
In the landscape of regional anesthesia, the choice between local anesthetics is pivotal to ensuring optimal patient outcomes, balancing the need for rapid onset with prolonged postoperative analgesia. This guide provides a detailed comparison of two commonly used amide local anesthetics, mepivacaine and ropivacaine, with a focus on their duration of action. The information presented herein is intended for researchers, scientists, and drug development professionals, synthesizing data from various clinical studies to offer an objective overview.
Pharmacological Profiles
This compound is known for its relatively rapid onset of action, though its duration is considered intermediate.[1] In contrast, ropivacaine, a long-acting anesthetic, is characterized by a slower onset but a significantly longer duration of both sensory and motor blockade.[1][2] Ropivacaine is an S-enantiomer, a characteristic that contributes to its lower cardiotoxicity and neurotoxicity compared to bupivacaine, another long-acting local anesthetic.[2][3]
Comparative Efficacy: Onset and Duration of Action
Clinical studies have consistently demonstrated the differing temporal profiles of this compound and ropivacaine. Ropivacaine generally provides a more extended period of postoperative pain relief.[2][4] The onset of action for this compound is typically faster than that of ropivacaine, although some studies have found no significant difference in onset times between the two.[3][4]
Quantitative Data Summary
The following tables summarize the quantitative data on the onset and duration of sensory and motor blockade from comparative studies.
Table 1: Onset of Anesthesia
| Anesthetic | Concentration | Type of Block | Onset of Sensory Block (minutes) | Onset of Motor Block (minutes) | Citation |
| This compound | 2% | Sciatic-Femoral Nerve Block | Similar to 0.75% Ropivacaine | Similar to 0.75% Ropivacaine | [4] |
| Ropivacaine | 0.75% | Sciatic-Femoral Nerve Block | Similar to 2% this compound | Similar to 2% this compound | [4] |
| This compound | 1.5% | Supraclavicular Nerve Block | - | - | [1] |
| Ropivacaine | 0.5% | Supraclavicular Nerve Block | Delayed compared to this compound | - | [1] |
| This compound | 3% | Third Molar Surgery | No significant difference with 0.75% Ropivacaine | - | [3] |
| Ropivacaine | 0.75% | Third Molar Surgery | No significant difference with 3% this compound | - | [3] |
Table 2: Duration of Anesthesia and Analgesia
| Anesthetic | Concentration | Type of Block | Duration of Sensory Block (minutes) | Duration of Motor Block (minutes) | Duration of Postoperative Analgesia (minutes) | Citation |
| This compound | 2% | Sciatic-Femoral Nerve Block | 251 ± 47 | Shorter than Ropivacaine and Bupivacaine | 251 ± 47 | [4] |
| Ropivacaine | 0.75% | Sciatic-Femoral Nerve Block | 670 ± 227 | Longer than this compound | 670 ± 227 | [4] |
| This compound | 1.5% | Supraclavicular Nerve Block | Shorter duration | - | - | [1] |
| Ropivacaine | 0.5% | Supraclavicular Nerve Block | Prolonged duration | - | Prolonged duration | [1] |
| This compound | 3% | Third Molar Surgery | Shorter duration of lower lip numbness | - | Shorter time to onset of postoperative pain | [3] |
| Ropivacaine | 0.75% | Third Molar Surgery | More prolonged lower lip numbness (p < 0.0001) | - | More delayed onset of postoperative pain (p=0.0048) | [3] |
Experimental Protocols
The data presented is derived from prospective, randomized, and often double-blind clinical trials. A common methodology involves the administration of either this compound or ropivacaine for a specific nerve block, followed by the assessment of sensory and motor blockade at regular intervals.
Sciatic-Femoral Nerve Block Study Protocol: A study comparing 0.75% ropivacaine, 0.5% bupivacaine, and 2% this compound for sciatic-femoral nerve block in patients undergoing hallux valgus repair provides a representative experimental design.[4]
-
Patient Population: ASA physical status I or II patients.
-
Randomization: Patients were randomly assigned to one of the three anesthetic groups.
-
Intervention: Combined sciatic-femoral nerve block was performed.
-
Primary Outcome Measures:
-
Time to onset of sensory and motor block.
-
Duration of motor block resolution.
-
Time to first analgesic requirement.
-
-
Data Collection: Sensory and motor block onset and resolution were recorded, along with postoperative pain scores.
Third Molar Surgery Study Protocol: A split-mouth design study compared 0.75% ropivacaine with 3% this compound for pain control after surgical removal of lower third molars.[3]
-
Patient Population: Patients undergoing surgical removal of third molars in two separate sessions.
-
Design: Each patient received both anesthetics in a randomized order for each of the two surgeries.
-
Parameters Evaluated:
-
Onset of anesthesia.
-
Duration of surgery.
-
Duration of lower lip numbness.
-
Time of pain appearance.
-
Time of first analgesic intake.
-
-
Pain Assessment: Visual Analog Scale (VAS) was used to measure pain intensity at various time points post-surgery.
Visualizing the Comparison
The logical flow of a comparative clinical trial can be visualized to better understand the experimental process.
Caption: Workflow of a comparative clinical trial.
Signaling Pathway of Local Anesthetics
Local anesthetics exert their effect by blocking voltage-gated sodium channels in the neuronal cell membrane, thereby preventing the propagation of action potentials.
Caption: Mechanism of action of local anesthetics.
Conclusion
The choice between this compound and ropivacaine should be guided by the specific clinical requirements of the procedure. For surgical interventions requiring a rapid onset and a shorter duration of anesthesia, this compound may be a suitable option. Conversely, when prolonged postoperative analgesia is a primary goal, ropivacaine's extended duration of action offers a distinct advantage.[2][4] The reduced toxicity profile of ropivacaine further supports its use in a variety of clinical settings.[2][3] Future research may continue to explore optimal concentrations and combinations of these agents to harness their respective benefits.
References
- 1. lerner.ccf.org [lerner.ccf.org]
- 2. Ropivacaine: A review of its pharmacology and clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effectiveness of Ropivacaine and this compound in the Postoperative Pain after Third Lower Molar Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A double-blind comparison of ropivacaine, bupivacaine, and this compound during sciatic and femoral nerve blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the anesthetic efficacy of mepivacaine and articaine in dental research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anesthetic efficacy of mepivacaine and articaine, two commonly used local anesthetics in dentistry. The information presented is based on data from various clinical studies to assist researchers and professionals in making informed decisions for future research and drug development.
Quantitative Comparison of Anesthetic Efficacy
The following tables summarize the key performance indicators of 4% articaine with 1:100,000 epinephrine and 2% this compound with 1:100,000 epinephrine, based on findings from multiple dental research studies.
Table 1: Onset of Anesthesia
| Anesthetic | Mean Onset Time (minutes) | Study Population/Procedure | Key Findings & Citations |
| Articaine 4% | 1.51 - 2.98 | Mandibular first molar pulp anesthesia, Maxillary teeth extraction | Articaine demonstrated a significantly faster onset of anesthesia compared to this compound.[1][2][3] In one study, the mean onset time for articaine buccal infiltration was 2.98 minutes, while another reported 1.51 minutes for lip numbness and 2.15 minutes for tooth numbness.[1][2] |
| This compound 2% | 2.23 - 4.22 | Mandibular first molar pulp anesthesia, Maxillary teeth extraction | This compound showed a longer onset time compared to articaine.[1][2][3] One study reported a mean onset time of 4.22 minutes for this compound buccal infiltration, while another found the mean time for lip numbness to be 2.23 minutes and tooth numbness to be 3.48 minutes.[1][2] |
Table 2: Anesthetic Success Rate and Efficacy
| Anesthetic | Success Rate (%) | Pain Scores (VAS) | Key Findings & Citations |
| Articaine 4% | 57.39% - 90% | Lower VAS scores | Articaine generally exhibits a higher success rate, particularly as a supplemental anesthetic for mandibular molars with irreversible pulpitis.[4][5][6] In one study, buccal infiltration with articaine showed a 90% success rate.[4] A meta-analysis found that while the overall success rate was not significantly different from this compound, articaine significantly reduced pain intensity as measured by VAS.[5] |
| This compound 2% | 52.82% - 70% | Higher VAS scores | This compound demonstrated a slightly lower success rate in several studies.[4][5] For instance, as a supplemental buccal infiltration, this compound had a 70% success rate.[4] Pain management with this compound was found to be effective up to two hours post-surgery in one study.[7][8] |
Table 3: Duration of Anesthesia
| Anesthetic | Duration of Pulpal Anesthesia (minutes) | Duration of Soft Tissue Anesthesia (minutes) | Key Findings & Citations |
| Articaine 4% | 90 - 120 | 60 - 230 | Articaine generally provides a longer duration of both pulpal and soft tissue anesthesia compared to this compound.[5][9] |
| This compound 2% | 60 - 90 | Shorter than articaine | This compound has a shorter duration of action, which can be advantageous in pediatric dentistry to reduce the risk of self-inflicted soft tissue injury.[5][10] |
Experimental Protocols
The data presented above is derived from studies employing rigorous experimental designs. Below are summaries of typical methodologies used in these comparative clinical trials.
Randomized Controlled Trial for Third Molar Surgery
-
Study Design: A common design is a randomized, double-blind, split-mouth controlled clinical trial.[7][8] This design allows each patient to serve as their own control, receiving both anesthetics on contralateral sides in separate appointments.
-
Participants: Healthy adult patients requiring bilateral extraction of impacted third molars.
-
Intervention: Patients randomly receive an inferior alveolar nerve block (IANB) with either 4% articaine with 1:100,000 epinephrine or 2% this compound with 1:100,000 epinephrine.
-
Outcome Measures:
-
Onset of Anesthesia: Time to profound anesthesia, often assessed using an electric pulp tester.
-
Anesthetic Efficacy: Success of the block (no need for supplemental anesthesia) and patient-reported pain during the procedure using a Visual Analog Scale (VAS).
-
Duration of Anesthesia: Time until the return of normal sensation, recorded by the patient.
-
Postoperative Pain: VAS scores recorded at specific intervals post-surgery.
-
-
Data Analysis: Statistical tests such as paired t-tests or Wilcoxon signed-rank tests are used to compare the outcomes between the two anesthetic groups.
Study on Supplemental Anesthesia in Irreversible Pulpitis
-
Study Design: A prospective, randomized, double-blind clinical trial.[4][6]
-
Participants: Patients diagnosed with irreversible pulpitis in a mandibular molar where a primary IANB with lidocaine has failed.
-
Intervention: Patients are randomly assigned to receive a supplemental buccal infiltration with either 4% articaine with 1:100,000 epinephrine or 2% this compound with 1:100,000 epinephrine.
-
Outcome Measures:
-
Anesthetic Success: The ability to perform endodontic access and instrumentation with no or mild pain (VAS score ≤ 54 mm).[6]
-
Pain Assessment: VAS scores are recorded before and after the supplemental injection, and during the endodontic procedure.
-
-
Data Analysis: Chi-square tests or logistic regression are used to compare the success rates between the two groups. T-tests or Mann-Whitney U tests are used to compare pain scores.
Visualizing Experimental and logical relationships
The following diagrams illustrate a typical experimental workflow for comparing local anesthetics and the general mechanism of action of these drugs.
Caption: A typical experimental workflow for a clinical trial comparing two local anesthetics.
References
- 1. Comparison of speed of action and injection discomfort of 4% articaine and 2% this compound for pulpal anesthesia in mandibular teeth: A randomized, double-blind cross-over trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Is Articaine More Potent than this compound for Use in Oral Surgery? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of onset anesthesia time and injection discomfort of 4% articaine and 2% this compound during teeth extractions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of articaine versus this compound administered as different supplementary local anesthetic techniques after a failed inferior alveolar nerve block with lidocaine in patients with irreversible pulpitis: An in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Articaine Versus this compound in Inferior Alveolar Nerve Block for Patients With Irreversible Pulpitis: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of articaine, lidocaine and this compound for buccal infiltration after inferior alveolar nerve block in mandibular posterior teeth with irreversible pulpitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medicinaoral.com [medicinaoral.com]
- 8. Volume and effectiveness assessment of articain 4% versus this compound 2% used in third molar surgery: randomized, double-blind, split-mouth controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dentalcare.com [dentalcare.com]
- 10. ingentaconnect.com [ingentaconnect.com]
A Comparative Guide to Analytical Methods for Mepivacaine Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of four prominent analytical methods for the quantification of mepivacaine: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE). The selection of an appropriate analytical method is critical for accurate pharmacokinetic studies, quality control of pharmaceutical formulations, and therapeutic drug monitoring. This document outlines the experimental protocols and presents key performance data to aid in the selection of the most suitable method for specific research and development needs.
Method Comparison at a Glance
The following table summarizes the key performance characteristics of each analytical method for this compound quantification, based on published validation data.
| Parameter | HPLC | GC-MS | LC-MS/MS | Capillary Electrophoresis (CE) |
| Linearity Range | 20 - 100 µg/mL | Not explicitly stated for this compound, but linear for related local anesthetics. | 0.5 - 2000 ng/mL[1][2] | Expected to be linear, but specific range for this compound not detailed in the provided results. |
| Lower Limit of Quantification (LLOQ) | 3.465 µg/mL | ~2.5 ng/mL (practical limit of sensitivity for related local anesthetics) | 0.5 ng/mL[1][2] | Not explicitly stated for this compound, but low µg/L to ng/mL range is achievable for similar compounds. |
| Limit of Detection (LOD) | 1.146 µg/mL | Not explicitly stated for this compound. | Not explicitly stated, but lower than LLOQ. | Not explicitly stated for this compound, but in the µg/L range for similar compounds. |
| Accuracy (% Recovery or % Bias) | Within ±15% | Not explicitly stated. | Within-run RSD: 7.83–12.9%; Between-run RSD: 9.25–10.62%[1] | Not explicitly stated for this compound. |
| Precision (% RSD) | Within ±15% | Not explicitly stated. | Within-run RSD: 7.83–12.9%; Between-run RSD: 9.25–10.62%[1] | Not explicitly stated for this compound. |
| Sample Throughput | Moderate | Moderate to High | High | High |
| Selectivity | Good | Good to Excellent | Excellent | Excellent |
| Instrumentation Cost | Moderate | Moderate to High | High | Low to Moderate |
Experimental Workflows and Methodologies
A generalized workflow for the cross-validation of analytical methods for this compound quantification is depicted below. This process ensures that different analytical techniques yield comparable and reliable results.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the quantification of this compound in pharmaceutical formulations and biological fluids.
-
Instrumentation : A standard HPLC system equipped with a UV detector is typically used.
-
Stationary Phase : A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.
-
Mobile Phase : A mixture of an organic solvent like acetonitrile or methanol and a buffer solution (e.g., phosphate buffer) is used. For a stability-indicating method, a mobile phase of Methanol: Orthophosphoric acid solution (pH 7.6) in a 75:25 ratio has been reported.
-
Flow Rate : A typical flow rate is 1 mL/min.
-
Detection : UV detection is commonly performed at a wavelength of 215 nm.
-
Sample Preparation : For biological samples, a liquid-liquid extraction or solid-phase extraction is necessary to remove interfering substances.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity for the analysis of this compound, particularly in biological matrices.
-
Instrumentation : A gas chromatograph coupled with a mass spectrometer. A nitrogen-phosphorus detector (NPD) can also be used for enhanced sensitivity for nitrogen-containing compounds like this compound.
-
Column : A capillary column suitable for the analysis of basic drugs is required.
-
Carrier Gas : Helium is typically used as the carrier gas.
-
Injection : Splitless injection is often used for trace analysis.
-
Temperature Program : A temperature gradient is programmed to ensure the separation of this compound from other components.
-
Mass Spectrometry : The mass spectrometer is operated in either full-scan mode for identification or selected ion monitoring (SIM) mode for quantification to achieve higher sensitivity.
-
Sample Preparation : Derivatization is generally not required for this compound. Sample preparation involves liquid-liquid extraction or solid-phase extraction to isolate the analyte from the matrix.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is currently one of the most sensitive and selective methods for the quantification of drugs in biological matrices.
-
Instrumentation : A high-performance liquid chromatograph coupled to a tandem mass spectrometer.
-
Chromatographic Conditions :
-
Column : A C18 column is commonly used.
-
Mobile Phase : A gradient or isocratic elution with a mixture of an organic solvent (e.g., acetonitrile) and an aqueous solution containing a modifier like formic acid or ammonium acetate.
-
-
Mass Spectrometer Conditions :
-
Ionization : Electrospray ionization (ESI) in the positive ion mode is typically used.
-
Detection : Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. The transitions of m/z 247.3 → 98.1 for this compound have been reported.[1]
-
-
Sample Preparation : A simple one-step liquid-liquid extraction is often sufficient.[1] For instance, plasma samples can be alkalinized and extracted with an organic solvent like methyl tert-butyl ether.
Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that requires minimal sample and reagent volumes, making it a cost-effective and efficient method.
-
Instrumentation : A capillary electrophoresis system with a UV or diode-array detector.
-
Capillary : A fused-silica capillary.
-
Background Electrolyte (BGE) : The composition of the BGE is crucial for achieving separation. Buffers such as phosphate or borate at a specific pH are used. For the analysis of local anesthetics, a low pH buffer can be effective.
-
Voltage : A high voltage is applied across the capillary to drive the separation.
-
Injection : Samples are typically introduced into the capillary by hydrodynamic or electrokinetic injection.
-
Detection : On-column UV detection at a low wavelength (e.g., ~200-210 nm) is common.
-
Sample Preparation : Biological samples usually require a protein precipitation step followed by filtration or a more extensive extraction procedure.
Conclusion
The choice of an analytical method for this compound quantification depends on the specific requirements of the study.
-
LC-MS/MS offers the highest sensitivity and selectivity, making it the gold standard for pharmacokinetic studies in biological matrices where low concentrations are expected.[1]
-
HPLC-UV is a robust and cost-effective method suitable for the analysis of pharmaceutical formulations and can be used for biological samples when high sensitivity is not the primary concern.
-
GC-MS provides excellent selectivity and good sensitivity, serving as a reliable alternative to LC-MS/MS, especially in forensic and toxicological applications.
-
Capillary Electrophoresis is a high-efficiency, low-consumption technique that can be particularly advantageous for chiral separations and high-throughput screening, although method development can be more complex.
A thorough cross-validation of methods is essential when data from different analytical techniques or laboratories are to be compared or combined. This ensures the integrity and reliability of the results in research, clinical, and quality control settings.
References
- 1. Separation and determination of anesthetics by capillary electrophoresis with mixed micelles of sodium dodecyl sulfate and Tween 20 using electrochemiluminescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. On-line preconcentration strategy for the simultaneous quantification of three local anaesthetics in human urine using capillary zone electrophoresis | FQM-302's blog [wpd.ugr.es]
Comparative study of the cytotoxicity of mepivacaine and other amide anesthetics
A comprehensive review of in vitro studies reveals a varied cytotoxic potential among amide local anesthetics, with mepivacaine generally exhibiting a moderate toxicity profile. The ranking of cytotoxicity is often cell-type dependent and influenced by anesthetic concentration and exposure duration. This guide provides a comparative analysis of the cytotoxicity of this compound and other commonly used amide anesthetics, supported by experimental data and detailed methodologies.
Comparative Cytotoxicity Data
The cytotoxic effects of this compound and its counterparts—lidocaine, bupivacaine, ropivacaine, and articaine—have been evaluated across various cell lines, including neuronal cells, chondrocytes, and mesenchymal stem cells. The following tables summarize key quantitative data from multiple studies, providing a comparative overview of their cytotoxic potential.
Table 1: Comparative LD50 Values in SH-SY5Y Neuroblastoma Cells
| Local Anesthetic | LD50 (mM) after 20 min exposure[1] |
| Bupivacaine | 0.95 ± 0.08 |
| Lidocaine | 3.35 ± 0.33 |
| Prilocaine | 4.32 ± 0.39 |
| This compound | 4.84 ± 1.28 |
| Articaine | 8.98 ± 2.07 |
| Ropivacaine | 13.43 ± 0.61 |
Table 2: Comparative Cell Viability in Equine Articular Chondrocytes
| Local Anesthetic (Concentration) | Cell Viability (%) after 30 min exposure[2] |
| Saline (Control) | 95.95 ± 2.75 |
| This compound (2%) | 86.27 ± 2.00 |
| Lidocaine (2%) | 66.85 ± 6.03 |
| Bupivacaine (0.5%) | 28.73 ± 8.44 |
Table 3: Comparative Cytotoxicity in Human Chondrocytes
| Local Anesthetic (Concentration) | Cell Viability (%) after 1 hour[3] | Cell Viability (%) after 24 hours[3] |
| This compound (2%) | 36 ± 6 | 30 ± 11 |
| Bupivacaine (0.5%) | 78 ± 9 | 16 ± 10 |
| Ropivacaine (0.75%) | 80 ± 7 | 80 ± 10 |
Table 4: Cytotoxicity Ranking in Human Leukemia (HL-60) Cells
| Local Anesthetic | Cytotoxicity Ranking (LD50)[4] | Apoptosis Induction Ranking[4] |
| Dibucaine | Most Toxic | |
| Tetracaine | ||
| Bupivacaine | > Ropivacaine | |
| Ropivacaine | > This compound | > This compound |
| This compound | > Lidocaine | > Lidocaine |
| Lidocaine | > Procaine | Most Apoptotic |
| Procaine | Least Toxic |
Experimental Protocols
The methodologies employed in the cited studies are crucial for interpreting the comparative cytotoxicity data. Below are detailed protocols for key experiments.
Neurotoxicity Assessment in SH-SY5Y Cells[1]
-
Cell Line: Human neuroblastoma SH-SY5Y cells.
-
Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle Medium (DMEM).
-
Experimental Procedure:
-
Cells were seeded in 96-well plates.
-
After reaching confluence, cells were exposed to various concentrations of articaine, lidocaine, this compound, bupivacaine, prilocaine, and ropivacaine for 20 minutes.
-
Cell viability was assessed using a metabolic activity assay.
-
-
Data Analysis: The half-maximal lethal dose (LD50) was determined by extrapolation from the dose-response curve.
Chondrotoxicity Assessment in Equine Articular Chondrocytes[2]
-
Cell Source: Articular cartilage from the femoral condyles and patellar grooves of horses.
-
Experimental Procedure:
-
Isolated chondrocytes were cultured.
-
Cells were exposed to 0.5% bupivacaine, 2% lidocaine, 2% this compound, or saline for 30 minutes.
-
Cell viability was determined using the trypan blue exclusion assay.
-
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay and fluorescence microscopy were also used to corroborate the findings.
-
-
Mechanism of Cell Death: Analysis was conducted to distinguish between necrosis and apoptosis.
Cytotoxicity Assessment in Human Mesenchymal Stem Cells (MSCs)[5]
-
Cell Source: Human mesenchymal stem cells.
-
Experimental Procedure:
-
MSCs in monolayer cultures were exposed to equipotent concentrations of bupivacaine, ropivacaine, and this compound for 1 hour.
-
Cell viability, apoptosis, and necrosis were measured at various time points using flow cytometry and live/dead staining.
-
-
Data Analysis: Viability rates were determined and compared between the different local anesthetics.
Mechanisms of Cytotoxicity and Signaling Pathways
The cytotoxic effects of amide local anesthetics are multifaceted, involving the induction of apoptosis and necrosis through various cellular pathways.[5][6] The choice between apoptosis and necrosis is often dependent on the anesthetic concentration and exposure time, with lower concentrations favoring apoptosis and higher concentrations leading to necrosis.[7]
Key mechanisms implicated in local anesthetic-induced cytotoxicity include:
-
Mitochondrial Dysfunction: Local anesthetics can disrupt the mitochondrial membrane potential, leading to the release of pro-apoptotic factors.[8]
-
Oxidative Stress: The generation of reactive oxygen species (ROS) is a common finding in local anesthetic-induced cytotoxicity.[8]
-
Autophagy: Activation of autophagy has been observed, which can either be a pro-survival or pro-death mechanism depending on the cellular context.[5][8]
References
- 1. researchgate.net [researchgate.net]
- 2. madbarn.com [madbarn.com]
- 3. The cytotoxicity of bupivacaine, ropivacaine, and this compound on human chondrocytes and cartilage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. dovepress.com [dovepress.com]
- 6. Cytotoxicity of Local Anesthetics on Bone, Joint, and Muscle Tissues: A Narrative Review of the Current Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Unraveling the Potency of Mepivacaine's Enantiomers: An In Vivo Comparative Guide
A comprehensive in vivo comparison of the anesthetic potency of mepivacaine's enantiomers, R-(+)-mepivacaine and S-(-)-mepivacaine, remains a notable gap in the scientific literature. While the racemic mixture of this compound is a staple in clinical practice for local and regional anesthesia, a detailed understanding of the stereospecific contributions of its individual optical isomers to its anesthetic effect in living organisms is not well-documented in publicly available research.
This compound, an amide local anesthetic, possesses a chiral center, leading to the existence of two enantiomers: S-(-)-mepivacaine and R-(+)-mepivacaine. Although some reviews suggest that the S-(-) enantiomer is the more biologically active of the two, concrete in vivo experimental data to quantify this difference in terms of anesthetic potency, such as the median effective dose (ED50), onset of action, and duration of sensory and motor blockade, is scarce.[1]
This guide aims to synthesize the available information and highlight the areas where further research is critically needed.
The Principle of Stereospecificity in Local Anesthetics
The differential pharmacological effects of enantiomers, known as stereospecificity, are a well-established principle in drug action. For local anesthetics, this can translate to differences in potency, toxicity, and side-effect profiles. The interaction of these molecules with their target, the voltage-gated sodium channels in nerve membranes, is a three-dimensional process. The specific spatial arrangement of atoms in each enantiomer can lead to variations in binding affinity and kinetics at the receptor site, thereby influencing the anesthetic outcome.
Insights from Related Local Anesthetics: The Case of Bupivacaine
In the absence of direct data for this compound, studies on the enantiomers of bupivacaine, a structurally similar local anesthetic, can offer valuable insights. Research on bupivacaine has demonstrated a modest in vivo stereoselectivity. For instance, in rat sciatic nerve block models, while in vitro assays showed a more significant difference, the in vivo peak analgesic effect of the R-(+)-enantiomer was only slightly greater than the S-(-)-enantiomer, and there was no significant difference in the duration of the block.[2] This underscores the importance of in vivo studies, as pharmacokinetic factors such as tissue distribution and clearance can modulate the intrinsic potency observed in vitro.
Current State of Knowledge on this compound Enantiomers
Pharmacokinetic studies have revealed differences in the way the body handles the two enantiomers of this compound. However, these studies do not directly address the comparative potency of the enantiomers at the site of action. The clinical use of racemic this compound provides extensive data on its overall efficacy and safety, but it does not allow for the dissection of the individual contributions of the R-(+) and S-(-) forms.
Experimental Protocols for Assessing In Vivo Potency
To definitively assess the relative potency of this compound's enantiomers, standardized and well-controlled in vivo experimental protocols are essential. A commonly employed and highly relevant model is the rat sciatic nerve block.
Rat Sciatic Nerve Block Model: A Detailed Methodology
This model allows for the direct evaluation of local anesthetic effects on a major peripheral nerve, enabling the measurement of both sensory and motor blockade.
Objective: To determine and compare the ED50, onset, and duration of sensory and motor nerve blockade produced by R-(+)-mepivacaine and S-(-)-mepivacaine.
Animals: Adult male Sprague-Dawley or Wistar rats, weighing between 200-250g, are typically used. Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.
Procedure:
-
Anesthesia: The rat is lightly anesthetized, often with an inhalational agent like isoflurane, to immobilize it during the injection.
-
Injection Site Identification: The sciatic notch is palpated, and the injection site is located just posterior to this landmark.
-
Nerve Block Injection: A precise volume of the test solution (R-(+)-mepivacaine, S-(-)-mepivacaine, or a control) at varying concentrations is injected perineurally around the sciatic nerve using a fine-gauge needle.
-
Assessment of Motor Blockade: Motor function is typically assessed using a scoring system that evaluates the degree of limb paralysis. For example, a 3-point scale could be used: 0 = normal gait, 1 = limp, 2 = complete paralysis of the injected limb. Assessments are performed at regular intervals (e.g., every 5-10 minutes) until full recovery of motor function.
-
Assessment of Sensory Blockade: Nociceptive blockade is evaluated by applying a noxious stimulus to the plantar surface of the hind paw and observing the withdrawal reflex. Common methods include the hot plate test or the tail-flick test adapted for the paw. The latency to withdrawal is recorded. A significant increase in withdrawal latency indicates a sensory block. Assessments are conducted at regular intervals until the response returns to baseline.
-
Data Analysis: The data collected on the presence or absence of a block at different concentrations are used to calculate the ED50 for both sensory and motor blockade for each enantiomer using probit analysis. The onset of action is defined as the time to achieve a complete block, and the duration is the time from the onset of the block to the complete recovery of function.
Visualizing the Path to Potency Assessment
The logical workflow for assessing the in vivo potency of local anesthetic enantiomers can be visualized as follows:
The Sodium Channel Signaling Pathway
The primary mechanism of action for local anesthetics involves the blockade of voltage-gated sodium channels in the neuronal cell membrane. This prevents the influx of sodium ions that is necessary for the depolarization and propagation of action potentials, thereby blocking nerve conduction.
Conclusion and Future Directions
A thorough in vivo assessment of the relative potency of this compound's enantiomers is a critical missing piece in the field of local anesthesia. While racemic this compound is a trusted clinical tool, a deeper understanding of the stereospecific properties of its components could pave the way for the development of new local anesthetic formulations with improved efficacy and safety profiles. The experimental protocols outlined in this guide provide a clear roadmap for researchers to undertake these much-needed investigations. Future studies employing models such as the rat sciatic nerve block are essential to generate the quantitative data necessary to construct a comprehensive and evidence-based comparison of R-(+)- and S-(-)-mepivacaine. Such research will not only enhance our fundamental understanding of local anesthetic action but also has the potential to translate into tangible clinical benefits for patients.
References
A Head-to-Head Comparison of Mepivacaine and Levobupivacaine in Animal Models
In the landscape of local anesthetics, mepivacaine and levobupivacaine are both widely utilized compounds. While chemically related, their subtle structural differences translate into distinct pharmacological profiles, particularly concerning their efficacy, toxicity, and pharmacokinetic properties. This guide provides a comprehensive head-to-head comparison of this compound and levobupivacaine, drawing upon experimental data from various animal models to inform researchers, scientists, and drug development professionals.
Efficacy and Potency
The anesthetic efficacy of local anesthetics is often evaluated by their ability to produce sensory and motor blockade. In animal models, this is typically assessed through nerve block studies, such as the sciatic nerve block model in rats.
While direct comparative studies between this compound and levobupivacaine are limited, their relative potencies can be inferred from studies comparing them to a common standard, bupivacaine. Levobupivacaine, the S(-)-enantiomer of bupivacaine, is generally considered to have a similar anesthetic potency to racemic bupivacaine.[1][2] Animal studies have indicated that levobupivacaine can produce a more potent and longer-lasting peripheral nerve block than ropivacaine, another commonly used local anesthetic.[3]
This compound, on the other hand, is generally considered to be less potent and have a shorter duration of action compared to bupivacaine and, by extension, levobupivacaine.
Table 1: Comparative Efficacy in Animal Models
| Parameter | This compound | Levobupivacaine | Animal Model | Reference |
| Anesthetic Potency | Intermediate | High | Various | [4] |
| Onset of Action | Fast | Intermediate to Fast | Various | [2][5] |
| Duration of Action | Intermediate | Long | Various | [1][2] |
Toxicity Profile: A Tale of Two Enantiomers
A critical differentiator between local anesthetics is their toxicity profile, particularly concerning cardiotoxicity and neurotoxicity. This is where the stereoisomerism of levobupivacaine plays a significant role.
Cardiotoxicity
Bupivacaine has been associated with potentially fatal cardiotoxicity, a risk that is significantly lower with its S(-)-enantiomer, levobupivacaine.[6][7] Animal studies have consistently demonstrated that levobupivacaine is less cardiotoxic than racemic bupivacaine.[8][9] For instance, the lethal dose of levobupivacaine has been shown to be higher than that of bupivacaine in swine and sheep models.[6][8] In isolated rat hearts, pretreatment with a lipid emulsion reduced the cardiac toxicity of bupivacaine but not this compound, suggesting different mechanisms of toxicity and rescue.[10] While direct comparisons with this compound are scarce, this compound is generally considered to have a lower cardiotoxic potential than bupivacaine.[11]
Neurotoxicity
Intrathecal administration of local anesthetics carries a risk of neurotoxicity. Studies in rats have suggested that this compound is less neurotoxic than lidocaine.[12][13] When comparing various local anesthetics, bupivacaine appeared to be the most neurotoxic in a rat spinal model, with levobupivacaine showing a dose-dependent neurotoxic potential.[5][14] At higher concentrations, both levobupivacaine and bupivacaine can cause axonal degeneration.[14][15] In vitro studies on developing motor neurons also indicated that bupivacaine has a higher toxicity profile than ropivacaine, with lidocaine being the most toxic.[16] Another in vitro study found this compound to be safer than lidocaine, bupivacaine, and ropivacaine for primary cultured chick neurons.[17]
Table 2: Comparative Toxicity in Animal Models
| Toxicity Type | This compound | Levobupivacaine | Animal Model | Key Findings | Reference |
| Cardiotoxicity | Lower than Bupivacaine | Significantly lower than Bupivacaine | Swine, Sheep, Rat | Higher lethal dose for levobupivacaine compared to bupivacaine. | [8][10] |
| Neurotoxicity (Intrathecal) | Less neurotoxic than Lidocaine | Less neurotoxic than Bupivacaine, but dose-dependent | Rat | Bupivacaine showed the highest neurotoxicity. | [5][12][14] |
| Neurotoxicity (Peripheral Nerve) | Axonal degeneration at high concentrations | Axonal degeneration at high concentrations | Rat | Similar histopathological changes observed. | [15] |
| In Vitro Neurotoxicity | Safer than Lidocaine, Bupivacaine, Ropivacaine | - | Chick Neurons | This compound showed lower toxicity. | [17] |
Pharmacokinetics and Pharmacodynamics
The pharmacokinetic properties of local anesthetics, including their absorption, distribution, metabolism, and excretion, influence their onset and duration of action, as well as their systemic toxicity. The pharmacokinetic profiles of this compound and levobupivacaine have been characterized in various animal models.
The pharmacokinetic properties of levobupivacaine are similar to those of bupivacaine.[18] Studies in sheep have shown no significant differences in the systemic pharmacokinetics of the S(-)-enantiomer (levobupivacaine) whether administered alone or as part of the racemic bupivacaine mixture.[19] In rats, levobupivacaine is rapidly absorbed after intraperitoneal administration.[20] A study in domestic pigs determined the pharmacokinetics of levobupivacaine after subcutaneous infiltration, providing valuable data for this animal model.[21]
A study comparing low concentrations of levobupivacaine and bupivacaine in rats and humans found that low-dose bupivacaine induced greater suppression of tactile sensation than low-dose levobupivacaine, suggesting a greater blocking selectivity of levobupivacaine for noxious over innocuous stimuli.[22][23][24]
Table 3: Pharmacokinetic and Pharmacodynamic Parameters in Animal Models
| Parameter | This compound | Levobupivacaine | Animal Model | Reference |
| Systemic Clearance | - | Similar to Bupivacaine | Sheep | [19] |
| Absorption (Intraperitoneal) | - | Rapid | Rat | [20] |
| Peak Plasma Concentration (Subcutaneous) | - | Observed at ~1 hour | Pig | [21] |
| Sensory Block Selectivity | - | Greater for noxious vs. innocuous stimuli at low doses | Rat | [22][23][24] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used in the cited studies.
Sciatic Nerve Block in Rats
This model is commonly used to assess the efficacy and duration of action of local anesthetics.
Protocol Details:
-
Animals: Wistar or Sprague-Dawley rats are commonly used.[3][25]
-
Anesthesia: General anesthesia is induced to perform the block.
-
Nerve Localization: A nerve stimulator is often used to ensure accurate needle placement near the sciatic nerve.[25]
-
Drug Administration: A small volume (e.g., 0.1-0.2 mL) of the local anesthetic solution is injected.[3][25]
-
Assessment of Blockade:
Intrathecal Neurotoxicity in Rats
This model is used to evaluate the potential for local anesthetics to cause damage to the spinal cord and nerve roots.
Protocol Details:
-
Catheter Implantation: A catheter is surgically implanted into the intrathecal space to allow for direct drug delivery.[12]
-
Drug Administration: A specific volume and concentration of the local anesthetic are injected through the catheter.[12][14]
-
Behavioral Assessment: Motor function of the hind limbs and sensory thresholds are evaluated at various time points after injection.[12][14]
-
Histopathological Examination: After a set period, the animals are euthanized, and the spinal cord and nerve roots are harvested for microscopic examination to assess for neuronal damage, such as axonal degeneration.[12][14]
Cardiotoxicity Assessment in Swine
This in vivo model is used to compare the direct cardiotoxic effects of different local anesthetics.
Protocol Details:
-
Animals: Anesthetized swine are used as a large animal model.[8]
-
Instrumentation: Animals are instrumented for continuous monitoring of electrocardiogram (ECG) and blood pressure. A catheter is placed in a coronary artery for direct drug injection.[8]
-
Drug Administration: Increasing doses of the local anesthetics are injected directly into the coronary artery.[8]
-
Endpoint: The primary endpoint is typically the lethal dose of the drug.[8]
-
Data Analysis: The doses required to produce specific ECG changes (e.g., QRS widening) and the lethal doses are compared between the different anesthetic agents.[8]
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for both this compound and levobupivacaine is the blockade of voltage-gated sodium channels in the neuronal cell membrane. This action prevents the influx of sodium ions, thereby inhibiting the depolarization of the nerve membrane and blocking the propagation of action potentials.
References
- 1. Levobupivacaine - Wikipedia [en.wikipedia.org]
- 2. Levobupivacaine: a review of its pharmacology and use as a local anaesthetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rapm.bmj.com [rapm.bmj.com]
- 4. Pharmacology, toxicology, and clinical use of new long acting local anesthetics, ropivacaine and levobupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cardiac and CNS toxicity of levobupivacaine: strengths of evidence for advantage over bupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A review of local anesthetic cardiotoxicity and treatment with lipid emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comparison of the electrocardiographic cardiotoxic effects of racemic bupivacaine, levobupivacaine, and ropivacaine in anesthetized swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A comparison of the cardiovascular effects of levobupivacaine and rac-bupivacaine following intravenous administration to healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipid emulsion pretreatment has different effects on this compound and bupivacaine cardiac toxicity in an isolated rat heart model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jvsmedicscorner.com [jvsmedicscorner.com]
- 12. Intrathecal this compound and prilocaine are less neurotoxic than lidocaine in a rat intrathecal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rapm.bmj.com [rapm.bmj.com]
- 14. Intrathecally administered ropivacaine is less neurotoxic than procaine, bupivacaine, and levobupivacaine in a rat spinal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of sciatic nerve damage following intraneural injection of bupivacaine, levobupivacaine and lidocaine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. The neurotoxicity of local anesthetics on growing neurons: a comparative study of lidocaine, bupivacaine, this compound, and ropivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Clinical Pharmacokinetics and Pharmacodynamics of Levobupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Systemic and regional pharmacokinetics of levobupivacaine and bupivacaine enantiomers in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Pharmacokinetics of single dose levobupivacaine after peri-incisional subcutaneous infiltration in anaesthetized domestic pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Differences in sensory nerve block between levobupivacaine and bupivacaine at low concentrations in humans and animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. A rat sciatic nerve model for independent assessment of sensory and motor block induced by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Mepivacaine: A Procedural Guide for Laboratory Professionals
The proper disposal of mepivacaine, an amide local anesthetic, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures compliance with federal, state, and local regulations but also mitigates risks to human health and ecosystems. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound waste in a research environment.
Regulatory Framework
The disposal of pharmaceutical waste, including this compound, is governed by several key agencies in the United States. The Environmental Protection Agency (EPA) sets guidelines for hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[1][2][3] Additionally, the Drug Enforcement Administration (DEA) regulates the disposal of controlled substances.[1][2] It is imperative to note that state and local regulations may impose more stringent requirements than federal laws.[1][2][4][5]
Step-by-Step this compound Disposal Procedures
Step 1: Waste Identification and Segregation
Proper segregation is the foundation of compliant pharmaceutical waste management. This compound waste should never be mixed with general trash or other chemical waste streams unless explicitly required by your institution's waste management plan.
-
Unused or Expired this compound: Vials containing expired or unused this compound solution should be managed as non-hazardous pharmaceutical waste.
-
Contaminated Sharps: Needles, syringes, and other sharps contaminated with this compound must be placed immediately into a designated, puncture-resistant sharps container.[6]
-
Contaminated Materials: Personal protective equipment (PPE), gauze, and other materials contaminated with this compound should be segregated into the pharmaceutical waste stream.
Step 2: Container Selection and Labeling
Use containers specifically designated for non-hazardous pharmaceutical waste. These are often blue or white to distinguish them from containers for hazardous (black) and sharps (red) waste.
-
Ensure containers are durable, leak-proof, and have a secure lid.
-
Label containers clearly with "Pharmaceutical Waste for Incineration" or as directed by your facility's protocol.
Step 3: Spill Management Protocol
In the event of a this compound spill, immediate and appropriate action is necessary to ensure safety.
-
Isolate the Area: Cordon off the spill area to prevent exposure to personnel.[7]
-
Don Protective Equipment: At a minimum, wear gloves and safety glasses.[4][7] For larger spills or powdered forms, respiratory protection may be necessary.[4]
-
Contain and Absorb: For liquid spills, use an inert absorbent material like sand, vermiculite, or a chemical absorbent pad to contain the spill.[5][7] For powder spills, use a dry cleanup method to avoid generating dust.[4]
-
Collect Waste: Carefully sweep or scoop the absorbed material and place it into a designated pharmaceutical waste container.[4][8]
-
Clean the Area: Decontaminate the surface with soap and water, collecting the wash water for proper disposal if required by local regulations.[4][7]
Step 4: Storage and Final Disposal
Accumulated this compound waste must be stored securely until it is collected for final disposal.
-
Storage: Keep waste containers in a designated, secure area, away from the general public and inaccessible to unauthorized personnel.
-
Disposal Vendor: Arrange for pickup and disposal through a licensed and certified medical or pharmaceutical waste management vendor.[6]
-
Prohibited Disposal Methods: Do not dispose of this compound by flushing it down a toilet or washing it down a drain.[3][9] This practice is strongly discouraged by the EPA as it can lead to the contamination of water supplies.[9] The required method of destruction for pharmaceutical waste is typically incineration at a permitted facility.[3][9]
Summary of Disposal Procedures
For quick reference, the following table summarizes the key actions for proper this compound disposal.
| Recommended Actions (Do) | Prohibited Actions (Don't) |
| Segregate this compound waste from all other waste streams.[2][6] | Do not flush or pour this compound waste down any drain or sewer.[3][9] |
| Use designated, clearly labeled, leak-proof pharmaceutical waste containers .[6][10] | Do not dispose of this compound waste in the regular trash. |
| Place all contaminated sharps directly into an approved sharps container .[6] | Do not mix pharmaceutical waste with RCRA hazardous chemical waste. |
| Wear appropriate PPE when handling waste and cleaning up spills.[4][7] | Do not overfill waste containers. |
| Contract with a licensed medical waste vendor for final disposal.[6] | Do not leave waste containers in unsecured or public areas. |
This compound Disposal Decision Workflow
The following diagram illustrates the logical workflow for determining the correct disposal path for various forms of this compound waste generated in a laboratory setting.
Caption: Workflow for the safe segregation and disposal of this compound waste.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. getbiomed.com [getbiomed.com]
- 3. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. henryschein.ca [henryschein.ca]
- 6. mcfenvironmental.com [mcfenvironmental.com]
- 7. northamerica.covetrus.com [northamerica.covetrus.com]
- 8. pharmacopoeia.com [pharmacopoeia.com]
- 9. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 10. biomedicalwastesolutions.com [biomedicalwastesolutions.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Mepivacaine
Essential protocols for the safe handling, use, and disposal of Mepivacaine in a laboratory setting, ensuring the protection of researchers and the integrity of experimental outcomes.
This compound Hydrochloride is a local anesthetic of the amide type, widely used in research and clinical applications.[1][2] While a valuable compound, its handling requires strict adherence to safety protocols to mitigate risks such as skin and eye irritation, respiratory effects, and potential systemic toxicity if improperly handled.[3][4][5] This guide provides detailed, step-by-step procedures for personal protective equipment (PPE), operational handling, and disposal of this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling this compound, it is imperative to be outfitted with the appropriate PPE. The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
1. Eye and Face Protection:
-
Wear chemical safety glasses with side shields or goggles at all times.[1][5][6]
-
Ensure that emergency eyewash stations are readily accessible in the immediate vicinity of any potential exposure.[1]
2. Hand Protection:
-
Wear impermeable gloves that comply with EN374 standards.[6]
-
Recommended glove materials include nitrile, butyl rubber, or PVC.[3][6] For individuals with latex allergies, nitrile gloves are the preferred option.[3]
-
Consider double-gloving for enhanced protection during high-risk procedures.[3]
-
Always wash hands thoroughly with soap and water after removing gloves and before leaving the work area.[1][3]
3. Body Protection:
-
A standard laboratory coat is required.
-
For procedures that may generate dust, wear dedicated dustproof clothing.[1]
-
Protective shoe covers and a head covering should also be considered to minimize exposure.[3]
4. Respiratory Protection:
-
For handling the powdered form of this compound where dust may be generated, a dust mask with a P3 filter or a particulate respirator is mandatory.[1][3]
-
If aerosol generation is likely, use an approved air-purifying respirator equipped with a HEPA cartridge (N95 or equivalent).[4]
-
All respirator use must be in accordance with a respiratory protection program that meets OSHA 29 CFR 1910.134 and ANSI Z88.2 requirements.[4]
Quantitative Safety Data
The following table summarizes key quantitative safety data for this compound Hydrochloride, providing critical reference points for risk assessment and exposure control.
| Parameter | Value | Species/Condition | Reference |
| Occupational Exposure Band | 2 (1-0.1 mg/m³) | MOEHS | [1] |
| LD50 (Lethal Dose, 50%) | >5000 mg/kg | Rat, Oral | [3] |
| 117 mg/kg | Mouse, Intraperitoneal | [3] | |
| 260 mg/kg | Mouse, Subcutaneous | [3] | |
| 32 mg/kg | Mouse, Intravenous | [3] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a standardized operational protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.
1. Engineering Controls & Preparation:
-
Ventilation: Always handle this compound in a well-ventilated area.[1] A chemical fume hood, local exhaust ventilation, or dust extraction system is highly recommended, especially when handling the solid form.[1]
-
Area Designation: Designate a specific area for handling this compound.
-
Gather Materials: Before starting, ensure all necessary equipment, including PPE, weighing materials, solvents, and waste containers, are within reach to avoid unnecessary movement.
2. Handling the Compound:
-
Avoid Contamination: Do not eat, drink, or smoke in the designated handling area.[1][6]
-
Minimize Dust: When handling the powdered form, use techniques that minimize dust generation.[3]
-
Personal Contact: Avoid all personal contact with the substance, including inhalation of dust or vapors and direct contact with skin and eyes.[3]
3. Storage:
-
Conditions: Store this compound in a tightly closed container in a cool, dry, and well-ventilated place away from direct sunlight.[1][6]
-
Incompatibilities: Keep away from strong acids, strong bases, and sources of ignition.[1]
Disposal Plan: Managing this compound Waste
Proper disposal is a critical final step to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
All materials contaminated with this compound, including unused product, gloves, wipes, and containers, must be treated as chemical waste.
2. Spill Management:
-
Minor Spills (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently dampen the spilled material with water to prevent it from becoming airborne.[3]
-
Use dry clean-up methods; sweep or vacuum the material into a suitable, labeled waste container.[3] Ensure any vacuum used is fitted with a HEPA filter.[3]
-
-
Minor Spills (Liquid):
3. Final Disposal:
-
Dispose of all this compound waste through an approved waste disposal plant.[1]
-
Ensure compliance with all applicable federal, state, and local regulations for chemical waste disposal.[4][5]
-
Prevent any waste from entering sewers or public waterways.[1][5]
Safe Handling Workflow for this compound
Caption: Logical workflow for the safe handling of this compound from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
